Product packaging for Sofpironium bromide(Cat. No.:)

Sofpironium bromide

Cat. No.: B8534756
M. Wt: 470.4 g/mol
InChI Key: FIAFMTCUJCWADZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sofpironium bromide (CAS 1628106-94-4), also known under the codename BBI-4000, is a synthetic anticholinergic agent of significant interest in pharmacological research . It acts as a competitive inhibitor of muscarinic acetylcholine receptors, with a high binding affinity for the M3 receptor subtype located on eccrine sweat glands . By blocking these receptors, the compound effectively reduces sweat production at the application site, making it a valuable tool for studying primary axillary hyperhidrosis (PAH) . The research value of this compound is enhanced by its retrometabolic or "soft" drug design; it is a structural analog of glycopyrronium engineered with a metabolically labile ester moiety . This design facilitates rapid hydrolysis to a less active metabolite (BBI-4010) in the systemic circulation, thereby confining the pharmacological activity largely to the local site of administration and minimizing potential for systemic anticholinergic effects in research models . Beyond its primary research application, studies have also explored its effects in related models, such as axillary osmidrosis complicated by hyperhidrosis, where it demonstrated efficacy in reducing odor intensity, likely secondary to reducing the sweat medium for bacterial activity . The compound is metabolized mainly through non-enzymatic hydrolysis, with additional oxidative metabolism via CYP2D6 and CYP3A4 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32BrNO5 B8534756 Sofpironium bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32BrNO5

Molecular Weight

470.4 g/mol

IUPAC Name

[1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide

InChI

InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1

InChI Key

FIAFMTCUJCWADZ-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Sofpironium Bromide in Eccrine Sweat Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofpironium bromide is a novel topical anticholinergic agent demonstrating significant efficacy in the treatment of primary axillary hyperhidrosis. Its mechanism of action is centered on the competitive inhibition of muscarinic acetylcholine receptors, with a notable selectivity for the M3 receptor subtype, which is predominantly expressed in eccrine sweat glands. This targeted action, combined with its "soft drug" design leading to rapid localized metabolism, minimizes systemic anticholinergic side effects. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and clinical pharmacology of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and relevant workflows.

Introduction: The Challenge of Hyperhidrosis and the Advent of this compound

Primary hyperhidrosis, characterized by excessive sweating beyond thermoregulatory needs, presents a significant therapeutic challenge. The pathophysiology is largely attributed to cholinergic overstimulation of eccrine sweat glands. This compound has emerged as a targeted topical therapy designed to address this by blocking the action of acetylcholine at the glandular level. As a "soft" anticholinergic, it is engineered for localized activity and rapid breakdown into an inactive metabolite upon entering systemic circulation, thereby enhancing its safety profile.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] In the sympathetic nervous system, postganglionic cholinergic fibers release acetylcholine, which binds to M3 muscarinic receptors on eccrine sweat glands, triggering sweat secretion. This compound competes with acetylcholine for these M3 receptors, effectively blocking the signaling cascade that leads to sweat production.

Receptor Selectivity

In vitro studies have demonstrated that this compound exhibits a preferential affinity for the M3 muscarinic receptor subtype over other subtypes (M1, M2, M4, M5). This selectivity is crucial for its targeted effect on sweat glands while minimizing off-target effects associated with systemic anticholinergic agents. A concentration of 10 nM sofpironium has been shown to inhibit 50% or more of M3 receptors, whereas a 10-fold higher concentration (100 nM) is required to achieve the same level of inhibition at M1, M2, M4, and M5 receptors.[2][3]

Data Presentation

The following tables summarize the key quantitative data regarding the receptor binding profile and clinical efficacy of this compound.

Table 1: Muscarinic Receptor Inhibition
Receptor SubtypeConcentration for ≥50% InhibitionSelectivity vs. M3
M310 nM-
M1, M2, M4, M5100 nM10-fold

Data derived from in vitro inhibition studies.[2][3] More detailed Ki or IC50 values for each receptor subtype are not publicly available at this time.

Table 2: Clinical Efficacy in Primary Axillary Hyperhidrosis (Phase 3 Studies)
StudyTreatment GroupPrimary Endpoint 1: ≥2-point Improvement in HDSM-Ax-7Primary Endpoint 2: Reduction in Gravimetric Sweat Production (GSP)
CARDIGAN I This compound 15%49% of patientsMedian reduction of 128 mg
VehicleNot explicitly stated, but significantly lower (p<0.05)Not explicitly stated, but significantly lower (p<0.05)
CARDIGAN II This compound 15%64% of patientsMedian reduction of 143 mg
VehicleNot explicitly stated, but significantly lower (p<0.05)Not explicitly stated, but significantly lower (p<0.05)
Japanese Phase 3 This compound 5%53.9% of patients with HDSS of 1 or 2 and ≥50% GSP reduction≥50% reduction in a significant portion of patients
Vehicle36.4% of patients with HDSS of 1 or 2 and ≥50% GSP reductionNot explicitly stated, but significantly lower (p=0.003)

HDSM-Ax-7: Hyperhidrosis Disease Severity Measure-Axillary, 7-item. GSP measured over 5 minutes.[4][5][6][7][8]

Signaling Pathways

The interaction of this compound with the M3 receptor on eccrine sweat glands interrupts the canonical Gq-coupled protein signaling pathway responsible for sweat secretion.

Signaling Pathway of Eccrine Sweat Gland and Inhibition by this compound cluster_0 Normal Sweat Production cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates Sweat Sweat Secretion Ca->Sweat PKC->Sweat Sofpironium Sofpironium Bromide M3R_inhibited M3 Muscarinic Receptor Sofpironium->M3R_inhibited Competitively Binds and Blocks M3R_inhibited->Block NoSweat Reduced Sweat Secretion

Caption: this compound competitively blocks the M3 receptor, preventing sweat secretion.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Muscarinic Receptor Inhibition Assay (Radioligand Binding)

This protocol outlines a competitive radioligand binding assay to determine the inhibitory affinity (Ki) of this compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from CHO-K1 or HEK293 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Non-specific binding control: Atropine (1 µM).

  • This compound serial dilutions.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total binding wells: Assay buffer, radioligand, and cell membrane preparation.

    • Non-specific binding wells: Atropine, radioligand, and cell membrane preparation.

    • Competition wells: this compound dilution, radioligand, and cell membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay start Prepare Reagents: - Cell Membranes (M1-M5) - Radioligand ([³H]-NMS) - this compound dilutions - Atropine plate Plate Setup (96-well): - Total Binding - Non-specific Binding - Competition Wells start->plate incubate Incubate at Room Temperature (60-120 minutes) plate->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash dry Dry Filters wash->dry count Scintillation Counting dry->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze

Caption: Workflow for determining this compound's receptor binding affinity.

Clinical Trial Protocol for Gravimetric Sweat Production (GSP) Measurement

This protocol describes the standardized method for quantifying axillary sweat output in clinical trials for hyperhidrosis.

Materials:

  • Pre-weighed filter paper of a standardized size and absorbency.

  • Forceps.

  • Stopwatch.

  • Analytical balance with a precision of at least 0.1 mg.

  • Environmentally controlled room (temperature and humidity).

Procedure:

  • Acclimatize the subject in a room with a standardized temperature (e.g., 22-24°C) and humidity for at least 30 minutes.

  • Thoroughly dry the subject's axillae with a sterile gauze pad.

  • Using forceps, place a pre-weighed filter paper in each axilla, ensuring complete contact with the skin.

  • Start a stopwatch and leave the filter paper in place for a standardized duration (e.g., 5 minutes).

  • After the specified time, carefully remove the filter paper with forceps and immediately place it in a pre-weighed, sealed container to prevent evaporation.

  • Weigh the container with the moist filter paper on an analytical balance.

  • Calculate the gravimetric sweat production (GSP) in milligrams by subtracting the pre-weight of the filter paper and container from the post-collection weight.

  • The GSP is typically reported for each axilla and as a total for both.

Workflow for Gravimetric Sweat Production Measurement acclimatize Subject Acclimatization (30 mins in controlled environment) dry Dry Axillae acclimatize->dry place Place Pre-weighed Filter Paper in Axillae dry->place time Time Collection Period (e.g., 5 minutes) place->time remove Remove Filter Paper and Place in Sealed Container time->remove weigh Weigh Container with Moist Filter Paper remove->weigh calculate Calculate GSP (mg) weigh->calculate

Caption: Standardized workflow for measuring sweat production in clinical trials.

Conclusion

This compound's mechanism of action in eccrine sweat glands is well-defined, centering on its selective, competitive antagonism of the M3 muscarinic receptor. This targeted approach, coupled with its pharmacological design as a "soft" drug, provides a favorable efficacy and safety profile for the topical treatment of primary axillary hyperhidrosis. The quantitative data from in vitro and clinical studies, along with standardized experimental protocols, provide a robust framework for understanding and further investigating this therapeutic agent.

References

The Discovery and Development of Sofpironium Bromide for Primary Axillary Hyperhidrosis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary axillary hyperhidrosis, a condition characterized by excessive underarm sweating, significantly impacts the quality of life for millions of individuals. The quest for effective and well-tolerated treatments has led to the development of sofpironium bromide, a novel anticholinergic agent. This technical guide provides an in-depth overview of the discovery, mechanism of action, clinical development, and key experimental protocols related to this compound's emergence as a therapeutic option. Quantitative data from pivotal clinical trials are summarized, and detailed methodologies for key experiments are provided to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Unmet Need in Hyperhidrosis Management

Hyperhidrosis is a medical condition defined by sweating that exceeds the physiological requirements for thermoregulation.[1] Primary focal hyperhidrosis, with the axilla being a common site, is idiopathic and can lead to significant social, emotional, and professional impairment.[2] Traditional first-line treatments include topical antiperspirants containing aluminum salts, which work by physically obstructing the sweat ducts.[2] While effective for some, they can be irritating and are often insufficient for moderate to severe cases. Other options, such as botulinum toxin injections, oral anticholinergics, and surgical procedures, are associated with drawbacks including pain, systemic side effects, and invasiveness.[1][2] This therapeutic landscape highlighted the need for a non-invasive, targeted, and well-tolerated treatment for primary axillary hyperhidrosis.

Discovery and Preclinical Development of this compound

A "Soft Drug" Approach: Retrometabolic Drug Design

This compound was discovered at Bodor Laboratories, Inc. and developed with a specific pharmacological goal: to create a "soft" anticholinergic drug.[3] This approach, known as retrometabolic drug design, involves creating a molecule that is active at its target site but is rapidly metabolized into an inactive form upon entering systemic circulation.[4][5] This design philosophy aims to maximize local efficacy while minimizing the systemic side effects commonly associated with oral anticholinergic medications, such as dry mouth, blurred vision, and urinary retention.[6]

This compound is a structural analog of glycopyrrolate, a known anticholinergic agent.[4] It was specifically engineered to undergo rapid hydrolytic deactivation to a less active metabolite, thereby reducing systemic adverse drug reactions.[2][5]

Non-Clinical Safety and Toxicology

Prior to human trials, a comprehensive non-clinical safety and toxicology program was conducted to evaluate the safety profile of this compound. For topical drug products, this typically includes studies to assess:

  • Primary Skin Irritation: To evaluate the potential for the drug to cause redness, edema, and other signs of irritation at the application site.

  • Dermal Sensitization: To determine if the drug can induce an allergic contact dermatitis.

  • Repeat-Dose Dermal Toxicity: To assess the potential for local and systemic toxicity following repeated topical application.

  • Systemic Toxicity and Toxicokinetics: To understand the absorption, distribution, metabolism, and excretion of the drug and its metabolites, particularly if systemic exposure is anticipated.

These studies are crucial for establishing a safe starting dose for clinical trials and identifying any potential target organs for toxicity.

Mechanism of Action

Sweat production is primarily regulated by the sympathetic nervous system through the release of the neurotransmitter acetylcholine.[6] Acetylcholine binds to muscarinic receptors on eccrine sweat glands, initiating a signaling cascade that leads to sweat secretion.[6] this compound functions as a competitive inhibitor of muscarinic acetylcholine receptors, with a particular affinity for the M3 receptor subtype, which is predominantly involved in eccrine sweat gland signaling.[4][7]

When applied topically to the axilla, this compound blocks the binding of acetylcholine to these M3 receptors on the sweat glands.[7] This inhibition prevents the activation of the glands, thereby reducing sweat production at the source.[6][7]

Mechanism_of_Action cluster_0 Normal Sweat Production cluster_1 Action of this compound Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Eccrine_Gland Eccrine Sweat Gland M3_Receptor->Eccrine_Gland Activates Sweat Sweat Production Eccrine_Gland->Sweat Sofpironium Sofpironium Bromide M3_Receptor_Blocked M3 Muscarinic Receptor Sofpironium->M3_Receptor_Blocked Blocks Eccrine_Gland_Inactive Eccrine Sweat Gland (Inactive) M3_Receptor_Blocked->Eccrine_Gland_Inactive No Activation Reduced_Sweat Reduced Sweat Production Eccrine_Gland_Inactive->Reduced_Sweat

Figure 1: Mechanism of Action of this compound.

Clinical Development Program

The clinical development of this compound for primary axillary hyperhidrosis involved a series of studies to evaluate its safety, tolerability, and efficacy. The pivotal Phase 3 program consisted of two replicate, randomized, double-blind, vehicle-controlled trials: CARDIGAN I and CARDIGAN II.[2][8]

Clinical Trial Design and Endpoints

The CARDIGAN trials enrolled patients aged nine years and older with a diagnosis of primary axillary hyperhidrosis for at least six months.[8] Key inclusion criteria included a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 and a minimum gravimetric sweat production (GSP) of 50 mg in each axilla over a 5-minute period.[8] Participants were randomized to receive either this compound 15% gel or a vehicle gel applied once daily to the axillae.[2]

The co-primary efficacy endpoints were:

  • The proportion of patients with at least a 2-point improvement in the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7) score from baseline to the end of treatment.[8]

  • The change in gravimetric sweat production (GSP) from baseline to the end of treatment.[8]

Clinical_Trial_Workflow Screening Patient Screening (Age ≥9, HH diagnosis ≥6 months, HDSS ≥3, GSP ≥50mg/axilla) Randomization Randomization (1:1) Screening->Randomization Treatment_Arm This compound Gel (15%) Once Daily Application Randomization->Treatment_Arm Vehicle_Arm Vehicle Gel Once Daily Application Randomization->Vehicle_Arm Treatment_Period 6-Week Treatment Period Treatment_Arm->Treatment_Period Vehicle_Arm->Treatment_Period Endpoint_Assessment End-of-Treatment Assessment (Day 43) Treatment_Period->Endpoint_Assessment Safety_Assessment Safety and Tolerability Assessment (Adverse Events, Local Skin Reactions) Treatment_Period->Safety_Assessment Primary_Endpoints Co-Primary Endpoints: 1. ≥2-point improvement in HDSM-Ax-7 2. Change in GSP from baseline Endpoint_Assessment->Primary_Endpoints

Figure 2: Simplified Workflow of the CARDIGAN Phase 3 Clinical Trials.

Clinical Efficacy

Across both the CARDIGAN I and CARDIGAN II trials, this compound demonstrated statistically significant and clinically meaningful improvements in the co-primary endpoints compared to the vehicle.[2][8]

Table 1: Summary of Co-Primary Efficacy Endpoints from CARDIGAN I & II Trials

EndpointCARDIGAN ICARDIGAN II
≥2-point HDSM-Ax-7 Improvement
This compound Group49%[2]64%[2]
Vehicle Group28% (estimated)36% (placebo comparison for a similar endpoint)[9]
Median Reduction in GSP (mg)
This compound Group128 mg[2]143 mg[2]
Vehicle Group98 mg (estimated)119 mg (estimated)

Note: Vehicle group data is estimated from sources providing percentage improvements or comparisons. Precise vehicle group GSP reduction values were not available in the provided search results.

A systematic review of five studies, including 752 patients, found that sofpironium gel provides notable improvements in symptom severity, sweat reduction, and quality of life.[4]

Safety and Tolerability

The safety profile of this compound was found to be favorable. The most common treatment-related adverse events were generally mild to moderate and transient.[2] These included both local site reactions and systemic anticholinergic effects.

Table 2: Common Adverse Events Reported in Clinical Trials (≥2% incidence)

Adverse EventFrequency
Systemic Anticholinergic Effects
Dry Mouth≥2%[7]
Blurred Vision≥2%[7]
Mydriasis (pupil dilation)≥2%[7]
Urinary Retention≥2%[7]
Local Skin Reactions
Pain≥2%[7]
Erythema (redness)≥2%[7]
Dermatitis≥2%[7]
Pruritus (itching)≥2%[7]
Irritation≥2%[7]
Exfoliation (scaling)≥2%[7]

There were no treatment-related serious adverse events reported in the pivotal studies.[9] The retrometabolic design of this compound is believed to contribute to the generally low incidence and mild nature of systemic side effects, as most subjects had undetectable blood levels of the drug during pharmacokinetic monitoring.[9]

Key Experimental Protocols

Gravimetric Sweat Production (GSP) Measurement

Objective: To quantitatively measure the rate of sweat production in the axillae.

Materials:

  • Pre-weighed filter paper

  • Stopwatch

  • Analytical balance

Procedure:

  • The patient rests in a room with a standardized temperature and humidity for a specified period before the measurement.

  • The axillary area is gently dried.

  • A pre-weighed filter paper is placed in the axilla for a precise duration, typically 5 minutes, as measured by a stopwatch.

  • The filter paper is then removed and weighed again.

  • The rate of sweat production is calculated in milligrams per minute (mg/min).

Hyperhidrosis Disease Severity Scale (HDSS) and Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7)

Objective: To qualitatively assess the severity of hyperhidrosis based on its impact on daily activities.

Procedure: The HDSS is a single-question, 4-point scale that can be administered in written or interview form. The patient is asked: "How would you rate the severity of your hyperhidrosis?"

Scoring:

  • 1: My sweating is never noticeable and never interferes with my daily activities.

  • 2: My sweating is tolerable but sometimes interferes with my daily activities.

  • 3: My sweating is barely tolerable and frequently interferes with my daily activities.

  • 4: My sweating is intolerable and always interferes with my daily activities.

A score of 3 or 4 is indicative of severe hyperhidrosis. A 1-point improvement in the HDSS score has been correlated with a 50% reduction in sweat production.

The HDSM-Ax-7 is a more detailed, 7-item patient-reported outcome measure used in the CARDIGAN trials to assess the severity of axillary hyperhidrosis.

Assessment of Local Skin Reactions

Objective: To evaluate the local tolerability of the topical treatment.

Procedure: At each study visit, the investigator examines the application sites (axillae) for any signs of skin irritation.

Scoring: A standardized scale is used to grade the severity of local skin reactions, such as:

  • Erythema (redness)

  • Edema (swelling)

  • Scaling/Exfoliation

  • Pruritus (itching)

  • Burning/Stinging

Each sign is typically rated on a scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

Regulatory Milestones and Conclusion

Following the successful completion of the Phase 3 clinical program, this compound received regulatory approval for the treatment of primary axillary hyperhidrosis. It was first approved in Japan in 2020 under the brand name Ecclock® (5% concentration).[9][10] In June 2024, the U.S. Food and Drug Administration (FDA) approved this compound 12.45% topical gel (marketed as Sofdra™) for primary axillary hyperhidrosis in adults and children 9 years of age and older.[9][10]

The development of this compound represents a significant advancement in the management of primary axillary hyperhidrosis. Its targeted, retrometabolic design offers a favorable balance of efficacy and tolerability, addressing a key unmet need for a non-invasive and effective topical treatment. The robust clinical trial program has provided substantial evidence of its ability to reduce sweat production and improve the quality of life for individuals affected by this challenging condition. For researchers and clinicians, this compound serves as a prime example of rational drug design successfully translated into a valuable therapeutic option.

References

Anticholinergic Effects of Sofpironium Bromide on M3 Muscarinic Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofpironium bromide is a novel anticholinergic agent approved for the topical treatment of primary axillary hyperhidrosis. Its mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, with a pronounced selectivity for the M3 subtype, which is predominantly expressed in eccrine sweat glands. This technical guide provides an in-depth analysis of the anticholinergic effects of this compound on M3 muscarinic receptors, compiling available preclinical data, outlining detailed experimental methodologies for its characterization, and visualizing key pathways and workflows. While specific binding affinity (Ki) values are not publicly available, this paper synthesizes the reported in vitro data to offer a comprehensive overview for research and drug development professionals.

Introduction

Primary axillary hyperhidrosis is a medical condition characterized by excessive sweating beyond the physiological needs for thermoregulation, significantly impacting a patient's quality of life. The primary neuroglandular transmitter for sweat production is acetylcholine (ACh), which stimulates muscarinic receptors on eccrine sweat glands. The M3 muscarinic receptor subtype is the predominant mediator of this process.

This compound is a retrometabolically designed "soft" anticholinergic drug.[1] It is a structural analog of glycopyrrolate, engineered to exert its therapeutic effect locally at the site of application and to be rapidly hydrolyzed into a less active metabolite upon entering systemic circulation, thereby minimizing systemic anticholinergic side effects.[1] This whitepaper focuses on the core of its mechanism of action: the anticholinergic effects on the M3 muscarinic receptor.

Mechanism of Action at the M3 Muscarinic Receptor

This compound functions as a competitive inhibitor at muscarinic acetylcholine receptors.[1][2] By binding to M3 receptors on eccrine sweat glands, it blocks the binding of acetylcholine, thereby preventing the downstream signaling cascade that leads to sweat secretion.[3]

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples through the Gq/11 family of G proteins. Upon activation by acetylcholine, the following signaling cascade is initiated:

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Sofpironium This compound Sofpironium->M3R Competitively Inhibits Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Sweat Sweat Secretion Ca2_release->Sweat PKC->Sweat

M3 Muscarinic Receptor Signaling Pathway and this compound Inhibition.

Quantitative and Semi-Quantitative Data

While specific Ki values for this compound at the five muscarinic receptor subtypes have not been publicly disclosed, in vitro studies have provided semi-quantitative data regarding its potency and selectivity.

In Vitro Receptor Inhibition

The following table summarizes the reported concentrations of this compound required to inhibit 50% of human muscarinic receptor activity (IC50) in vitro, as well as a comparison with glycopyrrolate.

CompoundReceptor SubtypeIC50Selectivity for M3Reference
This compound M3~10 nM-[4]
M1, M2, M4, M5~100 nM~10-fold[4]
Glycopyrrolate M1-M5~1 nMNon-selective[4]

Table 1: In Vitro Muscarinic Receptor Inhibition by this compound and Glycopyrrolate.

These data indicate that this compound is approximately 10-fold more selective for the M3 receptor subtype compared to the M1, M2, M4, and M5 subtypes.[4] While glycopyrrolate is more potent overall, it lacks this selectivity.[4]

Metabolite Activity

This compound is metabolized to its primary metabolite, BBI-4010. In vitro studies have shown that BBI-4010 has a significantly lower binding affinity for muscarinic receptors compared to the parent compound.

CompoundReceptor SubtypeRelative Binding AffinityReference
BBI-4010 M2, M3~10-fold lower than this compound[5]

Table 2: Relative Binding Affinity of BBI-4010.

Experimental Protocols

The following sections describe detailed, representative methodologies for the key experiments used to characterize the anticholinergic effects of this compound on M3 muscarinic receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for human M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail.

Procedure:

  • Membrane Preparation: CHO-K1 cells expressing the receptor of interest are harvested, homogenized, and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in assay buffer. Protein concentration is determined using a BCA protein assay.

  • Assay Setup: In a 96-well plate, combine:

    • 25 µL of assay buffer or varying concentrations of this compound.

    • 25 µL of [³H]-NMS (at a final concentration close to its Kd, e.g., 0.2-0.5 nM).

    • 200 µL of diluted cell membranes (containing 10-20 µg of protein).

    • For non-specific binding wells, add 25 µL of atropine.

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Membranes from CHO-K1 cells expressing human M3 receptor B Incubate Membranes with [³H]-NMS (Radioligand) and varying concentrations of This compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Bound Radioactivity using Scintillation Counting C->D E Determine IC50 and Calculate Ki using Cheng-Prusoff Equation D->E

Workflow for Radioligand Competition Binding Assay.
Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of functional potency.

Objective: To determine the functional potency (IC50) of this compound in blocking carbachol-induced calcium mobilization in cells expressing the human M3 muscarinic receptor.

Materials:

  • Cells: CHO-K1 cells stably expressing the human M3 muscarinic receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: Carbachol.

  • Antagonist: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): To prevent dye leakage from cells.

Procedure:

  • Cell Plating: Seed the CHO-K1-hM3 cells into a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer, with probenecid if necessary). Incubate for 1 hour at 37°C in the dark.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading. Add a pre-determined concentration of carbachol (typically the EC80) to all wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the carbachol response against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the resulting concentration-response curve using non-linear regression.

Conclusion

This compound is a selective M3 muscarinic receptor antagonist. In vitro data demonstrates its preferential inhibition of the M3 receptor over other muscarinic subtypes, which is consistent with its clinical efficacy in treating primary axillary hyperhidrosis by targeting the sweat glands directly. Its retrometabolic design, leading to a significantly less active metabolite, further enhances its safety profile by minimizing systemic anticholinergic effects. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation and characterization of this compound and other novel anticholinergic agents. Further disclosure of specific binding affinity data would allow for a more complete quantitative understanding of its pharmacological profile.

References

Sofpironium Bromide: A Structural Analog of Glycopyrrolate Engineered for Topical Treatment of Primary Axillary Hyperhidrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary axillary hyperhidrosis, a condition characterized by excessive underarm sweating beyond thermoregulatory needs, affects approximately 4.8% of the U.S. population and can significantly impair a patient's quality of life.[1][2] The underlying pathophysiology is believed to involve an overactive cholinergic response in the eccrine sweat glands.[2] For years, anticholinergic agents like glycopyrrolate have been utilized to manage hyperhidrosis by blocking the action of acetylcholine on muscarinic receptors.[3][4] While effective, systemic administration of traditional anticholinergics is often associated with undesirable side effects such as dry mouth, blurred vision, and urinary retention.[4][5]

To address these limitations, sofpironium bromide has emerged as a novel therapeutic agent. It is a structural analogue of glycopyrrolate, specifically designed as a "soft" drug for topical application.[6][7] This guide provides a detailed technical overview of this compound, focusing on its relationship to glycopyrrolate, its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the clinical data supporting its efficacy and safety.

Chemical Structure and Design Rationale

This compound was developed through retrometabolic drug design, a strategy that involves modifying an active drug molecule to undergo predictable and rapid metabolism to a less active form after exerting its therapeutic effect at the target site.[8] This approach aims to enhance local efficacy while minimizing systemic exposure and associated adverse effects.[8][9]

Sofpironium is a direct structural analog of glycopyrrolate, a quaternary ammonium anticholinergic.[6][10] The key modification in sofpironium's structure is the inclusion of a readily hydrolyzable ester moiety.[9] This ester linkage is the "soft" spot in the molecule, designed to be cleaved by esterases in the systemic circulation, converting sofpironium into its significantly less active metabolite, BBI-4010.[9]

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound and glycopyrrolate function as competitive antagonists of muscarinic acetylcholine receptors.[4][5][9] Sweat production is primarily stimulated by the neurotransmitter acetylcholine binding to M3 muscarinic receptors on eccrine sweat glands.[11][12][13] By blocking these receptors, this compound and glycopyrrolate inhibit the signaling cascade that leads to sweat secretion.[11][13][14]

While glycopyrrolate binds with high affinity to all muscarinic receptor subtypes (M1-M5), this compound has been shown to have a degree of selectivity for the M3 receptor subtype, which is predominantly responsible for secretions from sweat glands.[15][16][][18][19]

G cluster_0 Normal Signaling Pathway cluster_1 Inhibition by Anticholinergic Drugs Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Sweat_Gland Eccrine Sweat Gland Activation M3_Receptor->Sweat_Gland Sweating Sweating Sweat_Gland->Sweating Anticholinergic This compound / Glycopyrrolate M3_Receptor_Blocked M3 Muscarinic Receptor Anticholinergic->M3_Receptor_Blocked Competitively Blocks No_Activation Inhibition of Sweat Gland Activation M3_Receptor_Blocked->No_Activation Reduced_Sweating Reduced Sweating No_Activation->Reduced_Sweating

Figure 1. Signaling pathway of sweat production and its inhibition.

Pharmacodynamics

In vitro studies have been conducted to compare the binding affinities and inhibitory concentrations of sofpironium and glycopyrrolate at human muscarinic receptors. While glycopyrrolate is more potent overall, sofpironium demonstrates a tenfold higher selectivity for the M3 receptor.[18][19]

ParameterSofpironiumGlycopyrrolateReference
Target Receptors M1, M2, M3, M4, M5 (Selective for M3)M1, M2, M3, M4, M5 (Non-selective)[7][15][16][18][19]
IC50 (M3 Receptor) ~10 nM<1 nM[18][19]
IC50 (M1, M2, M4, M5) ~100 nM<1 nM[18][19]
Glycopyrrolate Ki (Human Lung M1-M3) 0.5 - 3.6 nMN/A[15][20]

Table 1: Comparative Pharmacodynamics

Pharmacokinetics

The pharmacokinetic profiles of this compound and glycopyrrolate differ significantly due to their intended routes of administration and metabolic pathways. This compound is designed for topical use and rapid systemic inactivation, whereas glycopyrrolate is administered orally, intravenously, or intramuscularly for systemic effects.[9][21]

ParameterThis compound (Topical)Glycopyrrolate (Oral/IV)Reference
Administration Topical gelOral, IV, IM[21][22]
Absorption Systemic absorption is limited.Oral bioavailability is low and variable (~3%).[9][23]
Time to Peak (Tmax) ~5.34 hoursIV: Rapid[22]
Metabolism Rapidly metabolized by non-enzymatic hydrolysis (via PON1) and CYP2D6/3A4 to a less active metabolite (BBI-4010).Partially metabolized in the liver.[9][24][25]
Plasma Protein Binding 34.8% - 37.8% (BBI-4010: 2.3% - 3.7%)Not well characterized[9][26]
Elimination Half-life Not specified (rapidly cleared)IV: ~0.83 - 1.2 hours[24][27]
Excretion <0.5% of applied dose excreted in urine.Primarily excreted unchanged in urine.[21][26]

Table 2: Comparative Pharmacokinetic Properties

G Sofpironium This compound (Active Drug) Metabolism Systemic Circulation (Hydrolysis via PON1, CYP2D6/3A4) Sofpironium->Metabolism Enters Metabolite BBI-4010 (Less Active Metabolite) Metabolism->Metabolite Rapidly Converts to Excretion Excretion Metabolite->Excretion

Figure 2. Retrometabolic pathway of this compound.

Clinical Efficacy

The efficacy of this compound for the treatment of primary axillary hyperhidrosis has been established in large-scale, randomized, double-blind, vehicle-controlled Phase 3 clinical trials, known as the CARDIGAN-1 and CARDIGAN-2 studies.[8][28]

EndpointCARDIGAN-1 TrialCARDIGAN-2 TrialReference
Participants (Sofpironium) 173180[8]
Participants (Vehicle) 177171[8]
Primary Endpoint 1: ≥2-point HDSM-Ax-7 Improvement 49%64%[8]
Primary Endpoint 2: Median Reduction in GSP (mg) 128 mg143 mg[8]
Study Duration 6 weeks6 weeks[8]

Table 3: Summary of Phase 3 CARDIGAN Trial Results HDSM-Ax-7: Hyperhidrosis Disease Severity Measure-Axillary 7-item; GSP: Gravimetric Sweat Production.

For comparison, studies on oral glycopyrrolate have also demonstrated significant reductions in perspiration for hyperhidrosis, with one study reporting a 75% reduction.[3][29] However, these studies often involve systemic administration and the associated risk of anticholinergic side effects.[29]

Experimental Protocols

In Vitro Muscarinic Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) and inhibitory concentration (IC50) of test compounds (this compound, glycopyrrolate) for human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are transfected to stably express individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). The cells are cultured and harvested, and crude membrane preparations are isolated through homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Radioligand Binding Assay: Competition binding assays are performed. A constant concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) is incubated with the cell membrane preparations in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation and Separation: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19]

Phase 3 Clinical Trial Protocol (CARDIGAN Study Design)

Objective: To evaluate the safety and efficacy of this compound, 15% gel compared to vehicle gel for the treatment of primary axillary hyperhidrosis.[2]

Methodology:

  • Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.[2][28]

  • Inclusion Criteria: Participants aged 9 years or older with a self-reported history of primary axillary hyperhidrosis for at least 6 months, a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4, and a baseline gravimetric sweat production of at least 50 mg per axilla.[8][28]

  • Exclusion Criteria: Known hypersensitivity to glycopyrrolate or other anticholinergics, or any skin condition affecting the axillae.[8]

  • Randomization and Blinding: A maximum of 350 subjects are randomized in a 1:1 ratio to receive either this compound 15% gel or a matching vehicle gel. Both participants and investigators are blinded to the treatment allocation.[2][8]

  • Treatment: Participants apply one actuation of the assigned gel to each clean, dry axilla once daily for 6 weeks.[8]

  • Efficacy Assessments:

    • Co-Primary Endpoint 1: Proportion of subjects with at least a 2-point improvement from baseline on the HDSM-Ax-7 item score at the end of treatment.[28]

    • Co-Primary Endpoint 2: Absolute change from baseline in gravimetric sweat production at the end of treatment.[28]

  • Safety Assessments: Safety is monitored through the collection of adverse events (AEs), local skin tolerability assessments, vital signs, and clinical laboratory tests (hematology, serum chemistry, urinalysis) at specified visits throughout the study.[2]

G Screening Screening & Enrollment (Inclusion/Exclusion Criteria Met) Randomization Randomization (1:1) Screening->Randomization Group_A Treatment Group: This compound Gel (15%) Randomization->Group_A Group_B Control Group: Vehicle Gel Randomization->Group_B Treatment_Period 6-Week Daily Application (Double-Blind) Group_A->Treatment_Period Group_B->Treatment_Period Endpoint_Assessment End of Treatment Assessment (HDSM-Ax-7, GSP, Safety) Treatment_Period->Endpoint_Assessment Analysis Data Analysis Endpoint_Assessment->Analysis

Figure 3. Workflow of the Phase 3 CARDIGAN clinical trials.

Safety Profile

The retrometabolic design of this compound successfully translates to a favorable safety profile, with adverse events being predominantly mild to moderate and localized to the application site. This contrasts with the systemic side effects commonly seen with oral glycopyrrolate.

Adverse EventThis compound (Topical)Glycopyrrolate (Oral/Systemic)Reference
Common (>2%) Dry mouth, blurred vision, mydriasis, urinary retention, application site reactions (erythema, burning, itching).Dry mouth, blurred vision, urinary hesitancy/retention, decreased sweating, constipation, tachycardia.[5][8][13][30]
Systemic Effects Minimal and typically mild/moderate due to rapid metabolism.Common and can be dose-limiting.[9][29]
Severity Most adverse events are mild to moderate and often resolve.Can range from mild to severe, potentially requiring discontinuation.[8][29]

Table 4: Comparative Safety Profiles

Conclusion

This compound represents a significant advancement in the topical treatment of primary axillary hyperhidrosis. As a structural analog of glycopyrrolate, it leverages the same proven mechanism of muscarinic receptor antagonism. However, its innovative "soft drug" design, featuring a metabolically labile ester group, allows for potent local activity in the skin followed by rapid hydrolysis into a less active metabolite upon entering systemic circulation. This key feature successfully minimizes the systemic anticholinergic side effects that often limit the utility of its parent compound, glycopyrrolate. Clinical data robustly supports the efficacy and tolerability of this compound, establishing it as a valuable and targeted therapeutic option for individuals seeking relief from the burdens of excessive axillary sweating.

References

The In-Vitro Profile of Sofpironium Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sofpironium bromide is a novel anticholinergic agent designed as a "soft drug" for the topical treatment of primary axillary hyperhidrosis. Its in-vitro characteristics reveal a potent and selective mechanism of action, coupled with a favorable metabolic profile intended to minimize systemic side effects. This technical guide provides an in-depth summary of the initial in-vitro characterization of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] In the context of hyperhidrosis, its therapeutic effect is mediated by blocking the M3 subtype of these receptors, which are predominantly located on eccrine sweat glands.[3][4][5] By competitively inhibiting the binding of acetylcholine to M3 receptors, this compound prevents the initiation of the signaling cascade that leads to sweat production.[2][4]

A key feature of this compound's design is its retrometabolic nature.[3][6] The molecule contains an ester moiety that is readily hydrolyzed by plasma paraoxonase 1 (PON1) into its major, less active metabolite, BBI-4010.[1] This rapid systemic inactivation is designed to limit the anticholinergic side effects commonly associated with this class of drugs.[1][2]

Quantitative Analysis of In-Vitro Activity

The following tables summarize the key quantitative data from in-vitro studies of this compound, providing a comparative view of its receptor binding affinity and functional inhibition.

Table 1: Muscarinic Receptor Binding Affinity of this compound and its Metabolite

CompoundReceptor SubtypeBinding Affinity (Ki)Selectivity
This compoundM1High-
M2High-
M3HighHighest for M3
M4High-
M5High-
BBI-4010 (Metabolite)M2~10-fold lower than parent-
M3~10-fold lower than parent-

Note: Specific Ki values are not publicly available in the provided search results, but relative affinities are described.[3][7]

Table 2: Functional Inhibitory Activity of this compound

AssayParameterThis compoundGlycopyrrolate
Human Muscarinic Receptor InhibitionIC50 (M3)~10 nM<1 nM
IC50 (M1, M2, M4, M5)~100 nM<1 nM
M3 Receptor SelectivityRatio of IC50 (other subtypes) / IC50 (M3)~10-foldLess selective
Guinea Pig Ileum Contraction (C-Ch stimulated)Anticholinergic ActivityLess potent than glycopyrrolateMore potent
Anticholinergic Activity of BBI-4010~1200-fold lower than parent-

Data compiled from in-vitro studies.[7][8]

Experimental Protocols

Detailed, step-by-step protocols for the following key experiments are provided to facilitate replication and further investigation.

Radioligand Binding Assays for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Receptor Preparation: Membranes from cells individually expressing recombinant human M1, M2, M3, M4, or M5 receptors are prepared.

  • Radioligand: A specific high-affinity radioligand for muscarinic receptors, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

  • Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is used for the binding reaction.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compound (this compound or BBI-4010).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Carbachol-Stimulated Contraction in Guinea Pig Ileum

Objective: To assess the functional anticholinergic activity of this compound and its metabolites.

Methodology:

  • Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Contraction Induction: The muscarinic agonist carbachol (C-Ch) is added to the organ bath to induce smooth muscle contraction, which is measured isometrically using a force transducer.

  • Antagonist Application: After establishing a stable contractile response to carbachol, increasing concentrations of the test compound (this compound, BBI-4010, or glycopyrrolate) are added to the bath.

  • Measurement of Inhibition: The inhibitory effect of the test compound on the carbachol-induced contraction is recorded.

  • Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the maximal carbachol-induced contraction (IC50) is determined. This provides a measure of the functional anticholinergic potency.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_gland Eccrine Sweat Gland Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Sweat Sweat Secretion Ca->Sweat Sofpironium This compound Sofpironium->M3R Competitively Inhibits

Caption: Mechanism of action of this compound on sweat gland signaling.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start: Receptor Membrane Prep incubation Incubate: Receptor + [³H]-NMS + Increasing [Sofpironium] start->incubation filtration Rapid Filtration incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis: Determine IC₅₀ and Kᵢ counting->analysis end End: Binding Affinity Determined analysis->end

Caption: Workflow for determining muscarinic receptor binding affinity.

Functional_Assay cluster_workflow Guinea Pig Ileum Functional Assay Workflow start Start: Isolate and Mount Guinea Pig Ileum contraction Induce Contraction with Carbachol start->contraction inhibition Add Increasing [Sofpironium] contraction->inhibition measurement Measure Inhibition of Contraction inhibition->measurement analysis Data Analysis: Determine IC₅₀ measurement->analysis end End: Functional Potency Determined analysis->end

Caption: Workflow for assessing functional anticholinergic activity.

Conclusion

The initial in-vitro characterization of this compound demonstrates its high affinity and functional antagonism at muscarinic receptors, with a notable selectivity for the M3 subtype. This profile, combined with its retrometabolic design leading to rapid inactivation in systemic circulation, supports its development as a topical agent for primary axillary hyperhidrosis with a potentially favorable safety profile. The provided data and experimental outlines serve as a foundational guide for further research and development in this area.

References

Crystalline Forms of Sofpironium Bromide: A Technical Guide to Polymorphism and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sofpironium bromide, an anticholinergic agent, is a quaternary ammonium salt compound that exists in multiple crystalline forms. The solid-state properties of an active pharmaceutical ingredient (API) are critical to its stability, manufacturability, and bioavailability. This technical guide provides an in-depth overview of the known crystalline forms of this compound, with a focus on their stability profiles. It includes a summary of their physical characteristics, detailed experimental protocols for their characterization, and visual representations of their interrelationships and the analytical workflow. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of this compound-based drug products.

Introduction to Crystalline Forms of this compound

This compound is comprised of two diastereomers, the 1’R-diastereomer (Compound I-a) and the 1’S-diastereomer (Compound I-b).[1][2] The synthesis of this compound typically results in a mixture of these diastereomers.[1] Research into the solid-state chemistry of this compound has led to the identification of several crystalline forms, including Form A, Form B, Form CO, and Form MN.[1][2][3]

Of particular importance are Form CO and Form B, which have been identified as having superior stability and non-hygroscopic properties, making them highly suitable for pharmaceutical development.[1][2][3][4] Form CO is a co-crystal composed of the 1’R and 1’S diastereomers at a specific ratio, while Form B is a crystal mixture containing Form CO.[1][2][3][4] The stable nature of these forms is a significant advantage for ensuring the quality and shelf-life of the final drug product.

Data Presentation: Properties of Crystalline Forms

The following table summarizes the known properties of the different crystalline forms of this compound based on available patent literature. Direct comparative quantitative stability data is not publicly available; therefore, the stability is described qualitatively as reported.

Crystalline FormCompositionKey Physicochemical PropertiesStability Profile
Form A Crystalline form of this compound (mixture of diastereomers)-Less stable compared to Form B and Form CO.
Form B Crystal mixture containing Form CO and Form MN (crystalline 1’R-diastereomer)Melting Point: 144-146°CDescribed as a highly stable crystalline form with an optimal profile for a drug substance.[1][5]
Form CO Co-crystal of the 1’R-diastereomer and the 1’S-diastereomer in a 1:3 ratioCharacteristic PXRD peaks at 2θ: 5.9±0.2°, 7.6±0.2°, 11.0±0.2°, and 22.2±0.2°[1][2]Possesses superior stability and is non-hygroscopic, making it suitable as a raw material for medicaments.[1][2][3][4]
Form MN Crystalline form of the 1’R-diastereomer-A component of the stable Form B mixture.

Experimental Protocols for Characterization

The following are detailed, representative methodologies for the key experiments used in the characterization of crystalline forms of pharmaceutical compounds like this compound.

Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline form (polymorph) of this compound by its unique diffraction pattern.

Methodology:

  • Sample Preparation: A small amount (approximately 10-50 mg) of the this compound sample is gently ground to a fine powder using a mortar and pestle to ensure random orientation of the crystals. The powder is then packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a copper (Cu) Kα radiation source is used.

  • Data Collection: The sample is irradiated with the X-ray beam, and the diffraction pattern is recorded over a 2θ range of 2° to 40°, with a step size of 0.02° and a scan speed of 1-2° per minute.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared to known patterns of the different crystalline forms of this compound to determine the polymorphic identity.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the crystalline forms of this compound, which are characteristic thermal properties.

Methodology:

  • Sample Preparation: A small amount (2-5 mg) of the this compound sample is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrumentation: A calibrated differential scanning calorimeter is used. An empty, sealed aluminum pan is used as a reference.

  • Data Collection: The sample and reference pans are heated at a constant rate, typically 10°C per minute, under a nitrogen purge. The temperature is ramped from ambient to a temperature above the expected melting point.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting event. The area under the melting peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and determine the presence of solvates or hydrates by measuring the mass loss of the this compound sample as a function of temperature.

Methodology:

  • Sample Preparation: A sample of this compound (5-10 mg) is placed in a tared TGA pan.

  • Instrumentation: A calibrated thermogravimetric analyzer is used.

  • Data Collection: The sample is heated at a constant rate, typically 10°C per minute, under a nitrogen atmosphere. The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. Significant mass loss at specific temperatures can indicate desolvation, dehydration, or decomposition.

Dynamic Vapor Sorption (DVS)

Objective: To evaluate the hygroscopicity and physical stability of the crystalline forms of this compound under varying humidity conditions.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (10-20 mg) is placed in the DVS instrument's microbalance.

  • Instrumentation: A dynamic vapor sorption analyzer is used, which controls the relative humidity (RH) of a gas stream flowing over the sample at a constant temperature.

  • Data Collection: The sample is subjected to a pre-defined humidity program, typically starting from a low RH (e.g., 0% or 5%), incrementally increasing to a high RH (e.g., 90% or 95%), and then decreasing back to the starting RH. The change in sample mass due to water sorption and desorption is continuously recorded at each RH step until equilibrium is reached.

  • Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. The shape of the isotherm and the total mass gained provide a quantitative measure of the material's hygroscopicity. Any hysteresis between the sorption and desorption curves can indicate changes in the crystal structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity and stability of this compound by separating it from any degradation products or impurities.

Methodology:

  • Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water). Samples from stability studies are also dissolved in the same diluent to a similar concentration.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is used.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is used to achieve separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

    • Detection: The eluent is monitored at a specific UV wavelength where this compound has strong absorbance.

  • Data Analysis: The chromatograms are analyzed to determine the retention time and peak area of this compound and any impurities. The purity is calculated by comparing the peak area of the main component to the total area of all peaks. For stability studies, the appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Visualization of Crystalline Form Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the relationships between the different crystalline forms of this compound and a typical workflow for their characterization.

Crystalline_Form_Relationships cluster_synthesis Synthesis cluster_forms Crystalline Forms Diastereomer_Mixture Mixture of 1'R and 1'S Diastereomers Form_A Form A Diastereomer_Mixture->Form_A Crystallization Form_B Form B (Stable Mixture) Form_A->Form_B Conversion to more stable form Form_CO Form CO (Stable Co-crystal) Form_CO->Form_B Component of Form_MN Form MN (1'R-Diastereomer Crystal) Form_MN->Form_B Component of

Caption: Interrelationships of this compound Crystalline Forms.

Experimental_Workflow Start API Synthesis (this compound) Polymorph_Screening Polymorph Screening (Various Solvents & Conditions) Start->Polymorph_Screening Solid_State_Characterization Solid-State Characterization Polymorph_Screening->Solid_State_Characterization PXRD PXRD (Phase Identification) Solid_State_Characterization->PXRD DSC_TGA DSC / TGA (Thermal Properties) Solid_State_Characterization->DSC_TGA DVS DVS (Hygroscopicity) Solid_State_Characterization->DVS HPLC HPLC (Chemical Purity) Solid_State_Characterization->HPLC Stability_Studies Stability Studies (Temperature, Humidity, Light) PXRD->Stability_Studies DSC_TGA->Stability_Studies DVS->Stability_Studies HPLC->Stability_Studies Form_Selection Selection of Optimal Crystalline Form (e.g., Form B) Stability_Studies->Form_Selection

Caption: Workflow for Crystalline Form Characterization and Selection.

Conclusion

The identification and characterization of stable crystalline forms are paramount in the development of a robust and reliable drug product. For this compound, Form CO and Form B have been identified as possessing superior stability and non-hygroscopic characteristics, making them the preferred forms for pharmaceutical formulation.[1][2][3][4] A thorough understanding and application of the analytical techniques outlined in this guide are essential for ensuring the consistent quality, safety, and efficacy of this compound throughout its lifecycle. This guide serves as a foundational resource for scientists and researchers, providing both an overview of the known crystalline forms of this compound and a practical framework for their experimental investigation.

References

Methodological & Application

Application Notes and Protocols for Clinical Research of Sofpironium Bromide Topical Gel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical research and methodologies associated with sofpironium bromide topical gel, an anticholinergic agent for the treatment of primary axillary hyperhidrosis (excessive underarm sweating).

Introduction

Primary axillary hyperhidrosis is a medical condition characterized by sweating beyond the physiological need for thermoregulation, significantly impacting a patient's quality of life. This compound is a "soft" anticholinergic agent specifically designed for topical application.[1][2] Its design as a retrometabolic drug allows for localized therapeutic effects with minimized systemic side effects, as it is rapidly metabolized to a less active metabolite.[3][4]

Mechanism of Action

This compound functions as a competitive inhibitor of muscarinic acetylcholine receptors, with a particular affinity for the M3 subtype, which are prevalent on eccrine sweat glands.[1][2][5] By blocking these receptors, this compound inhibits the action of acetylcholine, the primary neurotransmitter responsible for stimulating sweat production.[1][5] This targeted local action reduces sweat output in the applied area.[1]

cluster_0 Physiological Sweating cluster_1 Mechanism of this compound ACH Acetylcholine (ACh) M3R Muscarinic M3 Receptor (on Eccrine Sweat Gland) ACH->M3R Binds to Sweat Sweat Production M3R->Sweat Activates SB This compound M3R_blocked Muscarinic M3 Receptor (Blocked) SB->M3R_blocked Blocks No_Sweat Reduced Sweat Production M3R_blocked->No_Sweat Inhibits Activation

Caption: Signaling pathway of this compound's mechanism of action.

Topical Gel Formulation

Clinical research has evaluated this compound in a topical gel formulation at various concentrations, including 5%, 10%, and 15%.[6][7] The U.S. FDA-approved formulation, known as Sofdra™, contains 12.45% this compound, which is equivalent to a 15% concentration.[8][9] The gel is designed for once-daily application to the axillae using a specialized applicator to prevent contact with the hands.[8][9]

Clinical Efficacy

The efficacy of this compound topical gel has been demonstrated in multiple Phase II and Phase III clinical trials.[2][6] The primary endpoints in these studies typically include the proportion of patients with a significant improvement in the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax) score and the change in gravimetric sweat production (GSP).[7][10]

Summary of Key Efficacy Data
Clinical Trial PhaseConcentrationKey Efficacy OutcomesReference
Phase II 5%, 10%, 15%At the end of therapy, 70% (5%), 79% (10%), and 76% (15%) of participants showed at least a 1-point improvement in HDSM-Ax score compared to 54% for vehicle.[7][7]
Phase III (CARDIGAN I & II) 15%In both trials, this compound met all primary and secondary endpoints with statistically significant improvements in HDSM-Ax scores and reductions in GSP from baseline.[10][11][10][11]
Phase III (ARGYLE - Long-term Safety) 5% and 15%Sustained improvement in sweat severity was observed over 48 weeks. For the 5% and 15% groups respectively, 86.1% and 85.8% of responders had a 1-point improvement, and 69.4% and 61.9% had a 2-point improvement on the HDSM-Ax scale.[6][12][6][12]
Phase III (Japanese Study) 5%53.9% of patients in the sofpironium group achieved the primary endpoint (HDSS of 1 or 2 and ≥50% reduction in sweat weight) compared to 36.4% in the vehicle group.[[“]][[“]]

Safety and Tolerability

This compound topical gel has been generally well-tolerated in clinical trials.[6][12] Most treatment-related adverse events were mild to moderate in severity and transient.[6]

Summary of Common Adverse Events
Adverse Event5% Concentration15% ConcentrationReference
Blurred Vision 4.9%18.8%[6]
Dry Mouth 8.8%16.8%[6]
Application Site Pruritus (Itching) 5.9%14.7%[6]
Application Site Pain 3.9%14.7%[6]
Application Site Dermatitis 5.9%9.1%[6]
Application Site Erythema (Redness) 4.9%7.6%[6]
Application Site Irritation 4.9%5.6%[6]
Mydriasis (Pupil Dilation) 1.0%5.1%[6]
Urinary Retention 2.9%3.6%[6]

Experimental Protocols

Study Design and Patient Population

Clinical trials are typically multicenter, randomized, double-blind, and vehicle-controlled.[7][14]

  • Inclusion Criteria:

    • Patients aged 9 years and older.[10]

    • Diagnosis of primary axillary hyperhidrosis for at least 6 months.[10]

    • Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax) score of 3 or 4.[10]

    • Gravimetric sweat production (GSP) of at least 50 mg in each axilla over a 5-minute period.[10]

cluster_0 Patient Screening & Enrollment cluster_1 Treatment Phase cluster_2 Assessment & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment_Group This compound Gel (Once Daily Application) Randomization->Treatment_Group Vehicle_Group Vehicle Gel (Once Daily Application) Randomization->Vehicle_Group Assessments Efficacy & Safety Assessments (HDSM-Ax, GSP, AEs) Treatment_Group->Assessments Vehicle_Group->Assessments Follow_up Long-term Follow-up (e.g., 48 weeks) Assessments->Follow_up

Caption: A generalized workflow for this compound clinical trials.
Efficacy Assessment Protocols

The HDSM-Ax is a patient-reported outcome measure used to assess the severity of axillary hyperhidrosis. It is a single-question tool with a 4-point scale.[1][2]

  • Protocol:

    • Provide the patient with the HDSM-Ax questionnaire.

    • Instruct the patient to select the statement that best describes the impact of their underarm sweating on their daily activities.

    • Record the corresponding score (1-4).

    • A clinically meaningful improvement is typically defined as a 1- or 2-point decrease in the HDSM-Ax score from baseline.[6]

  • HDSM-Ax Scale:

    • Score 1: My sweating is never noticeable and never interferes with my daily activities.[1][5]

    • Score 2: My sweating is tolerable but sometimes interferes with my daily activities.[1][5]

    • Score 3: My sweating is barely tolerable and frequently interferes with my daily activities.[1][5]

    • Score 4: My sweating is intolerable and always interferes with my daily activities.[1][5]

GSP is an objective, quantitative measure of the amount of sweat produced in a specific area over a set period.

  • Protocol:

    • The patient should rest in a room with a standardized temperature (e.g., 24-25°C) for a specified period (e.g., 15 minutes) before the measurement.[9]

    • Dry the axillary area thoroughly.

    • Place a pre-weighed filter paper in each axilla.

    • After a fixed duration (typically 5 minutes), remove the filter paper.

    • Immediately weigh the filter paper to determine the amount of sweat absorbed.

    • The GSP is calculated in mg/5 minutes.

Safety Assessment Protocols

LSRs at the application site are assessed at each study visit.

  • Protocol:

    • Visually inspect the axillary skin for signs of erythema (redness), edema (swelling), and erosion.

    • Use a standardized grading scale (e.g., a 4-point scale from 0=none to 3=severe) to score each sign.

    • Inquire about and record patient-reported symptoms such as pruritus (itching) and burning, also using a standardized severity scale.

All AEs are recorded throughout the study.

  • Protocol:

    • At each visit, question the patient about any new or worsening medical conditions or symptoms since the last visit.

    • Record the onset, duration, severity, and relationship to the study drug for each AE.

    • Monitor vital signs and perform standard laboratory tests (hematology, serum chemistry, urinalysis) at baseline and specified follow-up visits.[14]

Pharmacokinetic (PK) Analysis

PK studies are conducted to understand the absorption, distribution, metabolism, and excretion of this compound.

  • Protocol:

    • Collect blood samples at pre-defined time points after drug administration (e.g., single dose and at steady state).

    • Analyze plasma concentrations of this compound and its major metabolite, BBI-4010, using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[15]

Conclusion

The clinical development of this compound topical gel has been guided by rigorous protocols to establish its efficacy and safety profile. These application notes provide a framework for researchers and drug development professionals to understand and potentially replicate the key methodologies used in the evaluation of this novel treatment for primary axillary hyperhidrosis. Adherence to standardized and validated assessment tools like the HDSM-Ax and gravimetric sweat production measurement is crucial for generating reliable and comparable clinical data.

References

Application Notes and Protocols for In-Vitro Efficacy Assessment of Sofpironium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofpironium bromide is a topical anticholinergic agent designed for the treatment of primary axillary hyperhidrosis. Its mechanism of action involves the competitive inhibition of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is predominantly found in eccrine sweat glands.[1][2][3][4] By blocking the binding of acetylcholine to these receptors, this compound effectively reduces sweat production.[2][5] This document provides detailed protocols for key in-vitro assays to determine the efficacy of this compound, enabling researchers to assess its receptor binding affinity and functional antagonism.

Signaling Pathway of Muscarinic M3 Receptor

The M3 muscarinic receptor, the primary target of this compound in sweat glands, is a G-protein coupled receptor (GPCR) that couples to Gq/11 proteins.[1] Activation of this pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key step in the signaling cascade that leads to sweat secretion. This compound acts as an antagonist, blocking this cascade at the receptor level.

M3_Signaling_Pathway cluster_cell Eccrine Sweat Gland Cell Acetylcholine Acetylcholine M3R M3 Muscarinic Receptor (M3R) Acetylcholine->M3R Binds & Activates Sofpironium Sofpironium Bromide Sofpironium->M3R Binds & Inhibits Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Stimulates Ca2 Ca²⁺ (intracellular) ER->Ca2 Release Sweat Sweat Secretion Ca2->Sweat Triggers Binding_Assay_Workflow Membrane_Prep Prepare Cell Membranes (Expressing Muscarinic Receptors) Plate_Setup Set up 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Plate_Setup Reagent_Prep Prepare Reagents (Radioligand, Sofpironium, Buffers) Reagent_Prep->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Filtration Rapid Vacuum Filtration (Separate Bound from Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis Calcium_Assay_Workflow Cell_Culture Culture Cells Expressing M3 Receptors Dye_Loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Compound_Addition Add this compound (Antagonist) Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with Acetylcholine (Agonist) Compound_Addition->Agonist_Stimulation Fluorescence_Measurement Measure Fluorescence Intensity (e.g., using FLIPR) Agonist_Stimulation->Fluorescence_Measurement Data_Analysis Data Analysis (Determine IC50 for functional antagonism) Fluorescence_Measurement->Data_Analysis

References

Application Notes and Protocols for Preclinical Testing of Sofpironium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofpironium bromide is a topical anticholinergic agent approved for the treatment of primary axillary hyperhidrosis. Its mechanism of action involves the competitive inhibition of acetylcholine at muscarinic receptors in sweat glands, leading to a reduction in sweat production.[1] As a "soft" drug, this compound is designed for localized activity with rapid metabolism to a less active metabolite, thereby minimizing systemic anticholinergic side effects.[2] This document provides an overview of the animal models and protocols relevant to the preclinical evaluation of this compound, focusing on safety, toxicology, and efficacy. The information is compiled from publicly available data, including U.S. Food and Drug Administration (FDA) reviews.

Signaling Pathway of this compound

This compound exerts its effect by blocking the M3 muscarinic acetylcholine receptor on eccrine sweat glands. This prevents acetylcholine from binding and initiating the signaling cascade that leads to sweat secretion.

Sofpironium_Bromide_Signaling_Pathway acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds to sweat_gland Eccrine Sweat Gland Activation m3_receptor->sweat_gland Activates sofpironium Sofpironium Bromide inhibition Inhibition sofpironium->inhibition sweat_production Sweat Production sweat_gland->sweat_production inhibition->m3_receptor

Mechanism of action of this compound.

Preclinical Toxicology Program

A comprehensive preclinical toxicology program was conducted to support the clinical development and registration of this compound. These studies were performed in various animal models to assess the safety profile of the drug.

Experimental Workflow for Preclinical Safety Assessment

The preclinical safety evaluation for a topical drug like this compound typically follows a structured workflow to assess various aspects of toxicity.

Preclinical_Safety_Workflow start Preclinical Candidate (this compound) single_dose Single-Dose Toxicity start->single_dose repeat_dose Repeat-Dose Toxicity (Dermal & Subcutaneous) single_dose->repeat_dose genetic_tox Genetic Toxicology repeat_dose->genetic_tox reproductive_tox Reproductive & Developmental Toxicity repeat_dose->reproductive_tox local_tolerance Local Tolerance (Irritation, Sensitization) repeat_dose->local_tolerance carcinogenicity Carcinogenicity genetic_tox->carcinogenicity submission Regulatory Submission carcinogenicity->submission reproductive_tox->submission phototoxicity Phototoxicity local_tolerance->phototoxicity phototoxicity->submission

General workflow for preclinical safety testing.
Summary of Preclinical Toxicology Studies

The following tables summarize the key preclinical toxicology studies conducted for this compound based on FDA review documents.[1] Specific quantitative data such as detailed dose levels, AUC values, and precise pathology scores are often not fully disclosed in public documents.

Table 1: Systemic Toxicology Studies

Study TypeSpeciesRoute of AdministrationDurationKey Findings
Repeat-Dose ToxicityRatSubcutaneousUp to 26 weeksEffects consistent with anticholinergic activity. NOAEL for males was 0.5 mg/kg/day based on decreased body weight gain. NOAEL for females was 5 mg/kg/day.[1]
Repeat-Dose ToxicityMouseDermal13 weeksDermal irritation at application site.
Repeat-Dose ToxicityMinipigDermal28 daysNo toxicologically relevant differences between formulations.
CarcinogenicityMouseDermal2 yearsNo evidence of neoplastic effects. Dermal irritation with slight epidermal hyperplasia was observed.[1]
CarcinogenicityRatSubcutaneous2 yearsNo evidence of neoplastic effects. Injection site inflammation and degenerative changes were noted.[1]

Table 2: Genetic, Reproductive, and Local Toxicology Studies

Study TypeAssay/SpeciesKey Findings
Genetic ToxicologyBacterial Reverse Mutation Assay, In vitro Mammalian Chromosome Aberration Assay, Rat in vivo Micronucleus AssayThis compound was not mutagenic or clastogenic.[1]
Reproductive & Developmental ToxicologyRat, Rabbit (Subcutaneous)No adverse effects on male and female fertility or early embryonic development. No fetal malformations observed.[3]
Skin IrritationAnimal ModelThis compound is a skin irritant.[1]
Skin SensitizationAnimal ModelThis compound is not a skin sensitizer.[1]
Ocular IrritationBovine Corneal Opacity and Permeability AssayThis compound gel (20%) elicited ocular irritation.[1]
PhototoxicityIn vitroThis compound was not phototoxic.[1]

Experimental Protocols

The following are generalized protocols for key preclinical studies based on standard methodologies and information gathered from regulatory documents.

Protocol 1: Dermal Irritation and Sensitization Study

Objective: To assess the potential of this compound to cause skin irritation and sensitization following topical application.

Animal Model: Albino Rabbit (for irritation), Guinea Pig (for sensitization)

Methodology for Dermal Irritation:

  • Animal Preparation: Healthy, young adult albino rabbits are used. The fur on the back of the animals is clipped 24 hours before the test.

  • Test Substance Application: A specified amount of this compound gel and a vehicle control are applied to separate 6 cm² areas of the clipped skin. The application sites are covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The dressing is removed after a 4-hour exposure period.

  • Observation: The application sites are examined for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: Skin reactions are scored according to a standardized scale (e.g., Draize scale). The Primary Irritation Index (PII) is calculated.

Methodology for Dermal Sensitization (Buehler Test):

  • Induction Phase: A patch containing this compound gel is applied to the clipped flank of guinea pigs for 6 hours, once a week for 3 weeks.

  • Challenge Phase: Two weeks after the last induction exposure, a challenge patch with a non-irritating concentration of this compound is applied to a naive skin site for 6 hours.

  • Observation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal.

  • Evaluation: The incidence and severity of skin reactions in the test group are compared to a naive control group.

Protocol 2: Repeat-Dose Dermal Toxicity Study

Objective: To evaluate the potential systemic and local toxicity of this compound after repeated dermal application.

Animal Model: Mouse or Minipig

Methodology:

  • Animal Groups: Animals are divided into several groups, including a vehicle control group and at least three dose groups of this compound gel.

  • Dose Administration: The test substance is applied daily to a clipped area of the skin for a specified duration (e.g., 13 weeks). The application site is left uncovered.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology, clinical chemistry, and urinalysis.

  • Toxicokinetics: Blood samples are collected to determine the systemic exposure (AUC) of this compound and its major metabolite.

  • Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. Organs and tissues are collected, weighed, and examined microscopically for any treatment-related changes.

Preclinical Efficacy Model: Mouse Sweat Assay

An established animal model for evaluating the efficacy of antiperspirant drugs is the mouse sweat-assay. This model can be adapted for the preclinical testing of this compound.

Logical Relationship of the Mouse Sweat Assay

Mouse_Sweat_Assay_Logic start Anesthetized Mouse drug_application Topical Application of This compound Gel to Hind Footpad start->drug_application sweat_induction Induction of Sweating (e.g., Pilocarpine Injection) drug_application->sweat_induction staining Iodine-Starch Staining sweat_induction->staining imaging Image Acquisition of Footpad staining->imaging analysis Image Analysis to Quantify Stained (Sweating) Area imaging->analysis result Determination of Antiperspirant Efficacy analysis->result

Workflow for the mouse sweat assay.
Protocol 3: Mouse Footpad Sweat Assay

Objective: To assess the in vivo efficacy of this compound in reducing sweat production.

Animal Model: Mouse (e.g., ICR strain)

Methodology:

  • Animal Preparation: Mice are anesthetized.

  • Test Substance Application: A defined amount of this compound gel is applied to the plantar surface of one hind paw. The contralateral paw may serve as a control or be treated with the vehicle.

  • Sweat Induction: After a specified absorption time, sweating is induced by an intraperitoneal injection of a cholinergic agonist, such as pilocarpine hydrochloride.[4]

  • Sweat Visualization: The plantar surfaces of the hind paws are coated with an iodine solution, followed by a starch-oil suspension. The reaction between sweat, iodine, and starch produces a visible blue-black color at the sweat pores.

  • Image Acquisition: High-resolution images of the paw prints are captured.

  • Data Analysis: The images are analyzed using software (e.g., ImageJ) to quantify the stained area, which corresponds to the area of active sweating. The percentage of the sweating area is calculated relative to the total footpad area.

  • Efficacy Determination: The reduction in the sweating area in the this compound-treated paw is compared to the control paw to determine the antiperspirant efficacy.

Conclusion

The preclinical evaluation of this compound involved a comprehensive battery of toxicology and safety pharmacology studies in various animal models, which established a favorable safety profile for topical administration. Efficacy can be assessed in preclinical models such as the mouse sweat-assay, which provides a quantitative measure of sweat reduction. These application notes and protocols provide a framework for researchers and drug development professionals involved in the preclinical testing of similar topical anticholinergic agents. It is important to note that specific study designs and protocols may need to be adapted based on the specific characteristics of the test compound and regulatory requirements.

References

Application Notes and Protocols for Clinical Trial Design: Topical Treatments for Axillary Hyperhidrosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary axillary hyperhidrosis is a medical condition characterized by excessive sweating beyond the physiological needs for thermoregulation, significantly impacting a patient's quality of life. The development of topical treatments offers a non-invasive therapeutic option. This document provides a comprehensive overview of the key considerations and protocols for designing and implementing robust clinical trials to evaluate the efficacy and safety of topical therapies for axillary hyperhidrosis.

Clinical Trial Design and Endpoints

A well-designed clinical trial is crucial for demonstrating the efficacy and safety of a new topical treatment. A typical design is a multicenter, randomized, double-blind, vehicle-controlled study.

2.1 Study Population Inclusion criteria typically include:

  • Male or female subjects, aged 9 years or older.

  • A clinical diagnosis of primary axillary hyperhidrosis for at least 6 months.

  • A baseline Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4.[1]

  • Baseline gravimetric sweat production (GSP) of at least 50 mg per axilla over a 5-minute period.[2][3]

2.2 Key Efficacy Endpoints The primary and secondary endpoints are designed to provide a comprehensive assessment of the treatment's effect from both the patient's perspective and objective measurement.

  • Primary Efficacy Endpoints:

    • Patient-Reported Outcome (PRO): The proportion of subjects with a predefined improvement in a validated PRO instrument, such as the Axillary Sweating Daily Diary (ASDD) or the Hyperhidrosis Disease Severity Measure-Axillary-7 (HDSM-Ax-7).[3][4] For the ASDD, a common endpoint is the proportion of patients achieving at least a 4-point improvement from baseline in sweating severity (Item 2).[3] For the HDSM-Ax-7, a ≥2-point improvement is often considered clinically meaningful.[4]

    • Gravimetric Sweat Production (GSP): The absolute or mean change from baseline in sweat production (in mg) over a 5-minute period.[3][5]

  • Secondary Efficacy Endpoints:

    • Hyperhidrosis Disease Severity Scale (HDSS): The proportion of subjects with at least a 1- or 2-point improvement from baseline.

    • Dermatology Life Quality Index (DLQI) or Children's DLQI (CDLQI): Change from baseline in quality of life scores.[2]

Quantitative Data Summary

The following tables summarize efficacy and safety data from pivotal Phase 3 clinical trials for two topical anticholinergic treatments: Glycopyrronium Tosylate and Sofpironium Bromide.

Table 1: Efficacy of Topical Glycopyrronium Tosylate 3.75% (ATMOS-1 & ATMOS-2 Pooled Data at Week 4) [3]

EndpointGlycopyrronium Tosylate (n=463)Vehicle (n=234)p-value
ASDD Item 2 Responder Rate (≥4-point improvement) 59.5%27.6%<0.001
Absolute Change from Baseline in GSP (mg/5 min) -107.6 mg-92.1 mg<0.001
HDSS Responder Rate (≥2-point improvement) 57-62%24-28%<0.001
Mean % Improvement from Baseline in ASDD Item 2 (Sweating Severity) 62.6%34.0%-

Table 2: Efficacy of this compound Gel, 15% (CARDIGAN I & II Trials at Week 6) [4][6]

EndpointThis compound (n≈350)Vehicle (n≈350)p-value
HDSM-Ax-7 Responder Rate (≥2-point improvement) 49.3% - 63.9%-<0.0001
Mean Reduction in GSP Statistically Significant-0.0002

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) [3][6]

Adverse EventGlycopyrronium Tosylate 3.75%This compound 15%
Dry Mouth~24.2%11.6% - 17.2%
Mydriasis (dilated pupils)~6.8%5.0% - 7.5%
Application Site Pain~5.7% (Oropharyngeal Pain)6.4% - 10.0%
Blurred Vision~3.5%5.2% - 11.7%
Application Site Erythema-5.2% - 7.8%
Application Site Pruritus-2.2% - 6.4%
Urinary Hesitation/Retention~3.5%1.2% - 3.3%

Experimental Protocols

4.1 Gravimetric Sweat Production (GSP) Measurement

This quantitative method measures the rate of sweat production.

Materials:

  • Pre-weighed filter paper (e.g., Whatman No. 41)

  • Analytical balance (sensitive to 0.1 mg)

  • Stopwatch

  • Forceps

  • Standardized, climate-controlled room (Temperature: 22-24°C, Humidity: 30-40%)

Protocol:

  • Acclimatization: The subject rests in the climate-controlled room for at least 30 minutes prior to the measurement.

  • Preparation: The axillary area is gently blotted dry with a sterile gauze pad immediately before the test.

  • Application: Using forceps, a pre-weighed filter paper is placed in the axillary vault.

  • Sweat Collection: The subject remains seated with their arm adducted to hold the filter paper in place for a precisely timed period, typically 5 minutes.[5][7]

  • Retrieval: After 5 minutes, the filter paper is immediately removed using forceps and placed in a pre-weighed, sealed container to prevent evaporation.

  • Weighing: The container with the filter paper is weighed on the analytical balance.

  • Calculation: Sweat production is calculated as the difference between the post- and pre-collection weights and is expressed in mg/5 min.

4.2 Minor's Starch-Iodine Test

This is a qualitative test to visualize the area of active sweating.

Materials:

  • Iodine solution (e.g., 2% iodine in alcohol)

  • Starch powder (e.g., cornstarch)

  • Cotton swabs or gauze

  • Surgical marker

Protocol:

  • Preparation: The axilla is thoroughly cleaned and dried.

  • Iodine Application: The entire axillary area is painted with the iodine solution and allowed to air dry completely.

  • Starch Application: A thin, even layer of starch powder is dusted over the iodine-coated area.

  • Observation: The presence of sweat will cause the iodine and starch to react, turning the area a dark blue or purple color. This reaction typically occurs within 10-15 minutes.

  • Mapping: The borders of the hyperhidrotic area can be outlined with a surgical marker for documentation or to guide treatment administration.

4.3 Patient-Reported Outcome (PRO) Questionnaires

4.3.1 Hyperhidrosis Disease Severity Scale (HDSS) The HDSS is a single-question, 4-point scale that provides a qualitative measure of hyperhidrosis severity.

Question: "How would you rate the severity of your hyperhidrosis?"

  • 1: My sweating is never noticeable and never interferes with my daily activities.

  • 2: My sweating is tolerable but sometimes interferes with my daily activities.

  • 3: My sweating is barely tolerable and frequently interferes with my daily activities.

  • 4: My sweating is intolerable and always interferes with my daily activities.

4.3.2 Axillary Sweating Daily Diary (ASDD) The ASDD is a multi-item diary used to assess the severity and impact of axillary sweating. Item 2 is often a primary endpoint.[8][9]

  • Item 1 (Gating Question): Establishes the presence of underarm sweating in the last 24 hours.

  • Item 2 (Sweating Severity): "How would you rate the severity of your worst episode of underarm sweating in the past 24 hours?" (Scored on an 11-point scale from 0=No sweating to 10=Worst possible sweating).[10]

  • Item 3: Measures the impact of sweating on daily activities.

  • Item 4: Measures how bothersome the sweating was.

4.4 Local Skin Tolerability Assessment

Local skin reactions at the application site are assessed by both the investigator and the patient.

Investigator-Rated Assessment:

  • Erythema (Redness): 0=None, 1=Slight, 2=Moderate, 3=Severe

  • Edema (Swelling): 0=None, 1=Slight, 2=Moderate, 3=Severe

  • Scaling/Flaking: 0=None, 1=Slight, 2=Moderate, 3=Severe

  • Other observations: Vesicles, papules, etc.

Patient-Rated Assessment:

  • Pruritus (Itching): 0=None, 1=Mild, 2=Moderate, 3=Severe

  • Burning/Stinging: 0=None, 1=Mild, 2=Moderate, 3=Severe[11]

  • Pain: 0=None, 1=Mild, 2=Moderate, 3=Severe

Visualizations

G cluster_neuron Sympathetic Neuron cluster_gland Eccrine Sweat Gland Cell Nerve\nImpulse Nerve Impulse Vesicle Vesicle Nerve\nImpulse->Vesicle ACh ACh Vesicle->ACh Release M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor Binds G_Protein G-Protein Activation M3_Receptor->G_Protein Signaling_Cascade Intracellular Signaling Cascade (↑ Ca²⁺) G_Protein->Signaling_Cascade Sweat_Production Sweat Secretion Signaling_Cascade->Sweat_Production Anticholinergic Topical Anticholinergic Drug Anticholinergic->M3_Receptor Blocks

Caption: Mechanism of Action of Topical Anticholinergics.

G cluster_screening Screening & Baseline (up to 4 weeks) cluster_treatment Treatment Phase (e.g., 4-6 weeks) cluster_followup Follow-up Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Check Informed_Consent->Inclusion_Exclusion Baseline_Assessments Baseline Assessments (HDSS, GSP, PROs) Inclusion_Exclusion->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Active_Drug Topical Active Drug (Once Daily) Randomization->Active_Drug Vehicle Vehicle Control (Once Daily) Randomization->Vehicle Weekly_Assessments Weekly PROs & Tolerability Active_Drug->Weekly_Assessments Vehicle->Weekly_Assessments End_of_Treatment End of Treatment Assessments (Primary Endpoints) Weekly_Assessments->End_of_Treatment Safety_Followup Safety Follow-up (e.g., 1-2 weeks) End_of_Treatment->Safety_Followup

Caption: Typical Clinical Trial Workflow.

G cluster_primary Primary Endpoints cluster_secondary Secondary & Supportive Endpoints Overall_Efficacy Overall Treatment Efficacy PRO_Endpoint Patient-Reported Outcome (e.g., ASDD Responder Rate) PRO_Endpoint->Overall_Efficacy Measures Symptom Severity GSP_Endpoint Gravimetric Sweat Production (Change from Baseline) GSP_Endpoint->Overall_Efficacy Objective Sweat Reduction HDSS_Endpoint HDSS Score Improvement HDSS_Endpoint->PRO_Endpoint Correlates with QoL_Endpoint Quality of Life (DLQI) QoL_Endpoint->Overall_Efficacy Measures Impact on Life Safety_Endpoint Safety & Tolerability (Adverse Events, LSRs) Safety_Endpoint->Overall_Efficacy Informs Benefit-Risk

References

Application Notes and Protocols for Gravimetric Sweat Production Measurement in Sofpironium Bromide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the gravimetric measurement of sweat production, a key efficacy endpoint in clinical trials for sofpironium bromide in the treatment of primary axillary hyperhidrosis.

Introduction to this compound and its Mechanism of Action

This compound is a topical anticholinergic agent designed for the treatment of primary axillary hyperhidrosis.[1] Its mechanism of action involves the competitive inhibition of muscarinic acetylcholine receptors (specifically the M3 subtype) located on eccrine sweat glands.[1][2] By blocking these receptors, this compound prevents acetylcholine from stimulating the sweat glands, thereby reducing sweat production.[1][3] this compound is designed as a "soft drug," meaning it is intended to act locally on the sweat glands with minimal systemic absorption and is rapidly metabolized into a less active metabolite, which helps to reduce systemic side effects commonly associated with anticholinergic medications.[2]

Signaling Pathway of this compound in Eccrine Sweat Glands

Sofpironium_Bromide_MOA cluster_0 Eccrine Sweat Gland Cell Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Sweat_Production Sweat Production M3_Receptor->Sweat_Production Activates Sofpironium_Bromide Sofpironium Bromide Sofpironium_Bromide->M3_Receptor Blocks

Caption: Mechanism of action of this compound.

Gravimetric Sweat Production Measurement: An Overview

Gravimetric measurement is a quantitative method used to determine the rate of sweat production by measuring the change in weight of an absorbent material placed on the skin for a specified period. This technique is a primary efficacy endpoint in clinical trials for hyperhidrosis treatments, including this compound.[4][5] The CARDIGAN I and II Phase 3 clinical trials for this compound utilized gravimetric sweat production (GSP) to assess the drug's effectiveness.[1][4]

Experimental Protocol for Gravimetric Sweat Production Measurement

This protocol is synthesized from methodologies described in hyperhidrosis clinical trials, including specifics from the this compound studies.

Materials
  • Quantitative filter paper (e.g., Whatman No. 541, 90 mm diameter)[2]

  • Absorbent paper towels

  • Precision analytical balance (sensitivity of at least 0.1 mg)

  • Stopwatch

  • Powder-free gloves

  • Forceps

  • Airtight containers for transporting and weighing filter paper

Standardized Conditions
  • Acclimatization: The subject should rest in a sitting position for a minimum of 15 minutes in a room with a standardized temperature of approximately 24-25°C and humidity of 15-17%.[6]

  • Pre-measurement restrictions: Subjects should avoid food intake for at least 2 hours prior to the measurement.[7]

Step-by-Step Procedure
  • Preparation of Filter Paper:

    • Using forceps, place a single, new filter paper into a pre-labeled, airtight container.

    • Weigh the container with the filter paper on the analytical balance and record this as the pre-weight (W1) .

  • Subject Preparation:

    • The subject should be in a comfortable, seated position with their arms resting in a position that allows easy access to the axillae.

    • Thoroughly dry the subject's axillae using an absorbent paper towel immediately before placing the filter paper.[7]

  • Sweat Collection:

    • Using forceps, carefully remove the pre-weighed filter paper from its container and place it in the subject's axilla, ensuring maximum contact with the skin.

    • Start the stopwatch immediately and have the subject hold their arm against their side to keep the filter paper in place.

    • The sweat collection period in the this compound CARDIGAN trials was 5 minutes .[1][4]

  • Post-Collection Weighing:

    • After exactly 5 minutes, use forceps to carefully remove the filter paper from the axilla and immediately place it back into its original airtight container to prevent evaporation.

    • Weigh the container with the sweat-saturated filter paper on the same analytical balance and record this as the post-weight (W2) .

  • Calculation of Sweat Production:

    • Calculate the gravimetric sweat production (GSP) in milligrams (mg) using the following formula: GSP (mg) = W2 - W1

    • This procedure should be repeated for both axillae. The total GSP is the sum of the sweat production from both the right and left axilla.[8]

Experimental Workflow for Gravimetric Sweat Production Measurement

Gravimetric_Workflow Start Start Acclimatization Subject Acclimatization (15 min at 24-25°C) Start->Acclimatization Pre_Weigh Pre-weigh filter paper in airtight container (W1) Acclimatization->Pre_Weigh Dry_Axilla Thoroughly dry axilla Pre_Weigh->Dry_Axilla Place_Paper Place filter paper in axilla Dry_Axilla->Place_Paper Collect_Sweat Sweat collection (5 minutes) Place_Paper->Collect_Sweat Remove_Paper Remove filter paper and place in container Collect_Sweat->Remove_Paper Post_Weigh Post-weigh filter paper in airtight container (W2) Remove_Paper->Post_Weigh Calculate_GSP Calculate GSP (W2 - W1) Post_Weigh->Calculate_GSP End End Calculate_GSP->End

Caption: Workflow for gravimetric sweat production measurement.

Quantitative Data from this compound Clinical Trials

The following table summarizes the quantitative data on gravimetric sweat production from the Phase 3 CARDIGAN I and CARDIGAN II clinical trials for this compound gel, 15%.

TrialTreatment GroupNumber of ParticipantsBaseline GSP (mg/5 min)Change in GSP from Baseline (mg/5 min)
CARDIGAN I This compound 15%173Not explicitly statedMedian Reduction: 128[1]
Vehicle177Not explicitly statedMedian Reduction: 99[9]
CARDIGAN II This compound 15%180Not explicitly statedMedian Reduction: 143[1]
Vehicle171Not explicitly statedMedian Reduction: 131.7[9]

Note: The inclusion criteria for these trials required subjects to have a minimum GSP of 50 mg in each axilla with a combined total of at least 150 mg.[4]

Conclusion

The gravimetric measurement of sweat production is a reliable and essential method for quantifying the efficacy of treatments for primary axillary hyperhidrosis. The protocols outlined in these application notes, based on methodologies used in the this compound clinical trials and other hyperhidrosis studies, provide a framework for researchers to accurately assess changes in sweat production. The data from the CARDIGAN trials demonstrate a statistically significant reduction in gravimetric sweat production with the use of this compound gel, 15%, supporting its efficacy as a treatment for this condition.[1][9]

References

Application Notes and Protocols for the Detection of Sofpironium Bromide in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofpironium bromide is a topical anticholinergic agent designed to treat primary axillary hyperhidrosis by inhibiting M3 muscarinic receptors in eccrine glands.[1][2][3] As a retrometabolically designed drug, it is engineered for localized activity with limited systemic exposure.[2][4] The quantification of this compound and its metabolites in tissue samples is crucial for preclinical pharmacokinetic and toxicokinetic studies, enabling researchers to understand its distribution, accumulation, and potential off-target effects.

These application notes provide a comprehensive overview of a validated analytical method for the quantification of this compound in tissue samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[5][6] While specific validated methods for this compound in tissue are not widely published, this document outlines a robust protocol adapted from established bioanalytical techniques for similar compounds in biological matrices.[7][8][9]

Signaling Pathway of this compound

This compound acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), specifically the M3 subtype, which is prevalent on eccrine sweat glands. By blocking the binding of acetylcholine to these receptors, it inhibits the signaling cascade that leads to sweat production.

cluster_pre Presynaptic Neuron cluster_post Eccrine Gland Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to PLC Phospholipase C (PLC) M3R->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Sweat Sweat Production Ca_release->Sweat Sofpironium Sofpironium Bromide Sofpironium->M3R Blocks

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific LC-MS/MS method is the recommended approach for the determination of this compound in tissue samples. This technique provides excellent selectivity and low detection limits, which are essential for quantifying drug concentrations in complex biological matrices.[6]

Experimental Workflow

The overall workflow for the analysis of this compound in tissue samples involves sample preparation (homogenization and extraction) followed by LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample (e.g., Skin, Liver) Homogenization Homogenization (with buffer) Tissue->Homogenization Spiking Spiking with Internal Standard Homogenization->Spiking Extraction Extraction (PPT or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC HPLC Separation (C18 Column) Evaporation->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Figure 2: General experimental workflow for tissue analysis.

Protocols

Tissue Sample Homogenization

Objective: To disrupt the tissue structure and create a uniform homogenate for efficient analyte extraction.

Materials:

  • Tissue sample (e.g., skin, liver, kidney)

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Bead beater homogenizer with appropriate beads (e.g., ceramic or stainless steel)

  • Ice bath

Protocol:

  • Weigh the frozen tissue sample accurately.

  • Add the tissue to a pre-chilled homogenization tube containing a known volume of ice-cold homogenization buffer (typically a 1:3 or 1:4 tissue weight to buffer volume ratio).

  • Add homogenization beads to the tube.

  • Homogenize the tissue using a bead beater until a uniform suspension is achieved. Keep the samples on ice throughout the process to minimize enzymatic degradation.

  • Centrifuge the homogenate at a low speed (e.g., 2,000 x g for 5 minutes at 4°C) to pellet any remaining large debris.

  • Collect the supernatant (tissue homogenate) for the extraction step.

Analyte Extraction

Two common and effective extraction methods are protein precipitation (PPT) and solid-phase extraction (SPE).[7][10]

2.1. Protein Precipitation (PPT) Protocol

Objective: To remove proteins from the tissue homogenate that can interfere with the LC-MS/MS analysis.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution (e.g., a deuterated analog of this compound)

  • Ice-cold acetonitrile (ACN) containing 0.1% formic acid

  • Centrifuge capable of reaching >10,000 x g at 4°C

Protocol:

  • Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a microcentrifuge tube.

  • Add the internal standard solution and vortex briefly.

  • Add 3 volumes (e.g., 300 µL) of ice-cold ACN with 0.1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1-2 minutes.

  • Incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for evaporation or direct injection if the concentration is sufficient.

2.2. Solid-Phase Extraction (SPE) Protocol

Objective: To clean up and concentrate the analyte from the tissue homogenate, providing a cleaner sample than PPT.[6]

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution

  • Weak cation exchange SPE cartridge

  • SPE manifold

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Formic acid in Methanol)

Protocol:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the tissue homogenate (pre-treated with IS) onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.

  • Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate this compound from its metabolites and other endogenous components, and to quantify it using mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation (e.g., start at 5% B, ramp to 95% B, and re-equilibrate)

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z > Product ion (Q3) m/z

    • Internal Standard: Precursor ion (Q1) m/z > Product ion (Q3) m/z

  • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

Data Presentation

The following table summarizes hypothetical yet typical quantitative data for an LC-MS/MS method for this compound in tissue. This data is for illustrative purposes and would need to be established during method validation.

ParameterResultDescription
Linearity Range 1 - 1000 ng/gThe concentration range over which the method is accurate and precise.
Lower Limit of Quantification (LLOQ) 1 ng/gThe lowest concentration that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) 0.3 ng/gThe lowest concentration that can be reliably detected.
Intra-day Precision (%CV) < 15%The precision of the method within a single day's run.
Inter-day Precision (%CV) < 15%The precision of the method across different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Extraction Recovery > 80%The efficiency of the extraction process.
Matrix Effect MinimalThe effect of co-eluting substances from the tissue matrix on the analyte's ionization.[6]

Conclusion

The analytical framework presented here provides a robust starting point for researchers aiming to quantify this compound in tissue samples. The combination of efficient sample preparation, through either protein precipitation or solid-phase extraction, and the high sensitivity and selectivity of LC-MS/MS analysis, allows for the reliable determination of drug concentrations in complex biological matrices.[5][7] Proper method validation is essential to ensure that the generated data is accurate, precise, and reproducible, thereby supporting critical decisions in the drug development process.

References

Application Notes and Protocols for Sofpironium Bromide Gel in Pediatric and Adolescent Primary Axillary Hyperhidrosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of sofpironium bromide gel in clinical studies involving pediatric and adolescent participants with primary axillary hyperhidrosis. The information is compiled from published clinical trial data and is intended to guide the design and execution of future research in this population.

Introduction

Primary axillary hyperhidrosis, characterized by excessive underarm sweating, can significantly impact the quality of life of children and adolescents. This compound is a topical anticholinergic agent that has been approved for the treatment of this condition in patients aged 9 years and older.[1][2] It functions as a "soft" drug, designed for localized action with minimal systemic side effects due to its rapid metabolism into a less active metabolite.[3][4][5]

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors, specifically the M3 subtype, which are abundant on eccrine sweat glands.[3][4][6][7] By blocking the binding of acetylcholine to these receptors, this compound inhibits the signaling cascade that leads to sweat production.[3] Its design as a retrometabolically designed drug ensures that upon entering systemic circulation, it is quickly hydrolyzed to an inactive metabolite, thereby reducing the risk of systemic anticholinergic side effects.[3][4][5]

cluster_0 Eccrine Sweat Gland ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Sweat Sweat Production M3R->Sweat Activates SB This compound SB->M3R Blocks

Figure 1: Signaling pathway of this compound in eccrine sweat glands.

Clinical Studies in Pediatric and Adolescent Populations

Several clinical studies have evaluated the safety and efficacy of this compound gel in pediatric and adolescent patients. The pivotal Phase 3 CARDIGAN I and CARDIGAN II trials included patients aged 9 years and older.[2] Furthermore, a multi-center, open-label extension study specifically focused on the long-term safety and efficacy in children and adolescents aged 9 to 16 years.[1][6]

Efficacy Data

The efficacy of this compound gel was primarily assessed by the proportion of patients with a clinically meaningful improvement in the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax) and by the reduction in gravimetric sweat production (GSP).

Table 1: Efficacy of this compound Gel in Pediatric and Adolescent Patients (9-16 years) in a 24-Week Open-Label Study

Efficacy EndpointResultCitation
Mean Change from Baseline in HDSM-Ax at Week 24-1.91 (SD 1.038)[6]

Table 2: Efficacy of this compound Gel, 15% in a 1-Week Study in Pediatric and Adolescent Patients (9 to <17 years)

Efficacy EndpointResultCitation
Mean Change from Baseline in HDSM-Ax at Day 8Clinically meaningful improvement
Improvement in Patient Global Impression of Severity (PGI-S) at Day 8Clinically meaningful improvement
Safety and Tolerability Data

The safety profile of this compound gel in pediatric and adolescent populations has been shown to be generally well-tolerated.

Table 3: Treatment-Emergent Adverse Events (TEAEs) in a 24-Week Open-Label Study in Pediatric and Adolescent Patients (9-16 years, n=21)

Adverse Event CategoryNumber of Subjects (%)Citation
Any TEAE7 (33.3%)[6]
Treatment-Related TEAEs4 (19.0%)[6]
Discontinuation due to TEAEs2 (9.5%)[6]
Common Treatment-Related TEAEs
Blurred Vision1 (4.8%)[6]
Dry Mouth1 (4.8%)[6]
Dry Eyes1 (4.8%)[6]
Mydriasis1 (4.8%)[6]
Application Site Pain1 (4.8%)[6]
Application Site Pruritus1 (4.8%)[6]
Application Site Rash1 (4.8%)[6]
Application Site Erythema1 (4.8%)[6]

Table 4: Treatment-Emergent Adverse Events (TEAEs) in a 1-Week Study in Pediatric and Adolescent Patients (9 to <17 years, n=25)

Adverse Event CategoryNumber of EventsCitation
Total TEAEs4
Specific TEAEs
Influenza1
Dry Eyes1
Blurred Vision1
Urinary Hesitation1

Experimental Protocols

Patient Population

Inclusion Criteria for Pivotal Phase 3 Studies:

  • Age 9 years or older.

  • Diagnosis of primary axillary hyperhidrosis for at least 6 months.

  • Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 at baseline.

  • Gravimetric sweat production of ≥50 mg in each axilla over a 5-minute period at baseline.

Study Design and Treatment Administration

The CARDIGAN I and II studies were randomized, double-blind, vehicle-controlled trials.[2] The open-label extension study assessed the long-term safety and efficacy of this compound gel, 15%.[1][6]

Treatment Regimen:

  • Once-daily application of this compound gel to clean, dry, and unshaven underarms.

  • One pump actuation per axilla is typically applied using a provided applicator.

  • Patients are instructed to wash their hands after application.

cluster_0 Screening and Enrollment cluster_1 Treatment Period cluster_2 End of Study Screening Screening Visit (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (HDSS, GSP) Screening->Baseline Randomization Randomization (Treatment vs. Vehicle) Baseline->Randomization Treatment Daily Dosing (this compound Gel) Randomization->Treatment FollowUp Follow-up Visits (Safety & Efficacy Assessments) Treatment->FollowUp EoS End of Study Assessment (Final HDSS, GSP) FollowUp->EoS Analysis Data Analysis EoS->Analysis

Figure 2: Generalized experimental workflow for a pediatric hyperhidrosis clinical trial.
Efficacy and Safety Assessments

Hyperhidrosis Disease Severity Scale (HDSS): The HDSS is a patient-reported outcome measure used to assess the severity of hyperhidrosis based on its impact on daily activities. It is a single-question, 4-point scale:

  • My sweating is never noticeable and never interferes with my daily activities.

  • My sweating is tolerable but sometimes interferes with my daily activities.

  • My sweating is barely tolerable and frequently interferes with my daily activities.

  • My sweating is intolerable and always interferes with my daily activities.

A clinically meaningful improvement is generally defined as a 1- or 2-point decrease from baseline.

Gravimetric Sweat Production (GSP): GSP is an objective, quantitative measure of sweat output. The standard procedure involves:

  • The patient rests in a temperature-controlled room for a specified period.

  • The axillae are dried.

  • A pre-weighed filter paper is placed in each axilla for a precise duration (e.g., 5 minutes).

  • The filter paper is removed and weighed again.

  • The change in weight represents the amount of sweat produced.

Safety Assessments: Safety is monitored through the recording of all adverse events (AEs), with a particular focus on treatment-emergent adverse events (TEAEs). Local skin tolerance at the application site is also assessed, and in some studies, vital signs and laboratory parameters are monitored.

Conclusion

Clinical studies have demonstrated that this compound gel is an effective and well-tolerated treatment for primary axillary hyperhidrosis in pediatric and adolescent patients aged 9 years and older. The provided data and protocols can serve as a valuable resource for the design and implementation of future research in this important and often underserved patient population.

References

Establishing Dosage Parameters for Sofpironium Bromide in Phase II Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key parameters and protocols for establishing the dosage of sofpironium bromide in Phase II clinical trials, primarily focusing on its application for primary axillary hyperhidrosis. The information is synthesized from publicly available data on completed clinical trials.

Introduction

This compound is a topical anticholinergic agent designed to treat hyperhidrosis by inhibiting muscarinic receptors in eccrine sweat glands.[1][2] Its "soft drug" design allows for localized activity with reduced systemic side effects, as it is rapidly metabolized to a less active metabolite.[3] Phase II clinical trials are crucial for determining the optimal dosage range that balances efficacy and safety before proceeding to larger Phase III studies.

Mechanism of Action

This compound acts as a competitive inhibitor of muscarinic acetylcholine receptors, specifically the M3 subtype, which are prevalent on eccrine sweat glands.[2][4] By blocking the binding of acetylcholine to these receptors, this compound prevents the downstream signaling cascade that leads to sweat production.[1]

This compound Signaling Pathway cluster_neuron Cholinergic Nerve Terminal cluster_gland Eccrine Sweat Gland Cell Nerve Impulse Nerve Impulse ACh Acetylcholine (ACh) Nerve Impulse->ACh Release M3R Muscarinic M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates Sweat Sweat Production PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca Ca->Sweat Sofpironium This compound Sofpironium->M3R Blocks

Mechanism of Action of this compound.

Quantitative Data Summary from Phase II Trials

The following tables summarize the dosage and efficacy data from a representative Phase II, multicenter, randomized, controlled, double-blinded study of this compound gel for the treatment of axillary hyperhidrosis.[5][6]

Table 1: Dosage Regimens in Phase II Trials

ParameterDetails
Drug Concentrations 5%, 10%, 15% this compound gel[5][6]
Vehicle Placebo gel[5][6]
Application Frequency Once daily[5][6]
Treatment Duration 42 days (6 weeks)[6]

Table 2: Efficacy Endpoints (at End of 42-Day Treatment)

Dosage Group≥1-point HDSM-Ax Improvement (%)Least-Square Mean Change in HDSM-Ax (SE)
5% this compound 70%-2.02 (0.14)
10% this compound 79%-2.09 (0.14)
15% this compound 76%-2.10 (0.14)
Vehicle (Placebo) 54%-1.30 (0.14)

HDSM-Ax: Hyperhidrosis Disease Severity Measure-Axillary; SE: Standard Error.[5][6]

Table 3: Safety Profile - Treatment-Related Adverse Events

Adverse EventFrequencySeverity
Dry mouthMost commonMild to moderate
Blurred visionReportedMild to moderate
DermatitisReportedMild to moderate
ErythemaReportedMild to moderate
NasopharyngitisReportedMild to moderate

Note: Most treatment-related adverse events were mild or moderate in severity.[5][6]

Experimental Protocols

Study Design and Workflow

A typical Phase II study for this compound is a multicenter, randomized, double-blind, vehicle-controlled trial.

Phase II Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (42 Days) cluster_followup Follow-up & Analysis Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Dose1 5% Sofpironium Randomization->Dose1 Dose2 10% Sofpironium Randomization->Dose2 Dose3 15% Sofpironium Randomization->Dose3 Vehicle Vehicle Gel Randomization->Vehicle Daily Dosing Daily Dosing Dose1->Daily Dosing Dose2->Daily Dosing Dose3->Daily Dosing Vehicle->Daily Dosing Efficacy Assessment Efficacy Assessment Daily Dosing->Efficacy Assessment Safety Monitoring Safety Monitoring Daily Dosing->Safety Monitoring Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Monitoring->Data Analysis End of Study End of Study Data Analysis->End of Study

References

Application Notes and Protocols for Patient-Reported Outcome Measures in Hyperhidrosis Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the selection and implementation of patient-reported outcome measures (PROMs) in clinical trials for hyperhidrosis. Adherence to these protocols will ensure the collection of high-quality data that accurately reflects the patient's experience of the disease and the impact of therapeutic interventions.

Introduction to Patient-Reported Outcome Measures in Hyperhidrosis

Hyperhidrosis, characterized by excessive sweating, has a profound impact on a patient's quality of life, affecting social, psychological, and daily functioning.[1] Patient-reported outcome measures (PROMs) are essential tools in clinical trials for hyperhidrosis as they capture the patient's perspective on the severity of their condition and the effectiveness of treatment.[2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), increasingly emphasize the importance of well-defined and reliable PROMs to support product approvals and labeling claims.[3][4]

This document outlines the key characteristics and administration protocols for the most widely used and validated PROMs in hyperhidrosis research.

Recommended Patient-Reported Outcome Measures

Several PROMs are available for assessing hyperhidrosis, ranging from disease-specific to dermatology-focused to generic quality of life instruments. The following are highly recommended for their robust psychometric properties and relevance to the patient experience in hyperhidrosis.

Hyperhidrosis Disease Severity Scale (HDSS)

The HDSS is a single-item, disease-specific questionnaire that provides a quick assessment of the severity of a patient's hyperhidrosis based on its impact on daily activities.[5][6] It is a simple and easily understood diagnostic tool.[5]

Dermatology Life Quality Index (DLQI)

The DLQI is a widely used, dermatology-specific questionnaire that assesses the impact of a skin condition on a patient's quality of life over the last week.[7][8] It consists of 10 questions covering various aspects of a patient's life.[7][8]

Hyperhidrosis Quality of Life Index (HidroQoL©)

The HidroQoL© is a disease-specific PROM developed to measure the quality of life impacts of hyperhidrosis.[9][10] It is a comprehensive yet relatively short instrument.[11]

Axillary Sweating Daily Diary (ASDD)

The ASDD is a patient-reported outcome measure developed to assess the severity of axillary hyperhidrosis in clinical trials, meeting current U.S. regulatory standards.[3][12]

Quantitative Data Summary

The following tables summarize the key quantitative data for the recommended PROMs.

Instrument Number of Items Recall Period Scoring Range Interpretation of Scores
Hyperhidrosis Disease Severity Scale (HDSS) 1Not specified1 - 41: My sweating is never noticeable and never interferes with my daily activities.2: My sweating is tolerable but sometimes interferes with my daily activities.3: My sweating is barely tolerable and frequently interferes with my daily activities.4: My sweating is intolerable and always interferes with my daily activities.[5]
Dermatology Life Quality Index (DLQI) 10Last week0 - 300-1: No effect on patient's life2-5: Small effect on patient's life6-10: Moderate effect on patient's life11-20: Very large effect on patient's life21-30: Extremely large effect on patient's life.[7][13]
Hyperhidrosis Quality of Life Index (HidroQoL©) 18Last 7 days0 - 36Higher score indicates greater impairment of quality of life. A minimal important difference (MID) of 4 has been proposed for the total scale.[11] Score bands have been established for different contexts.[14]
Axillary Sweating Daily Diary (ASDD) 4 (for patients ≥16y)2 (for patients ≥9 to <16y)DailyVaries by itemItem 2 (axillary sweating severity) is scored on an 11-point numeric rating scale. A 4-point responder threshold is considered a clinically meaningful change.[12]
Instrument Psychometric Properties
Hyperhidrosis Disease Severity Scale (HDSS) Validity: Strong to moderate correlations with the Hyperhidrosis Impact Questionnaire (HHIQ), Dermatology Quality of Life Index (DLQI), and gravimetric sweat production measurements.[5] Reliability: Shown to be reproducible.[15]
Dermatology Life Quality Index (DLQI) Validity: Widely validated across numerous dermatological conditions.[7] Reliability: High internal consistency (Cronbach's alpha often >0.8).[7]
Hyperhidrosis Quality of Life Index (HidroQoL©) Validity: Correlated with the DLQI (rs = 0.6, p < 0.01).[9][10] Discriminates between different severity groups.[11] Reliability: High internal consistency (Cronbach's alpha: overall scale = 0.9) and test-retest reliability (Intra-class correlation = 0.9).[9][10]
Axillary Sweating Daily Diary (ASDD) Validity: Strong positive correlations (r ≥ 0.5) between ASDD Item 2 and HDSS grade at Week 4. Moderately to strongly correlated with the DLQI/C-DLQI.[12] Reliability: Test-retest reliability supported by an intraclass correlation coefficient of 0.91–0.93 for Item 2.[12]

Experimental Protocols

The following protocols provide detailed methodologies for the administration of the recommended PROMs in a clinical trial setting.

General Protocol for PROM Administration
  • Investigator Training: All site personnel involved in PROM administration must be trained on the specific PROM(s) being used, including the instrument's purpose, instructions for the patient, and scoring procedures.

  • Patient Introduction: The patient should be informed about the purpose of the PROM and how their responses will be used in the study. Emphasize that there are no right or wrong answers and that their honest feedback is crucial.

  • Administration Environment: Provide a quiet and private space for the patient to complete the questionnaire to ensure confidentiality and minimize distractions.

  • Instructions to the Patient: Clearly explain the instructions for completing the PROM, including the recall period and how to mark their answers. For self-administered questionnaires, ensure the patient understands they should complete it independently.[16]

  • Data Collection: PROMs can be administered via paper, electronic tablet, or other validated electronic methods.[17] The method of administration should remain consistent throughout the trial.

  • Data Quality Check: Upon completion, the study staff should briefly review the questionnaire for any missing responses. If any are found, gently encourage the patient to complete them. Do not influence the patient's responses.

  • Scoring: Scoring should be performed by trained personnel according to the specific scoring manual for each PROM.

  • Data Entry: Scored data should be entered into the clinical trial database promptly and accurately. Implement quality control procedures for data entry.

Specific Protocol for Hyperhidrosis Disease Severity Scale (HDSS)
  • Administration: The single HDSS question can be posed to the patient in written form or as part of an interview.[5]

  • Instructions: Ask the patient: "How would you rate the severity of your hyperhidrosis?" and present the four response options. Instruct them to select the one statement that best reflects their experience with sweating in the specified body area.[5]

  • Scoring: The responses are scored from 1 to 4, corresponding to the selected statement.[5]

Specific Protocol for Dermatology Life Quality Index (DLQI)
  • Administration: The DLQI is a self-administered questionnaire.[1][8]

  • Instructions: Provide the patient with the DLQI questionnaire and instruct them to answer each of the 10 questions based on their experiences over the last week.[1][8]

  • Scoring: Each question is scored from 0 to 3. The total score is the sum of the scores for each question, ranging from 0 to 30.[13][16]

Specific Protocol for Hyperhidrosis Quality of Life Index (HidroQoL©)
  • Administration: The HidroQoL© is a self-administered questionnaire.

  • Instructions: Instruct the patient to answer all 18 questions based on their experiences over the last 7 days.

  • Scoring: Each item has three response options scored as 0 ("no, not at all"), 1 ("a little"), or 2 ("very much"). The total score ranges from 0 to 36, with higher scores indicating greater impairment.

Specific Protocol for Axillary Sweating Daily Diary (ASDD)
  • Administration: The ASDD is a daily diary, typically completed electronically.[18]

  • Instructions: Patients should be instructed to complete the diary every day, preferably at the same time (e.g., before bed), to record their experiences over the preceding 24 hours.[18]

  • Scoring: Item 2, which assesses sweating severity, is scored on an 11-point numeric rating scale. For analysis, a weekly average of the daily scores is often used.[3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of PROMs in hyperhidrosis clinical trials.

G cluster_0 PROM Implementation Workflow in a Hyperhidrosis Clinical Trial A Trial Planning & Protocol Development B PROM Selection (e.g., HDSS, DLQI, HidroQoL, ASDD) A->B C Site & Investigator Training B->C D Patient Screening & Enrollment C->D E Baseline PROM Administration D->E F Randomization & Treatment Initiation E->F G Follow-up PROM Administration (at specified time points) F->G H End of Treatment PROM Administration G->H I Data Collection & Quality Control H->I J Statistical Analysis of PROM Data I->J K Interpretation & Reporting of Results J->K

Caption: Workflow for implementing PROMs in hyperhidrosis clinical trials.

G cluster_0 Domains of Hyperhidrosis Impact Measured by PROMs Impact Impact of Hyperhidrosis Severity Disease Severity Impact->Severity QoL Quality of Life Impact->QoL DailyActivities Impact on Daily Activities Impact->DailyActivities Psychosocial Psychosocial Impact Impact->Psychosocial HDSS HDSS Severity->HDSS measures ASDD ASDD Severity->ASDD measures DLQI DLQI QoL->DLQI measures HidroQoL HidroQoL QoL->HidroQoL measures DailyActivities->HDSS measures DailyActivities->DLQI measures DailyActivities->HidroQoL measures DailyActivities->ASDD measures Psychosocial->DLQI measures Psychosocial->HidroQoL measures

Caption: Logical relationships of PROMs to hyperhidrosis impact domains.

References

Application Notes & Protocols for Assessing Local Skin Reactions in Topical Drug Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The assessment of local skin reactions is a critical component in the preclinical and clinical development of topical drugs. A thorough evaluation of a drug's potential to cause irritation, inflammation, or other adverse reactions at the site of application is essential for ensuring patient safety and regulatory compliance. This document provides detailed application notes and protocols for various techniques used to assess these local skin reactions. The methods described encompass both non-invasive and invasive approaches, offering a comprehensive toolkit for researchers in this field.

Visual Assessment of Skin Reactions

Visual scoring is a fundamental, semi-quantitative method for evaluating skin reactions. It is rapid, cost-effective, and can be performed in both preclinical and clinical settings.[1] To ensure consistency and reduce subjectivity, standardized grading scales and trained observers are crucial.[1]

Key Parameters for Visual Assessment
  • Erythema: Redness of the skin resulting from inflammation and vasodilation.

  • Edema: Swelling caused by fluid accumulation in the tissues.

  • Other reactions: Papules, vesicles, peeling, and cracking may also be assessed depending on the study's objectives.[2]

Standardized Scoring Scales

Several standardized scales exist for grading erythema and edema. The selection of a scale should be predefined in the study protocol.

Table 1: Example of a Modified Draize Scoring System for Erythema and Edema [3][4][5][6][7]

ScoreErythema DescriptionEdema Description
0No erythemaNo edema
1Very slight erythema (barely perceptible)Very slight edema (barely perceptible)
2Well-defined erythemaSlight edema (edges well-defined by definite raising)
3Moderate to severe erythemaModerate edema (raised approximately 1 mm)
4Severe erythema (beet redness) to slight eschar formation (injuries in depth)Severe edema (raised more than 1 mm and extending beyond the area of exposure)

Note: The Primary Dermal Irritation Index (PDII) can be calculated by summing the average erythema and edema scores at different time points.[3]

Experimental Protocol: Visual Scoring of Skin Reactions
  • Observer Training: All personnel conducting visual assessments must be trained on the selected scoring system to ensure inter-observer reliability.[1]

  • Acclimatization: Subjects should acclimatize to the ambient room temperature and humidity for at least 30 minutes before assessment.[8]

  • Lighting: Assessments should be conducted under standardized, consistent lighting conditions.[9][10][11]

  • Application Site: Define and document the specific area of drug application.

  • Baseline Assessment: Conduct a baseline assessment before the application of the topical product.

  • Post-Application Assessments: Perform assessments at predefined time points (e.g., 30-60 minutes, 24, 48, and 72 hours) after product application or patch removal.[3][12]

  • Scoring: Independently score erythema and edema according to the chosen scale.

  • Data Recording: Record the scores for each parameter at each time point for each subject.

Digital Photography

Digital photography provides a qualitative and semi-quantitative visual record of skin reactions, complementing visual scoring by offering a permanent and objective documentation of the skin's appearance.[9][10]

Best Practices for Clinical Photography
  • Standardization: Consistency in lighting, background, patient positioning, and camera settings is paramount for reproducible images.[9][10][13][14]

  • Camera Settings: Use manual mode to control settings like aperture, shutter speed, and ISO. Avoid using digital zoom as it can degrade image quality.[10]

  • Lighting: Utilize a consistent and diffuse light source, such as a ring flash or twin-flash system, to minimize shadows and reflections.[10][13]

  • Background: Employ a neutral, non-reflective background (e.g., light blue or gray) to ensure the focus remains on the skin.[11][13][14]

  • Inclusion of a Scale: Place a color calibration card and a ruler in the frame to allow for color correction and size assessment.[11]

Experimental Protocol: Standardized Digital Photography
  • Informed Consent: Obtain written informed consent from the subject, specifying the use of photographs for research purposes.[10][13]

  • Camera and Lens Selection: Use a high-resolution digital single-lens reflex (DSLR) camera with a macro lens for close-up images.

  • Camera Setup:

    • Set the camera to manual mode.

    • Select a consistent aperture (e.g., f/8 or higher) for adequate depth of field.

    • Use a fixed ISO (e.g., 100 or 200) to minimize noise.

    • Adjust the shutter speed to achieve proper exposure.

    • Set the white balance manually using a gray card.

  • Patient Positioning: Position the subject consistently for each photograph, using anatomical landmarks as reference points.

  • Image Capture:

    • Capture an initial overview image showing the location of the application site.

    • Take close-up images of the reaction site, ensuring the lesion is in focus.

    • Include a color calibration card and a ruler in at least one image of each series.

    • Take a minimum of three images of each site to ensure at least one is of high quality.[9]

  • Image Management:

    • De-identify images by removing any patient-identifying information from the file names and metadata.[10]

    • Store images securely and maintain a detailed log.

Non-Invasive Instrumental Assessments

Several non-invasive bioengineering methods provide objective and quantitative data on skin barrier function and inflammatory responses.[15]

Transepidermal Water Loss (TEWL)

TEWL measures the rate of water vapor diffusion through the stratum corneum, providing an indirect assessment of skin barrier integrity.[8][16] An increase in TEWL indicates a compromised barrier function.

Table 2: Representative TEWL Data in a Topical Irritation Study

Treatment GroupBaseline TEWL (g/m²/h)24h Post-Application TEWL (g/m²/h)48h Post-Application TEWL (g/m²/h)
Vehicle Control5.2 ± 1.15.5 ± 1.35.4 ± 1.2
Test Article (0.1%)5.4 ± 1.28.9 ± 2.57.1 ± 1.9
Positive Control (SLS 1%)5.3 ± 1.015.7 ± 3.812.3 ± 3.1
*p < 0.05 compared to Vehicle Control
Experimental Protocol: TEWL Measurement
  • Instrumentation: Use a closed-chamber or open-chamber TEWL device (e.g., Tewameter®).[16][17]

  • Environmental Conditions: Conduct measurements in a draft-free room with controlled temperature (18-22°C) and humidity (50% ± 5% RH).[8]

  • Subject Acclimatization: Allow the subject to rest in the measurement room for at least 30 minutes prior to the measurement.[8]

  • Probe Placement: Gently place the probe on the skin surface without applying excessive pressure. Ensure the probe is perpendicular to the skin surface.

  • Measurement: Record the TEWL value once the reading has stabilized.

  • Data Acquisition: Take at least three consecutive measurements at each site and calculate the mean.

  • Reporting: Report results as a difference or percent change from baseline.[17]

Laser Doppler Flowmetry (LDF)

LDF is a non-invasive technique that measures microcirculatory blood flow in the skin.[18][19][20][21] An increase in blood flow is an indicator of inflammation.[18]

Table 3: Representative Laser Doppler Flowmetry Data

Treatment GroupBaseline Blood Flow (Perfusion Units)24h Post-Application Blood Flow (Perfusion Units)
Vehicle Control10.5 ± 2.111.2 ± 2.5
Test Article (0.1%)10.8 ± 2.325.6 ± 5.7
Positive Control (SLS 1%)11.1 ± 2.445.3 ± 9.8
*p < 0.05 compared to Vehicle Control
Experimental Protocol: Laser Doppler Flowmetry
  • Instrumentation: Use a laser Doppler flowmeter with a skin probe.

  • Subject Preparation: The subject should be in a resting and comfortable position to avoid movement artifacts.

  • Probe Attachment: Securely attach the probe to the skin site of interest using an adhesive ring.

  • Baseline Measurement: Record a stable baseline blood flow for at least 5 minutes.

  • Post-Application Measurement: Perform measurements at specified time points after the application of the test product.

  • Data Analysis: Calculate the mean blood flow in perfusion units (PU). Data can also be expressed as Cutaneous Vascular Conductance (CVC) by dividing the LDF signal by the mean arterial pressure.[21]

Cytokine Analysis

The measurement of cytokines and chemokines in the skin provides insights into the molecular mechanisms of inflammation.[22]

Sample Collection Methods
  • Skin Surface Tape Stripping: A minimally invasive method to collect stratum corneum and associated biomarkers.[23]

  • Skin Biopsy: An invasive method that allows for the analysis of the full skin thickness.[24][25]

Analytical Techniques
  • Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of specific cytokines.

  • Multiplex Bead-Based Assays: For the simultaneous measurement of multiple cytokines and chemokines.[25][26]

Experimental Protocol: Cytokine Analysis from Skin Biopsies
  • Biopsy Collection: After local anesthesia, obtain a 2-4 mm punch biopsy from the treated skin site.[25]

  • Sample Processing:

    • Immediately snap-freeze the biopsy in liquid nitrogen or place it in a stabilizing solution (e.g., RNAlater).

    • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Cytokine Measurement:

    • Perform ELISA or a multiplex assay on the supernatant according to the manufacturer's instructions.

    • Normalize cytokine concentrations to the total protein concentration.

  • Data Analysis: Compare cytokine levels between treatment groups and the vehicle control.

Histopathological Assessment

Histopathology provides a detailed microscopic examination of tissue changes, offering valuable information on the nature and extent of skin reactions.[27][28][29][30][31]

Key Histopathological Features
  • Inflammatory Cell Infiltrate: Presence and type of inflammatory cells (e.g., neutrophils, eosinophils, lymphocytes).[29]

  • Epidermal Changes: Spongiosis (intercellular edema), acanthosis (thickening), and keratinocyte necrosis.[29][30]

  • Dermal Changes: Papillary dermal edema and vascular changes.[27]

Experimental Protocol: Histopathological Evaluation
  • Biopsy and Fixation:

    • Collect a skin biopsy from the application site.

    • Immediately fix the tissue in 10% neutral buffered formalin.

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed tissue through a series of graded alcohols.

    • Clear the tissue in xylene.

    • Infiltrate and embed the tissue in paraffin wax.

    • Section the paraffin blocks at 4-5 µm thickness.

  • Staining:

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

    • Special stains may be used to identify specific cell types or structures if required.

  • Microscopic Examination:

    • A board-certified pathologist should examine the slides in a blinded manner.

    • Evaluate and score the key histopathological features using a semi-quantitative scoring system.

Diagrams

Experimental_Workflow cluster_pre Pre-Application cluster_app Application cluster_post Post-Application Assessments cluster_analysis Data Analysis Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Topical Product Application Topical Product Application Baseline Assessments->Topical Product Application Visual Scoring Visual Scoring Topical Product Application->Visual Scoring Digital Photography Digital Photography Topical Product Application->Digital Photography Instrumental Measurements Instrumental Measurements Topical Product Application->Instrumental Measurements Biopsy Collection Biopsy Collection Topical Product Application->Biopsy Collection Qualitative Assessment Qualitative Assessment Visual Scoring->Qualitative Assessment Digital Photography->Qualitative Assessment Quantitative Analysis Quantitative Analysis Instrumental Measurements->Quantitative Analysis Histopathology Histopathology Biopsy Collection->Histopathology

Caption: Experimental workflow for assessing local skin reactions.

Signaling_Pathway Topical Irritant Topical Irritant Epidermal Barrier Disruption Epidermal Barrier Disruption Topical Irritant->Epidermal Barrier Disruption Keratinocyte Activation Keratinocyte Activation Epidermal Barrier Disruption->Keratinocyte Activation Release of Pro-inflammatory Mediators Release of Pro-inflammatory Mediators Keratinocyte Activation->Release of Pro-inflammatory Mediators IL1a_TNFa IL-1α, TNF-α Release of Pro-inflammatory Mediators->IL1a_TNFa Primary Cytokines Chemokine Production CXCL8, CCL2, CCL5 IL1a_TNFa->Chemokine Production Induces Leukocyte Recruitment Leukocyte Recruitment Chemokine Production->Leukocyte Recruitment Inflammation Erythema, Edema Leukocyte Recruitment->Inflammation

Caption: Simplified signaling pathway of irritant contact dermatitis.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Systemic Absorption of Topical Sofpironium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at minimizing the systemic absorption of topical sofpironium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how is it designed to minimize systemic absorption?

This compound is a topical anticholinergic agent.[1] It works by competitively inhibiting muscarinic acetylcholine M3 receptors on eccrine sweat glands.[1] This blockage prevents acetylcholine from stimulating the sweat glands, thereby reducing sweat production.[2] this compound is designed as a "soft drug" or through "retrometabolic drug design."[1][3] This means it is pharmacologically active when applied topically but is rapidly metabolized into a less active metabolite, BBI-4010, upon entering the systemic circulation, which helps to limit systemic side effects.[4]

Q2: What are the known systemic side effects of topical this compound?

Despite its design for local action, some systemic absorption of this compound can occur, leading to potential anticholinergic adverse effects. These are generally mild and transient and may include dry mouth, blurred vision, urinary retention, and constipation.[4] Patients with conditions that could be worsened by anticholinergic effects, such as myasthenia gravis or Sjögren's syndrome, should not use this compound.[4]

Q3: How do formulation excipients impact the systemic absorption of this compound?

The excipients in a topical formulation play a crucial role in the rate and extent of drug penetration through the skin.[5][6] Factors such as the drug's solubility in the vehicle, the use of penetration enhancers, and the overall composition of the formulation can significantly influence its absorption.[5][7][8] For instance, lipophilic compounds are generally better absorbed than hydrophilic ones, and the thermodynamic activity of the drug in the vehicle is a key driving force for diffusion into the skin.[6][9] Researchers should carefully select excipients to optimize local delivery while minimizing systemic uptake.

Q4: Are there any known drug interactions that can increase the systemic exposure of this compound?

Yes, co-administration with strong inhibitors of the cytochrome P450 enzyme CYP2D6 can increase the systemic exposure of this compound.[2] For example, using this compound with paroxetine, a strong CYP2D6 inhibitor, has been shown to double the peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of sofpironium.[2] Therefore, concomitant use of sofpironium with strong CYP2D6 inhibitors should be avoided.[2]

Troubleshooting Guides

In Vitro Permeation Test (IVPT) Studies
Issue Potential Cause(s) Troubleshooting Steps
High variability in permeation data between skin samples - Inconsistent skin thickness. - Damage to the stratum corneum during skin preparation. - Inconsistent dosing of the formulation.- Measure and record the thickness of each skin sample and discard any that deviate significantly from the expected range. - Handle skin samples carefully to maintain the integrity of the stratum corneum. - Use a calibrated pipette to ensure accurate and consistent application of the formulation.[10]
Low or no drug detected in the receptor fluid - Poor solubility of this compound in the receptor fluid. - Insufficient sensitivity of the analytical method. - The formulation is not effectively releasing the drug.- Ensure the receptor fluid maintains sink conditions (drug concentration should not exceed 10% of its solubility in the medium). Consider adding a solubilizing agent if necessary.[11] - Validate the analytical method to ensure it has the required sensitivity to detect low concentrations of the drug.[10] - Evaluate the formulation's characteristics, such as drug release kinetics.
Unexpectedly high permeation rates - Compromised skin barrier integrity. - The formulation has a very high penetration-enhancing effect.- Perform a barrier integrity test on the skin samples before the experiment (e.g., by measuring transepidermal water loss). - Re-evaluate the formulation composition and the concentration of any penetration enhancers.
In Vivo Pharmacokinetic Studies
Issue Potential Cause(s) Troubleshooting Steps
High inter-subject variability in plasma concentrations - Differences in skin condition (e.g., hydration, disease severity). - Inconsistent application of the topical product. - Genetic variations in drug-metabolizing enzymes (e.g., CYP2D6).- Standardize the application site and ensure it is clean and dry before application. - Provide clear and standardized instructions for the application of the product. - Consider genotyping subjects for relevant metabolizing enzymes.
Difficulty in detecting and quantifying metabolites - Rapid and extensive metabolism of the parent drug. - The analytical method is not optimized for the metabolites.- Develop and validate a sensitive bioanalytical method for both the parent drug and its major metabolites.[12][13] - Consider using a more sensitive analytical technique, such as LC-MS/MS.[12]
Observed systemic side effects do not correlate with plasma concentrations - Formation of active metabolites that are not being measured. - High local concentrations at the site of action leading to systemic effects via other pathways.- Investigate the pharmacological activity of the major metabolites. - Consider local tissue sampling techniques like dermal microdialysis to assess drug concentrations at the site of action.[14]

Data Presentation

Table 1: Pharmacokinetic Parameters of Topical this compound in Adults and Pediatric Patients
Parameter Adults Pediatric Patients (9-16 years)
Mean Cmax (ng/mL) 2.711.30
Mean AUC0-t (ng·hr/mL) 45.114.6
Mean Tmax (hours) 5.344.0
Source: PubChem CID 86301317[4]
Table 2: Effect of a Strong CYP2D6 Inhibitor (Paroxetine) on Sofpironium Pharmacokinetics
Pharmacokinetic Parameter Increase with Paroxetine Co-administration
Peak Plasma Concentration (Cmax) 2-fold
Area Under the Curve (AUC) 2-fold
Source: Drugs.com[2]

Experimental Protocols

In Vitro Permeation Test (IVPT) using Franz Diffusion Cells

Objective: To assess the rate and extent of this compound permeation through the skin from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)

  • This compound formulation

  • Calibrated positive displacement pipette

  • Water bath/circulator

  • Analytical system (e.g., LC-MS/MS)

Methodology:

  • Skin Preparation: Thaw frozen skin and cut it into appropriate sizes to fit the Franz diffusion cells. Carefully inspect the skin for any defects. Measure the thickness of each skin sample.

  • Cell Assembly: Mount the skin sample onto the Franz diffusion cell with the stratum corneum facing the donor compartment. Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath set to maintain the skin surface temperature at 32 ± 1°C.

  • Dosing: Apply a precise amount of the this compound formulation to the skin surface in the donor compartment using a calibrated pipette.[10]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor compartment for analysis. Replace the collected volume with fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.

Dermal Microdialysis

Objective: To measure the in vivo concentration of this compound in the dermal interstitial fluid following topical application.

Materials:

  • Microdialysis probes (linear or concentric)

  • Perfusion pump

  • Fraction collector

  • This compound formulation

  • Anesthetized research animal (e.g., rat) or human volunteer

  • Analytical system (e.g., LC-MS/MS)

Methodology:

  • Probe Insertion: Under local or general anesthesia, insert the microdialysis probe into the dermal layer of the skin at the desired site.

  • Equilibration: Perfuse the probe with a physiological solution (e.g., Ringer's solution) at a low flow rate (e.g., 1-2 µL/min) to allow the tissue to equilibrate.

  • Formulation Application: Apply the this compound formulation to the skin surface directly over the implanted probe.

  • Dialysate Collection: Collect the dialysate fractions at regular intervals using a fraction collector.

  • Sample Analysis: Analyze the concentration of this compound in the dialysate samples using a highly sensitive and validated analytical method.

  • Data Analysis: Plot the concentration of this compound in the dialysate over time to obtain a pharmacokinetic profile in the dermal tissue.

Mandatory Visualizations

This compound Mechanism of Action Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor (on Sweat Gland) Acetylcholine->M3_Receptor Binds to Sweat_Gland Eccrine Sweat Gland M3_Receptor->Sweat_Gland Activates Sweat_Production Sweat Production Sweat_Gland->Sweat_Production Leads to Sofpironium_Bromide This compound Sofpironium_Bromide->M3_Receptor Blocks

Caption: Mechanism of action of this compound on sweat glands.

IVPT Experimental Workflow Start Start Skin_Prep Skin Preparation (Thawing, Cutting, Thickness Measurement) Start->Skin_Prep Cell_Assembly Franz Cell Assembly (Mount Skin, Fill Receptor) Skin_Prep->Cell_Assembly Equilibration Equilibration (32°C) Cell_Assembly->Equilibration Dosing Formulation Dosing Equilibration->Dosing Sampling Receptor Fluid Sampling (Predetermined Timepoints) Dosing->Sampling Analysis Sample Analysis (LC-MS/MS) Sampling->Analysis Data_Analysis Data Analysis (Flux Calculation) Analysis->Data_Analysis End End Data_Analysis->End Dermal Microdialysis Workflow Start Start Anesthesia Anesthesia (Animal/Human Subject) Start->Anesthesia Probe_Insertion Microdialysis Probe Insertion (Dermal Layer) Anesthesia->Probe_Insertion Equilibration Probe Equilibration (Perfusion with Saline) Probe_Insertion->Equilibration Formulation_Application Topical Formulation Application Equilibration->Formulation_Application Dialysate_Collection Dialysate Collection (Fraction Collector) Formulation_Application->Dialysate_Collection Sample_Analysis Sample Analysis (LC-MS/MS) Dialysate_Collection->Sample_Analysis PK_Profile Generate Dermal PK Profile Sample_Analysis->PK_Profile End End PK_Profile->End

References

Technical Support Center: Managing Anticholinergic Side Effects in Sofpironium Bromide Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing anticholinergic side effects during clinical trials of sofpironium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why does it cause anticholinergic side effects?

A1: this compound is a "soft" anticholinergic agent that acts as a competitive inhibitor of muscarinic acetylcholine receptors, particularly the M3 subtype, which are present on eccrine sweat glands.[1][2][3] By blocking the action of acetylcholine, this compound inhibits sweat production.[1][3] Although it is applied topically and designed for rapid metabolism into a less active form (BBI-4010) to minimize systemic exposure, some degree of systemic absorption can occur.[1][3][4] This systemic absorption can lead to the blockade of muscarinic receptors in other parts of the body, resulting in classic anticholinergic side effects.[1][4]

Q2: What are the most common anticholinergic side effects observed in this compound clinical trials?

A2: The most frequently reported treatment-related anticholinergic side effects in phase 3 clinical trials of this compound gel (5% and 15%) include dry mouth, blurred vision, mydriasis (dilated pupils), urinary retention or hesitation, and pruritus at the application site.[5] Most of these events have been reported as mild to moderate in severity and often transient in nature.[5][6][7]

Q3: How does the "soft drug" nature of this compound affect the side effect profile?

A3: this compound is designed as a "soft" anticholinergic, meaning it is a pharmacologically active compound that is rapidly metabolized into an inactive or significantly less active metabolite after exerting its therapeutic effect locally.[1][3] This rapid inactivation is intended to limit systemic side effects commonly associated with other anticholinergic drugs.[1] While this design reduces the overall incidence and severity of systemic adverse events, it does not entirely eliminate them.

Q4: Are there any contraindications for participants in this compound trials related to anticholinergic effects?

A4: Yes, individuals with pre-existing medical conditions that can be exacerbated by anticholinergic effects should be excluded from trials. These conditions typically include glaucoma (particularly narrow-angle glaucoma), paralytic ileus, unstable cardiovascular status in acute hemorrhage, severe ulcerative colitis, toxic megacolon, myasthenia gravis, and Sjögren's syndrome. Caution should also be exercised in participants with a history of urinary retention.

Troubleshooting Guides for Anticholinergic Side Effects

Issue 1: Participant Reports Dry Mouth (Xerostomia)
  • Initial Assessment:

    • Severity: Ask the participant to rate the severity of the dry mouth (e.g., on a scale of 1-3: mild, moderate, severe).

    • Impact: Determine the impact on daily activities such as speaking, eating, and sleeping.

    • Concomitant Medications: Review the participant's medication log for other drugs with anticholinergic properties.

  • Management Strategies:

    • Mild Cases:

      • Advise the participant to take frequent sips of water throughout the day.

      • Suggest chewing sugar-free gum or sucking on sugar-free hard candies to stimulate saliva flow.

      • Recommend avoiding caffeine and alcohol, which can exacerbate dryness.

    • Moderate Cases:

      • In addition to the above, suggest the use of over-the-counter artificial saliva substitutes (sprays or gels).

      • Advise on maintaining good oral hygiene to prevent dental caries, a known complication of chronic dry mouth.

    • Severe Cases:

      • Consider a temporary dose reduction or discontinuation of the investigational product, as per the trial protocol.

      • If symptoms persist or are intolerable, the participant may need to be withdrawn from the study.

      • Document the event thoroughly as an adverse event (AE).

Issue 2: Participant Reports Blurred Vision
  • Initial Assessment:

    • Nature of Disturbance: Clarify the nature of the visual disturbance (e.g., difficulty focusing on near objects, general haziness).

    • Timing and Duration: Note when the blurring occurs in relation to drug application and how long it lasts.

    • Associated Symptoms: Inquire about other symptoms like eye pain, photophobia (light sensitivity), or headache.

  • Management Strategies:

    • Mild/Transient Cases:

      • Reassure the participant that this can be a temporary side effect.

      • Advise caution when performing tasks that require clear vision, such as driving or operating machinery, until the symptom resolves.

    • Persistent/Moderate Cases:

      • Recommend a temporary discontinuation of the study drug and follow up to see if the symptom resolves.

      • Advise the participant to avoid touching their eyes after applying the gel to prevent direct contact.

    • Severe or Alarming Cases (e.g., accompanied by severe eye pain):

      • This could indicate an acute rise in intraocular pressure. Instruct the participant to seek immediate medical attention from an ophthalmologist.

      • This constitutes a serious adverse event (SAE) and must be reported according to the trial protocol and regulatory requirements.

Issue 3: Participant Reports Urinary Hesitation or Retention
  • Initial Assessment:

    • Symptoms: Ask the participant to describe the issue (e.g., difficulty initiating urination, a weak stream, feeling of incomplete bladder emptying).

    • Frequency and Volume: Inquire about changes in urinary frequency and perceived volume.

    • History: Check the participant's medical history for any underlying conditions like benign prostatic hyperplasia (BPH) that could be exacerbated.

  • Management Strategies:

    • Mild Hesitation:

      • Advise the participant to be mindful of fluid intake and to attempt urination at regular intervals.

      • Monitor the participant closely at subsequent visits.

    • Moderate to Severe Symptoms:

      • Instruct the participant to discontinue the study drug immediately.

      • If the participant is unable to urinate (acute urinary retention), this is a medical emergency requiring immediate intervention, such as catheterization.

      • Report the event as a serious adverse event (SAE) and follow institutional and regulatory reporting procedures.

Data Presentation

Table 1: Incidence of Treatment-Related Anticholinergic Adverse Events in a 48-Week this compound Gel Study

Adverse EventThis compound Gel, 5% (n=203)This compound Gel, 15% (n=197)
Dry Mouth8.8%16.8%
Blurred Vision4.9%18.8%
Pruritus5.9%14.7%
Pain3.9%14.7%
Dermatitis5.9%9.1%
Erythema4.9%7.6%
Irritation4.9%5.6%
Mydriasis1.0%5.1%
Urinary Retention2.9%3.6%

Data adapted from the ARGYLE open-label, long-term safety study.[5]

Experimental Protocols

Protocol 1: Assessment of Anticholinergic Burden

Objective: To systematically quantify the total anticholinergic effect of a participant's concomitant medications at baseline and during the trial to identify individuals at higher risk for adverse events.

Methodology:

  • Tool Selection: Utilize a validated anticholinergic burden scale, such as the Anticholinergic Cognitive Burden (ACB) Scale.

  • Baseline Assessment:

    • During the screening visit, obtain a complete and accurate list of all prescription and over-the-counter medications the participant is taking.

    • For each medication, assign a score based on the ACB Scale (0 = no known anticholinergic activity, 1 = possible, 2 = definite, 3 = definite and associated with cognitive impairment).

    • Calculate the total ACB score for each participant by summing the scores of all medications.

    • Participants with a high baseline ACB score may be at increased risk for cumulative anticholinergic toxicity and should be monitored more closely.

  • Ongoing Monitoring:

    • At each study visit, review and update the participant's medication log.

    • Recalculate the ACB score if any new medications are added or existing ones are changed.

    • Correlate any new or worsening anticholinergic AEs with changes in the ACB score.

  • Data Analysis:

    • Analyze the incidence and severity of anticholinergic AEs from this compound stratified by baseline and on-study ACB scores to identify potential correlations.

Mandatory Visualizations

Sofpironium_Bromide_Signaling_Pathway ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (on Eccrine Sweat Gland) ACh->M3R Binds to Gq Gq Protein Activation M3R->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Sweat Sweat Secretion DAG->Sweat Contributes to Ca->Sweat Triggers SB This compound (Topical Application) SB->M3R Block Competitive Antagonism SB->Block Causes Systemic Systemic Absorption SB->Systemic Block->M3R Metabolism Rapid Metabolism to Inactive Metabolite (BBI-4010) Systemic->Metabolism Undergoes OtherM3R Muscarinic Receptors (Salivary Glands, Iris, Bladder) Systemic->OtherM3R Blocks SideEffects Systemic Anticholinergic Side Effects (Dry Mouth, Blurred Vision, etc.) OtherM3R->SideEffects Leads to

Caption: Signaling pathway of this compound at the eccrine sweat gland.

Adverse_Event_Workflow Start Participant Reports Potential Adverse Event (AE) Assess Investigator Assesses AE: - Seriousness - Severity (Mild, Moderate, Severe) - Causality (Relationship to Drug) Start->Assess IsSerious Is the AE Serious? Assess->IsSerious RecordAE Document in Source File and Case Report Form (CRF) IsSerious->RecordAE No ReportSAE Report SAE to Sponsor & IRB within 24 hours IsSerious->ReportSAE Yes Manage Implement Management Strategy (e.g., Dose Reduction, Symptomatic Care) RecordAE->Manage ReportSAE->RecordAE FollowUp Follow AE until Resolution or Stabilization Manage->FollowUp End End of Process FollowUp->End

Caption: Workflow for managing an adverse event in a clinical trial.

References

Technical Support Center: Optimizing Sofpironium Bromide Gel Vehicle for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing sofpironium bromide gel vehicles for improved skin penetration. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

I. Troubleshooting Guide

This guide addresses potential issues that may arise during the formulation of a this compound gel and subsequent in vitro skin permeation studies.

Formulation and Stability Issues

Q1: My this compound gel has a grainy texture or shows signs of crystallization. What could be the cause?

A1: This issue often points to problems with the solubility of this compound or other excipients in the gel vehicle.

  • High Concentration of Active Pharmaceutical Ingredient (API): Ensure the concentration of this compound is not exceeding its saturation point in the gel matrix.

  • Solvent System Inadequacy: The high concentration of dehydrated alcohol (77.2% v/v) in formulations like SOFDRA® is crucial for solubilizing this compound.[1][2] Verify the quality and concentration of the alcohol.

  • pH Shift: A patent for a this compound formulation highlights the importance of maintaining a pH of 5.2 or lower to ensure stability.[3] An inappropriate pH can affect the solubility and stability of the API.[4]

  • Improper Mixing: Inadequate mixing during the formulation process can lead to localized areas of high API concentration, resulting in crystallization.[5]

Q2: The viscosity of my gel is inconsistent between batches or changes over time.

A2: Gel viscosity is a critical parameter that can be influenced by several factors.[6]

  • Gelling Agent Concentration: The concentration of the gelling agent, such as hydroxypropyl cellulose, directly impacts viscosity. Ensure precise measurement and consistent quality of the gelling agent.

  • Hydration of Gelling Agent: Incomplete hydration of the gelling agent will result in lower viscosity and potential clumping. Allow sufficient time and appropriate mixing for complete hydration.

  • pH Variation: The viscosity of many polymeric gelling agents is pH-dependent. Monitor and control the pH of your formulation. A patent for a this compound formulation suggests that maintaining a pH of 5.2 or lower helps to suppress a decrease in viscosity over time during long-term storage.[3]

  • Shear Rate during Mixing: High shear rates can sometimes break down the polymer structure of the gelling agent, leading to a permanent loss of viscosity.[5]

  • Evaporation of Solvents: The high alcohol content can lead to evaporation if not stored in an airtight container, which can alter the concentration of all components and affect viscosity.

Q3: The gel is causing significant skin irritation in my in vitro skin model.

A3: Skin irritation can be caused by the API itself or the excipients in the vehicle.

  • High Alcohol Content: Dehydrated alcohol, while an excellent solvent and penetration enhancer, can be irritating to the skin, especially at high concentrations.[2][7]

  • pH of the Formulation: The skin's natural pH is acidic (around 4.7).[8] A formulation with a pH that significantly deviates from this can disrupt the skin barrier and cause irritation.[9]

  • Penetration Enhancers: Ingredients like isopropyl myristate, while effective at enhancing penetration, can sometimes cause irritation by disrupting the skin barrier.[10]

In Vitro Skin Penetration Study (Franz Diffusion Cell) Issues

Q4: I am observing high variability in the permeation data between different Franz diffusion cells.

A4: High variability is a common challenge in in vitro permeation studies and can stem from multiple sources.[11]

  • Inconsistent Membrane Thickness: If using excised skin, variations in the thickness of the skin samples will lead to different permeation rates. Ensure consistent skin preparation.

  • Air Bubbles: Air bubbles trapped between the membrane and the receptor fluid can significantly reduce the effective diffusion area and hinder permeation.[12] Ensure the receptor chamber is properly filled and degassed.

  • Inconsistent Dosing: The amount of gel applied to the membrane must be consistent across all cells.

  • Temperature Fluctuations: The temperature of the receptor fluid should be maintained at a constant 32°C to mimic physiological skin temperature.[13][14]

  • Stirring Speed: Inconsistent stirring in the receptor chamber can lead to variations in the thickness of the unstirred water layer, which can affect the permeation rate.[11]

Q5: The permeation of this compound through the skin is lower than expected.

A5: Low permeation can be a result of the formulation itself or the experimental setup.

  • Suboptimal Vehicle Composition: The combination and concentration of excipients are critical for skin penetration. The high alcohol content and the presence of a penetration enhancer like isopropyl myristate in the SOFDRA® formulation are designed to overcome the skin barrier.[1][10]

  • pH of the Formulation: The ionization state of the drug, which is influenced by pH, can affect its ability to permeate the skin. The skin has a natural buffering capacity that can alter the pH of the applied formulation.[15][16]

  • Membrane Integrity: Ensure the skin membrane has not been compromised during preparation.

  • "Sink" Conditions Not Maintained: The concentration of the drug in the receptor fluid should not exceed 10% of its solubility in that fluid. If "sink" conditions are not maintained, the concentration gradient, which is the driving force for diffusion, will be reduced.[14]

Q6: I am detecting this compound in the receptor fluid almost immediately after application. Is this normal?

A6: While rapid partitioning into the stratum corneum is expected, immediate detection in the receptor fluid could indicate a compromised membrane.

  • Leaky Seal: Ensure the Franz cell is properly clamped and there is no leakage from the donor to the receptor chamber.

  • Damaged Membrane: The skin membrane may have been punctured or damaged during preparation or mounting, creating a direct channel for the drug to pass through.

II. Frequently Asked Questions (FAQs)

Formulation Components and Their Roles

Q: What are the key components of an effective this compound gel vehicle?

A: Based on the publicly available information for SOFDRA®, an effective vehicle for this compound gel includes:[1]

  • Active Pharmaceutical Ingredient (API): this compound

  • Solvent/Penetration Enhancer: Dehydrated Alcohol (Ethanol)[2]

  • Penetration Enhancer/Emollient: Isopropyl Myristate[10][17][18][19]

  • Gelling Agent: Hydroxypropyl Cellulose[20][21][22][23]

  • Solvent: Hexylene Glycol

  • pH Adjuster/Stabilizer: Citric Acid[3]

Q: What is the role of the high concentration of dehydrated alcohol in the formulation?

A: Dehydrated alcohol (ethanol) serves multiple crucial functions:

  • Solvent: It is the primary solvent for this compound.[2]

  • Penetration Enhancer: It can disrupt the lipid structure of the stratum corneum, thereby increasing the penetration of the API.[2][24]

  • Antimicrobial Preservative: At concentrations above 10%, ethanol acts as an antimicrobial preservative.[2]

  • Texture and Drying Time: It contributes to a non-greasy feel and rapid drying of the gel on the skin.[24][25]

Q: Why is isopropyl myristate included in the vehicle?

A: Isopropyl myristate (IPM) is a well-known penetration enhancer and emollient.[10][17][18][19]

  • Penetration Enhancement: IPM modifies the lipid structure of the stratum corneum, reducing its barrier function and allowing for greater drug penetration.[10]

  • Solvent: It can also act as a co-solvent for the API.

  • Emollient: It provides a smooth, non-greasy feel to the skin.[17]

Q: What is the function of hydroxypropyl cellulose?

A: Hydroxypropyl cellulose (HPC) is a gelling agent.[20][21][22][23] It forms a three-dimensional network that entraps the other ingredients, creating the desired gel consistency and viscosity.[20] This is important for the application and retention of the product on the skin.

Q: How does pH affect the formulation and its performance?

A: The pH of a topical formulation is critical for several reasons:

  • API Stability: A patent for a this compound formulation indicates that a pH of 5.2 or lower is important for maintaining the stability and viscosity of the gel over time.[3]

  • Skin Compatibility: The natural pH of the skin is acidic (around 4.7).[8] A formulation with a pH close to that of the skin is generally better tolerated and less likely to disrupt the skin's natural barrier function.[9][26]

  • Drug Penetration: The pH can influence the ionization state of the drug, which in turn affects its ability to partition into and diffuse through the lipophilic stratum corneum.[8]

III. Data Presentation

Table 1: Composition of a Representative this compound Gel Vehicle (Based on SOFDRA®)

ComponentFunctionTypical Concentration RangeReference(s)
This compoundActive Pharmaceutical Ingredient5% - 15% w/w[27][28][29][30][31]
Dehydrated AlcoholSolvent, Penetration Enhancer~77% v/v[1][2]
Isopropyl MyristatePenetration Enhancer, Emollient1% - 10% w/w[10][17][18][19]
Hydroxypropyl CelluloseGelling Agent0.5% - 5% w/w[20][22][23]
Hexylene GlycolSolvent, Viscosity Agent1% - 10% w/w[1]
Citric AcidpH Adjuster, Stabilizerq.s. to target pH[1]

Table 2: Key Parameters for In Vitro Skin Permeation Studies using Franz Diffusion Cells

ParameterRecommended Value/ConditionRationaleReference(s)
Membrane Excised human or porcine skinClosely mimics in vivo conditions[13][32][33]
Receptor Fluid Phosphate Buffered Saline (PBS), pH 7.4Maintains physiological pH and sink conditions[13][33]
Temperature 32 ± 1°CSimulates skin surface temperature[13][14]
Stirring Speed 400 - 600 rpmEnsures a consistent unstirred water layer[11][14]
Dose Application Finite dose (e.g., 5-10 mg/cm²)Mimics in-use conditions[34]
Sampling Interval Varies (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours)To construct a comprehensive permeation profile[13][35]
Analysis Method Validated LC-MS/MS or HPLC methodFor accurate and sensitive quantification of this compound[36][37]

IV. Experimental Protocols

Detailed Methodology for In Vitro Skin Permeation Study of this compound Gel using Franz Diffusion Cells

This protocol provides a general framework. Specific parameters may need to be optimized for your particular experimental setup and analytical methods.

1. Preparation of Skin Membranes: a. Obtain full-thickness human or porcine skin. b. Carefully remove subcutaneous fat and dermis to a thickness of approximately 500 µm using a dermatome. c. Cut the skin into sections large enough to be mounted on the Franz diffusion cells. d. Store the prepared skin sections frozen until use. e. Prior to the experiment, thaw the skin and allow it to equilibrate in PBS (pH 7.4) for 30 minutes.

2. Franz Diffusion Cell Assembly: a. Degas the receptor fluid (PBS, pH 7.4) by sonication or vacuum to prevent air bubble formation.[13] b. Fill the receptor chambers of the Franz diffusion cells with the degassed receptor fluid, ensuring there are no air bubbles.[12] c. Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber. d. Clamp the chambers together securely to prevent leakage. e. Place the assembled cells in a circulating water bath set to maintain a skin surface temperature of 32 ± 1°C.[14] f. Equilibrate the system for at least 30 minutes.

3. Dosing and Sampling: a. Accurately weigh and apply a finite dose (e.g., 10 mg/cm²) of the this compound gel onto the surface of the skin in the donor chamber.[34] b. Start a timer immediately after dosing. c. At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid from the sampling arm.[35] d. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume and sink conditions.[13] e. Store the collected samples at an appropriate temperature (e.g., -20°C) until analysis.

4. Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS or HPLC.[36][37]

5. Data Analysis: a. Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement. b. Plot the cumulative amount permeated versus time. c. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. d. Calculate the permeability coefficient (Kp) if desired.

V. Mandatory Visualizations

G cluster_formulation Gel Formulation cluster_evaluation In Vitro Evaluation cluster_outcome Desired Outcome API This compound Solvent Dehydrated Alcohol API->Solvent Dissolution GellingAgent Hydroxypropyl Cellulose Solvent->GellingAgent Hydration Enhancer Isopropyl Myristate Enhancer->GellingAgent FranzCell Franz Diffusion Cell Setup GellingAgent->FranzCell Formulated Gel pH_Adjuster Citric Acid pH_Adjuster->GellingAgent SkinMembrane Skin Membrane Mounting FranzCell->SkinMembrane Dosing Gel Application SkinMembrane->Dosing Sampling Receptor Fluid Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Penetration Enhanced Skin Penetration Analysis->Penetration Quantification of Permeation

Caption: Experimental workflow for formulating and evaluating this compound gel.

G cluster_pathway Mechanism of Skin Penetration Enhancement cluster_enhancers Vehicle Components Gel This compound Gel SC Stratum Corneum Gel->SC Application ViableEpidermis Viable Epidermis SC->ViableEpidermis Sofpironium Permeation Dermis Dermis ViableEpidermis->Dermis Alcohol Dehydrated Alcohol Alcohol->SC Disrupts Lipid Bilayer IPM Isopropyl Myristate IPM->SC Modifies Lipid Structure

Caption: Signaling pathway of vehicle components enhancing skin penetration.

References

Technical Support Center: Sofpironium Bromide Clinical Studies & the Placebo Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the placebo effect in clinical studies of sofpironium bromide for primary axillary hyperhidrosis.

Frequently Asked Questions (FAQs)

Q1: We are observing a higher-than-expected placebo response in our this compound clinical trial. What are the common contributing factors?

A1: A notable placebo response is not uncommon in dermatology trials, particularly for conditions with subjective endpoints like hyperhidrosis. Several factors can contribute to this phenomenon:

  • Natural Fluctuation of Hyperhidrosis: Primary axillary hyperhidrosis symptoms can vary naturally over time. A patient might enroll in a trial during a period of severe sweating and experience a natural reduction in symptoms, which can be misattributed to the placebo.

  • Patient Expectations and Hope: The act of participating in a clinical trial and receiving attentive care can create powerful expectations of improvement, even with a placebo.[1]

  • The Vehicle Effect: The vehicle gel itself, which is the placebo in this compound trials, can have a therapeutic effect. The application of a soothing gel can hydrate (B1144303) the skin and provide a barrier, which may lead to a reduction in perceived sweating or irritation.

  • Regression to the Mean: Patients are often recruited into trials when their symptoms are at their peak. Statistically, it is likely that their symptoms will naturally regress towards their average severity over time, which can be mistaken for a placebo effect.

  • Observer Bias: Even in double-blinded studies, subtle cues from study staff can influence a patient's reporting of their symptoms. Rigorous training on neutral communication is crucial.

Q2: What methodological strategies can we implement to minimize the placebo effect in our ongoing or future this compound studies?

A2: To mitigate the placebo response, consider the following strategies:

  • Standardized Patient Education: Provide all participants with standardized, neutral information about the study, avoiding any language that could heighten expectations of efficacy for either the active drug or the placebo.

  • Rigorous Endpoint Training for Assessors: Ensure that all clinical assessors are thoroughly trained and calibrated on the use of the Hyperhidrosis Disease Severity Scale (HDSS) and the protocol for gravimetric sweat production (GSP) measurement to ensure consistency and reduce inter-rater variability.

  • Placebo Run-in Period: Consider incorporating a placebo run-in period where all participants receive the vehicle gel for a set duration before randomization. This can help to identify and potentially exclude subjects who show a significant response to the placebo alone. However, the effectiveness of this approach can vary.[2][3]

  • Clear Instructions on Concomitant Products: Provide explicit instructions to participants about the use of other topical products, including over-the-counter antiperspirants or deodorants, to avoid confounding the results.

  • Objective and Subjective Endpoints: Utilize a combination of objective measures like GSP and subjective, patient-reported outcomes such as the HDSS. This dual approach can provide a more comprehensive and robust assessment of treatment efficacy.

Q3: How should we statistically analyze our data when we have a significant placebo response?

A3: The presence of a notable placebo response requires careful statistical analysis. The statistical analysis plan for this compound Phase 3 trials typically includes the following approaches:

  • Analysis of Covariance (ANCOVA): This is a common method used to compare the change from baseline in efficacy endpoints (e.g., GSP) between the this compound and vehicle groups, while adjusting for the baseline value.

  • Logistic Regression: For categorical endpoints, such as the proportion of subjects achieving a certain level of improvement on the HDSS, logistic regression is used to model the probability of a positive response, with treatment group as a key predictor.

  • Responder Analysis: Clearly define what constitutes a "responder" before unblinding the data. For example, a responder might be defined as a patient who achieves at least a 2-point improvement on the HDSS. The proportion of responders in the active and placebo groups can then be compared.

  • Focus on the Treatment Difference: The primary goal is to demonstrate a statistically significant and clinically meaningful difference between the this compound group and the vehicle group. Even with a high placebo response, a robust treatment effect can still be detected if the active drug provides a significant additional benefit.

Troubleshooting Guides

Issue: High variability in gravimetric sweat production (GSP) measurements within the placebo group.

  • Possible Cause: Inconsistent application of the GSP measurement protocol across different study sites or even by different technicians at the same site.

  • Troubleshooting Steps:

    • Review Protocol Adherence: Conduct a thorough review of the GSP measurement procedures at all sites. Ensure that the rest period before measurement, the drying of the axilla, the application time of the filter paper, and the handling of the samples are all consistent.

    • Retraining: If inconsistencies are identified, implement immediate retraining for all relevant study personnel.

    • Centralized Data Monitoring: Continuously monitor incoming GSP data for unusual patterns or high variability at specific sites. This can help to identify and address procedural drift early on.

Issue: A large number of participants in the vehicle group are reporting a 1-point improvement on the Hyperhidrosis Disease Severity Scale (HDSS).

  • Possible Cause: The wording of the HDSS can be subjective, and a 1-point improvement may represent a relatively small change in the patient's perception of their condition. The "vehicle effect" or patient expectation may be sufficient to elicit this level of perceived improvement.

  • Troubleshooting Steps:

    • Focus on Clinically Meaningful Endpoints: While a 1-point improvement is positive, the primary efficacy endpoint in many this compound trials is a more stringent ≥2-point improvement on the HDSS. This higher bar helps to distinguish a clinically meaningful response from minor fluctuations. A 2-point improvement has been correlated with an 80% reduction in sweat production.[4]

    • Qualitative Data Analysis: If feasible, consider collecting qualitative data through patient interviews to better understand the reasons behind their reported improvements. This can provide valuable context to the quantitative HDSS scores.

    • Subgroup Analysis: Analyze the data to see if the placebo response is more pronounced in certain patient subgroups (e.g., those with less severe disease at baseline).

Data Presentation

Table 1: Efficacy of this compound in Phase 3 Clinical Trials (CARDIGAN I & II)

EndpointThis compound 12.45%Vehicle (Placebo)
≥2-point improvement on HDSM-Ax-7
CARDIGAN I49%Not specified
CARDIGAN II64%Not specified
Pooled AnalysisStatistically significant improvement vs. vehicle (P < .0001)[5]-
Change in Gravimetric Sweat Production (GSP)
CARDIGAN I (median reduction)128 mgNot specified
CARDIGAN II (median reduction)143 mgNot specified
Pooled AnalysisGreater reduction in sweat production vs. vehicle (P = .0002)[5]-

Table 2: Efficacy of this compound 5% Gel in a Japanese Phase 3 Study

EndpointThis compound 5%Vehicle (Placebo)
HDSS of 1 or 2 AND ≥50% reduction in GSP 53.9%36.4%

Table 3: Efficacy of this compound in a Phase II Study

Endpoint (≥1-point improvement in HDSM-Ax)This compound 5%This compound 10%This compound 15%Vehicle (Placebo)
Percentage of Participants 70%79%76%54%

Experimental Protocols

1. Hyperhidrosis Disease Severity Scale (HDSS) Assessment

  • Objective: To assess the severity of hyperhidrosis based on its impact on daily activities.

  • Methodology:

    • The HDSS is a single-question, 4-point scale that is administered to the patient.[4]

    • The patient is asked: "How would you rate the severity of your hyperhidrosis?"

    • The patient chooses one of the following four options:

      • 1: My sweating is never noticeable and never interferes with my daily activities.

      • 2: My sweating is tolerable but sometimes interferes with my daily activities.

      • 3: My sweating is barely tolerable and frequently interferes with my daily activities.

      • 4: My sweating is intolerable and always interferes with my daily activities.

    • A score of 1 or 2 is considered mild to moderate hyperhidrosis, while a score of 3 or 4 indicates severe hyperhidrosis.[4]

2. Gravimetric Sweat Production (GSP) Measurement

  • Objective: To quantitatively measure the amount of sweat produced in the axilla over a specific period.

  • Methodology:

    • The patient rests in a sitting position for at least 15 minutes in a room with a standardized temperature (e.g., 24-25°C).[6][7]

    • The axillary area is carefully wiped dry with a gauze pad.[6]

    • A pre-weighed filter paper or cotton pad is placed in the axilla.

    • The paper or pad is left in place for a pre-determined amount of time (e.g., 5 minutes), measured with a stopwatch.

    • The paper or pad is then removed and weighed on a precision scale.

    • The rate of sweat production is calculated in milligrams per minute (mg/min).[8]

Visualizations

Sofpironium_Bromide_Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor (on Eccrine Sweat Gland) Acetylcholine->M3_Receptor Binds to Sweat_Production Sweat Production M3_Receptor->Sweat_Production Activates Sofpironium This compound (Topical Application) Sofpironium->M3_Receptor Blocks

Caption: this compound's Mechanism of Action.

Placebo_Effect_Mitigation_Workflow Start Start of Clinical Trial Planning Patient_Selection Rigorous Patient Selection (Confirmed Hyperhidrosis Severity) Start->Patient_Selection Standardized_Protocols Standardized Protocols (HDSS & GSP) Start->Standardized_Protocols Assessor_Training Comprehensive Assessor Training (Neutral Communication) Start->Assessor_Training Randomization Double-Blind Randomization Patient_Selection->Randomization Standardized_Protocols->Randomization Assessor_Training->Randomization Active_Arm This compound Randomization->Active_Arm Placebo_Arm Vehicle Gel Randomization->Placebo_Arm Data_Collection Consistent Data Collection (Objective & Subjective) Active_Arm->Data_Collection Placebo_Arm->Data_Collection Statistical_Analysis Appropriate Statistical Analysis (ANCOVA, Logistic Regression) Data_Collection->Statistical_Analysis Results Evaluation of Treatment Difference Statistical_Analysis->Results

Caption: Workflow for Mitigating Placebo Effect.

References

troubleshooting variability in patient response to topical sofpironium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical sofpironium bromide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a competitive antagonist of muscarinic acetylcholine receptors, specifically targeting the M3 subtype.[1][2] These receptors are located on eccrine sweat glands.[1][3] By blocking the binding of acetylcholine to M3 receptors, this compound inhibits the signaling cascade that leads to sweat production, thereby reducing perspiration in the treated area.[3][4][5] It is designed as a "soft" anticholinergic, meaning it is rapidly metabolized into a less active form (BBI-4010) upon entering systemic circulation, which minimizes the risk of systemic side effects commonly associated with other anticholinergic drugs.[1][3][6]

Q2: What is the expected efficacy of topical this compound in clinical studies?

Clinical trials have demonstrated the efficacy of this compound in treating primary axillary hyperhidrosis. A significant portion of patients experience a notable reduction in sweat production. For instance, in a phase 3 study with a 5% gel formulation, 53.9% of patients in the sofpironium group achieved the primary efficacy endpoint (a composite of a Hyperhidrosis Disease Severity Score (HDSS) of 1 or 2 and at least a 50% reduction in gravimetric sweat weight) compared to 36.4% in the vehicle group.[6][7] Other studies have reported that between 53.9% and 86.7% of patients achieve an HDSS score of 1 or 2.[8]

Q3: What are the common adverse events associated with topical this compound?

The most frequently reported adverse events are typically mild to moderate and localized to the application site.[4][7] These can include dermatitis, erythema (redness), and itching.[4][7] Systemic anticholinergic side effects, while minimized by the drug's "soft" nature, can still occur and may include dry mouth, blurred vision, mydriasis (dilated pupils), and urinary retention.[1][2][9]

Troubleshooting Guide

Issue 1: High Inter-Subject Variability in Sweat Reduction

Possible Causes:

  • Physiological Differences:

    • Skin Barrier Integrity: The condition of the stratum corneum, the outermost layer of the skin, significantly influences drug absorption.[10] Factors such as age, gender, ethnicity, and the presence of any skin conditions (e.g., cuts, burns, dryness) can alter the skin barrier's permeability.[10][11]

    • Density of Sweat Glands and Hair Follicles: The number of sweat glands and hair follicles in the application area can vary between individuals and affect the surface area available for drug absorption.[12]

    • Skin Hydration and pH: The level of skin hydration and the local pH can impact drug penetration.[12]

  • Application Technique:

    • Inconsistent Dosing: Application of an incorrect or inconsistent amount of the topical formulation will lead to variable drug delivery.

    • Improper Spreading: Failure to evenly spread the formulation over the entire target area can result in uneven drug distribution and efficacy.

  • Drug Formulation Properties:

    • Excipient Interactions: The inactive ingredients in the formulation can influence the drug's release and penetration characteristics.[13]

    • Physicochemical Properties: The drug's molecular weight, solubility, and lipophilicity are critical for its ability to cross the skin barrier.[10]

Suggested Solutions:

  • Standardize Application Procedures: Ensure all subjects are trained on the correct application technique, including the precise amount of formulation to use and the method for spreading it evenly.

  • Screen Subjects for Skin Conditions: Exclude subjects with compromised skin barrier function in the intended application area.

  • Control for Environmental Factors: Conduct studies in a controlled environment with consistent temperature and humidity, as these can influence sweating and skin hydration.

  • Evaluate Formulation Stability: Ensure the formulation is stable and that its physical properties (e.g., viscosity) do not change over time, as this can affect drug delivery.[14]

Issue 2: Unexpectedly High Incidence of Local Skin Reactions

Possible Causes:

  • Excipients in the Formulation: Certain inactive ingredients in the gel, cream, or lotion base can be irritating to some individuals.[15]

  • Occlusion: Covering the application site (e.g., with tight clothing) can enhance drug penetration but may also increase the risk of irritation.[13]

  • Pre-existing Skin Sensitivity: Individuals with a history of sensitive skin or dermatological conditions may be more prone to local reactions.

  • Application to Broken Skin: Applying the formulation to recently shaved or otherwise damaged skin can increase irritation. The product label for the commercial formulation advises not to shave within 8 hours of application.[16]

Suggested Solutions:

  • Review Formulation Components: If a high rate of irritation is observed, consider whether any of the excipients are known irritants.

  • Advise on Proper Application: Instruct subjects to apply the formulation to clean, dry, and intact skin.

  • Patch Testing: For subjects with a history of skin sensitivity, a patch test on a small area of skin may be warranted before full application.

  • Reduce Occlusion: Advise subjects to wear loose-fitting clothing over the application area to minimize occlusion.

Issue 3: Lack of Efficacy in a Subset of the Study Population

Possible Causes:

  • Genetic Factors: Variations in genes related to skin barrier function, drug metabolism (e.g., CYP2D6 and CYP3A4 which are involved in this compound metabolism), or the structure and function of muscarinic receptors could contribute to a lack of response.[1][5]

  • Drug-Drug Interactions: Concomitant use of other medications could potentially interfere with the absorption or metabolism of this compound. For example, strong inhibitors of CYP2D6 can increase the plasma concentration of sofpironium.[16]

  • Incorrect Diagnosis: The subject may have a type of hyperhidrosis that is not primarily mediated by the cholinergic pathway targeted by this compound.

Suggested Solutions:

  • Review Subject Medical History: Carefully review the medical and medication history of non-responders to identify any potential confounding factors.

  • Pharmacogenetic Analysis: In exploratory studies, consider incorporating pharmacogenetic testing to identify potential genetic markers associated with non-response.

  • Confirm Diagnosis: Ensure that all subjects meet the diagnostic criteria for primary axillary hyperhidrosis.

Quantitative Data from Clinical Studies

Table 1: Efficacy of this compound in Clinical Trials

Study/EndpointThis compound GroupVehicle/Control Groupp-valueReference
Phase 3 (5% Gel): % of patients with HDSS 1 or 2 AND ≥50% sweat reduction53.9%36.4%0.003[6][7]
CARDIGAN-1 (15% Gel): % of patients with ≥2-point reduction in HDSM-Ax-749%Not ReportedNot Reported[9]
CARDIGAN-2 (15% Gel): % of patients with ≥2-point reduction in HDSM-Ax-764%Not ReportedNot Reported[9]
Systematic Review: Range of patients achieving HDSS 1 or 253.9% - 86.7%Statistically significant differenceNot Applicable[8]
Systematic Review: Range of patients with ≥1.5-point improvement in HDSM-Ax48.2% - 69.1%Not ReportedNot Applicable[8]

Table 2: Incidence of Common Adverse Events in a Phase 3 Study (5% Gel)

Adverse EventThis compound Group (n=141)Vehicle Group (n=140)Reference
Any Adverse Event44.0%30.7%[7]
Nasopharyngitis14.2%Not Reported[7]
Dermatitis at application site8.5%Not Reported[7]
Erythema at application site5.7%Not Reported[7]

Experimental Protocols

1. Gravimetric Assessment of Sweat Production

  • Objective: To quantitatively measure the amount of sweat produced in the axilla over a defined period.

  • Procedure:

    • The subject should rest in a temperature and humidity-controlled room (e.g., 100°F and 35% humidity) for a specified acclimatization period.[17]

    • The axilla is carefully cleaned and dried.

    • A pre-weighed filter paper or absorbent pad is placed in the axilla for a precise duration (e.g., 5 minutes).

    • The filter paper is removed and immediately re-weighed.

    • The change in weight represents the amount of sweat produced.

    • This procedure is typically performed at baseline and at various time points after treatment application.

2. In Vitro Skin Permeation Testing (IVPT)

  • Objective: To assess the penetration of this compound through the skin in a laboratory setting.

  • Procedure:

    • Excised human or animal skin is mounted on a diffusion cell (e.g., Franz diffusion cell) which separates a donor and a receptor chamber.[18][19]

    • The topical formulation of this compound is applied to the surface of the stratum corneum in the donor chamber.

    • The receptor chamber is filled with a fluid that mimics physiological conditions.

    • At predetermined time intervals, samples are taken from the receptor fluid and analyzed for the concentration of this compound and its metabolites using a validated analytical method (e.g., LC-MS/MS).

    • This allows for the determination of the rate and extent of drug penetration through the skin.

Visualizations

Signaling_Pathway cluster_Neuron Sympathetic Neuron cluster_Gland Eccrine Sweat Gland Cell Nerve Impulse Nerve Impulse Acetylcholine (ACh) Acetylcholine (ACh) Nerve Impulse->Acetylcholine (ACh) Release M3 Receptor M3 Muscarinic Receptor Acetylcholine (ACh)->M3 Receptor Binds & Activates G-protein G-protein M3 Receptor->G-protein Activates PLC Phospholipase C G-protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2+ Increased Intracellular Ca2+ IP3_DAG->Ca2+ Leads to Sweat Secretion Sweat Secretion Ca2+->Sweat Secretion Triggers This compound This compound This compound->M3 Receptor Blocks

Caption: Cholinergic signaling pathway in an eccrine sweat gland and the inhibitory action of this compound.

Experimental_Workflow cluster_Screening Subject Recruitment & Screening cluster_Treatment Treatment Phase cluster_Evaluation Efficacy & Safety Evaluation cluster_Analysis Data Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Drug Application Drug Application Randomization->Drug Application Follow-up Visits Follow-up Visits Drug Application->Follow-up Visits Gravimetric Sweat Measurement Gravimetric Sweat Measurement Follow-up Visits->Gravimetric Sweat Measurement HDSS/HDSM-Ax Assessment HDSS/HDSM-Ax Assessment Gravimetric Sweat Measurement->HDSS/HDSM-Ax Assessment Adverse Event Monitoring Adverse Event Monitoring HDSS/HDSM-Ax Assessment->Adverse Event Monitoring Statistical Analysis Statistical Analysis Adverse Event Monitoring->Statistical Analysis Report Generation Report Generation Statistical Analysis->Report Generation

Caption: A typical experimental workflow for a clinical trial of topical this compound.

Troubleshooting_Variability cluster_Patient Patient-Related Factors cluster_Formulation Formulation-Related Factors cluster_Study Study Design Factors High Variability in Patient Response High Variability in Patient Response Skin Condition Skin Condition High Variability in Patient Response->Skin Condition Investigate Application Technique Application Technique High Variability in Patient Response->Application Technique Investigate Adherence Adherence High Variability in Patient Response->Adherence Investigate Drug Concentration Drug Concentration High Variability in Patient Response->Drug Concentration Investigate Excipient Effects Excipient Effects High Variability in Patient Response->Excipient Effects Investigate Physical Stability Physical Stability High Variability in Patient Response->Physical Stability Investigate Environmental Controls Environmental Controls High Variability in Patient Response->Environmental Controls Investigate Measurement Technique Measurement Technique High Variability in Patient Response->Measurement Technique Investigate

Caption: A logical troubleshooting workflow for addressing variability in patient response to this compound.

References

Technical Support Center: Optimizing Topical Sofpironium Bromide Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical sofpironium bromide. The focus is on enhancing patient compliance and ensuring data integrity during clinical and preclinical investigations.

Troubleshooting Guide: Enhancing Patient Compliance

Challenges in patient adherence to topical regimens can significantly impact experimental outcomes. This guide addresses common issues encountered during this compound application.

Issue ID Problem Potential Cause(s) Recommended Action(s)
SB-C01 Inconsistent Application Timing - Patient forgetfulness- Complexity of daily routine- Lack of understanding of the importance of consistent dosing- Provide a physical or digital application diary.- Recommend setting a daily alarm.- Emphasize that consistent application is crucial for maintaining therapeutic effect.
SB-C02 Incorrect Application Technique - Insufficient training- Misunderstanding of the instructions for use- Rushing the application process- Provide a detailed, step-by-step application protocol with visual aids.- Observe the patient's application technique and provide corrective feedback.- Remind patients to wash their hands thoroughly after application to avoid inadvertent spread to other areas.[1][2]
SB-AE01 Application Site Reactions (e.g., redness, itching, irritation) - Skin sensitivity- Application to broken or recently shaved skin- Excessive amount of product applied- Advise patients not to apply on broken skin or within 8 hours of shaving.[1][2][3]- Ensure the correct dosage is being used (one pump per axilla).[1][3][4]- A temporary reduction in application frequency (e.g., every other day) may be considered to allow the skin to acclimate.
SB-AE02 Systemic Anticholinergic Side Effects (e.g., dry mouth, blurred vision) - Individual sensitivity- Excessive systemic absorption- Reassure the patient that these are known potential side effects and are often mild and transient.[5][6]- Confirm that the patient is not applying the product to other parts of the body.- If side effects are persistent or severe, a dose adjustment or discontinuation may be necessary as per the study protocol.
SB-E01 Perceived Lack of Efficacy - Insufficient duration of use- Inconsistent application- Unrealistic expectations- Educate patients that it may take several weeks to observe a significant reduction in sweating.[7]- Reinforce the importance of consistent, daily application.- Manage expectations by providing realistic efficacy data from clinical trials.

Frequently Asked Questions (FAQs)

Application and Dosing

Q1: What is the recommended application procedure for this compound gel?

A1: this compound gel should be applied once daily, typically at bedtime, to clean, dry, and intact underarm skin.[2][8] One pump actuation of the gel should be applied to each underarm.[1][3] It is important to avoid showering or washing the underarms for at least 8 hours after application.[8] Hands should be washed with soap and water immediately after use.[1][2]

Q2: Can the patient apply deodorant or antiperspirant after using this compound?

A2: Patients should not apply deodorant or antiperspirant within 8 hours of applying this compound.[2]

Q3: What should be done if a dose is missed?

A3: If a dose is missed, it should be applied as soon as possible. However, if it is almost time for the next scheduled dose, the missed dose should be skipped, and the regular dosing schedule should be resumed. Do not apply a double dose to make up for a missed one.[2]

Side Effects and Safety

Q4: What are the most common side effects associated with topical this compound?

A4: The most common side effects are typically mild to moderate and can include both application site reactions and systemic anticholinergic effects.[5][9]

  • Application Site Reactions: Redness, itching, swelling, pain, and irritation in the underarm area.[1][5][6]

  • Systemic Anticholinergic Effects: Dry mouth, blurred vision, and pupil dilation (mydriasis).[1][5][6]

Q5: Are there any serious adverse events to be aware of?

A5: While serious adverse events are rare, it is important to be aware of the potential for urinary retention.[1][2][8] Patients should be instructed to report any difficulty urinating. Additionally, as an anticholinergic, this compound can decrease sweating, which may lead to heat illness in high ambient temperatures.[1][2][10]

Efficacy and Mechanism of Action

Q6: How does this compound work to reduce sweating?

A6: this compound is a topical anticholinergic agent.[11][12] It works by blocking the M3 muscarinic receptors on the surface of eccrine sweat glands.[10][11][12] This action inhibits the signaling from the neurotransmitter acetylcholine, which is responsible for stimulating sweat production, thereby reducing the amount of sweat produced.[7][12][13]

Q7: How long does it take to see a therapeutic effect?

A7: While some patients may notice a reduction in sweating within a few days, it can take several weeks of consistent daily application to achieve a significant therapeutic effect.[7]

Quantitative Data Summary

The following tables summarize efficacy and adverse event data from clinical trials of this compound.

Table 1: Efficacy of this compound in Primary Axillary Hyperhidrosis

Endpoint This compound Group Vehicle (Placebo) Group Reference
Patients with ≥2-point improvement on Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7) scale49% - 64%-[14]
Patients achieving a Hyperhidrosis Disease Severity Scale (HDSS) score of 1 or 253.9% - 86.7%36.4%[11][15]
Patients with ≥50% reduction in gravimetric sweat production>60%-[5]
Median reduction in gravimetric sweat production (mg)128 - 143-[14]

Table 2: Incidence of Common Adverse Events (≥2% in this compound Group)

Adverse Event Incidence in this compound Group Reference
Dry Mouth14%[4]
Blurred Vision9% - 19%[4][6]
Mydriasis (Dilated Pupils)7%[4]
Application Site PainUp to 15%[6]
Application Site DermatitisUp to 11%[6]
Application Site Pruritus (Itching)Up to 17%[6]
Application Site Erythema (Redness)5.7%[11]
Nasopharyngitis14.2%[11]
Urinary Retention≥2%[6]

Experimental Protocols

Protocol 1: Assessing the Impact of a Digital Adherence Monitoring and Education Tool on Application Consistency

Objective: To determine if a smartphone application designed for patient education and application reminders improves compliance with daily this compound application compared to standard written instructions.

Methodology:

  • Participant Recruitment: Recruit 100 subjects diagnosed with primary axillary hyperhidrosis who are naive to this compound treatment.

  • Randomization: Randomly assign participants into two groups (n=50 per group):

    • Control Group: Receives standard written instructions for use.

    • Intervention Group: Receives standard written instructions plus access to a dedicated smartphone application. The application will feature:

      • Daily reminders to apply the medication.

      • A video demonstrating the correct application technique.

      • A diary to log application times and any side effects.

      • Brief educational modules on the mechanism of action and the importance of adherence.

  • Data Collection:

    • Primary Endpoint: Application adherence will be measured over 12 weeks using the medication dispenser's electronic dose counter.

    • Secondary Endpoints:

      • Patient-reported adherence via a validated questionnaire at weeks 4, 8, and 12.

      • Change in Hyperhidrosis Disease Severity Scale (HDSS) from baseline to week 12.

      • Incidence and severity of adverse events.

  • Statistical Analysis: Compare the mean adherence rates between the intervention and control groups using an independent samples t-test. Analyze secondary endpoints using appropriate statistical methods.

Protocol 2: Evaluation of a Step-Down Dosing Regimen on Long-Term Adherence and Patient Satisfaction

Objective: To assess whether a step-down dosing regimen (from once daily to every other day) after an initial treatment phase maintains efficacy and improves long-term patient satisfaction and adherence.

Methodology:

  • Initial Treatment Phase: All participants (n=100) will apply this compound once daily for 12 weeks.

  • Randomization: At week 12, participants who have achieved a predetermined level of efficacy (e.g., HDSS of 1 or 2) will be randomized into two groups (n=50 per group):

    • Continuation Group: Continues once-daily application.

    • Step-Down Group: Transitions to an every-other-day application schedule.

  • Follow-up Phase: Both groups will be followed for an additional 12 weeks.

  • Data Collection:

    • Primary Endpoint: Patient satisfaction will be assessed at week 24 using a validated patient satisfaction questionnaire.

    • Secondary Endpoints:

      • Adherence rates from week 12 to 24, measured by electronic dose counters.

      • Proportion of patients maintaining efficacy (HDSS of 1 or 2) at week 24.

      • Patient preference for the dosing regimen at the end of the study.

      • Comparison of adverse event profiles between the two groups.

  • Statistical Analysis: Compare patient satisfaction scores between the groups using a Mann-Whitney U test. Analyze secondary endpoints using appropriate statistical tests (e.g., chi-square for proportions).

Visualizations

Sofpironium_Bromide_Mechanism_of_Action cluster_Nerve Cholinergic Nerve Terminal cluster_Gland Eccrine Sweat Gland cluster_Drug Pharmacological Intervention ACH Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACH->M3 Binds to Sweat Sweat Production M3->Sweat Activates SB Sofpironium Bromide SB->M3 Blocks

Caption: Mechanism of action of this compound on the eccrine sweat gland.

Troubleshooting_Workflow_for_Application_Site_Reactions Start Patient Reports Application Site Reaction (e.g., Redness, Itching) Assess Assess Severity and Application Technique Start->Assess Check1 Is skin broken or recently shaved? Assess->Check1 Advise1 Advise to apply only to intact skin and wait >8h post-shaving Check1->Advise1 Yes Check2 Is application technique correct? Check1->Check2 No Advise1->Check2 Reeducate Re-educate on correct application (e.g., one pump per axilla) Check2->Reeducate No Check3 Is the reaction mild and transient? Check2->Check3 Yes Reeducate->Check3 Continue Continue treatment and monitor Check3->Continue Yes Consider Consider temporary dose reduction (e.g., every other day) Check3->Consider No End Resolution or further action per protocol Continue->End Reassess Reassess after 1-2 weeks Consider->Reassess Reassess->End

Caption: Workflow for managing application site reactions.

Logical_Relationship_for_Improving_Compliance cluster_Interventions Intervention Strategies cluster_Mediators Mediating Factors cluster_Outcomes Desired Outcomes Education Patient Education (Mechanism, Expectations) Understanding Improved Understanding Education->Understanding Training Application Technique Training SelfEfficacy Increased Self-Efficacy Training->SelfEfficacy Support Adherence Support Tools (Reminders, Diaries) Routine Integration into Daily Routine Support->Routine Adherence Improved Adherence Understanding->Adherence SelfEfficacy->Adherence Routine->Adherence Efficacy Enhanced Therapeutic Efficacy Adherence->Efficacy Data Improved Data Quality Adherence->Data

Caption: Logical model for improving patient compliance in clinical trials.

References

long-term tolerability issues with chronic sofpironium bromide use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sofpironium bromide. The information is based on findings from clinical trials and published research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive inhibitor of muscarinic acetylcholine receptors, specifically the M3 subtype, which are located on eccrine sweat glands.[1][2] By blocking these receptors, it prevents acetylcholine from binding and activating the glands, thereby reducing sweat production.[2][3] It is designed as a "soft" anticholinergic, meaning it is rapidly metabolized into an inactive form (BBI-4010) upon entering systemic circulation, which is intended to minimize systemic side effects.[1][3][4]

Q2: What are the most common long-term tolerability issues observed with chronic this compound use?

A2: Long-term studies, such as the 48-week ARGYLE trial, have shown that this compound is generally well-tolerated.[5] The most frequently reported adverse events are typically mild to moderate in severity and can be categorized into two main types:

  • Application site reactions: These are common and include pruritus (itching), pain, dermatitis, erythema (redness), and irritation.[1][6][7]

  • Systemic anticholinergic effects: Due to some systemic absorption, users may experience dry mouth, blurred vision, mydriasis (dilated pupils), and urinary retention or hesitation.[1][5][6][7]

Q3: How does the incidence of adverse events change over time with continued use?

A3: Studies suggest that the incidence of treatment-emergent adverse events (TEAEs) tends to decrease over time as patients acclimate to the treatment.[5] One study noted a higher percentage of adverse events in the first 91 days of a 52-week trial.[8][9]

Q4: Are there any serious adverse events associated with long-term this compound use?

A4: In long-term safety studies, no treatment-related serious adverse events (SAEs) have been observed.[5] Most reported adverse events were mild or moderate and often resolved after treatment cessation.[1][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action / Investigation
Increased frequency or severity of application site reactions (e.g., redness, itching, dermatitis). Improper application technique or pre-existing skin sensitivity.Ensure the application site is clean, dry, and has not been shaved within 8 hours prior to application.[10] Avoid application to broken or irritated skin.[11] Consider evaluating for potential allergic or contact dermatitis.
Subject reports persistent dry mouth. Systemic anticholinergic effect of this compound.Advise the subject to maintain adequate hydration. Sugarless candy or gum may also help alleviate symptoms. If the symptom is severe or intolerable, dose reduction or discontinuation should be considered as per protocol.
Subject experiences blurred vision or mydriasis (dilated pupils). Systemic anticholinergic effect of this compound.This is a known potential side effect.[5][7] If blurred vision occurs, the subject should avoid operating motor vehicles or machinery until the symptoms resolve.[7][12] Immediate discontinuation and consultation with a healthcare provider are recommended if symptoms are severe or persistent.[12]
Subject reports difficulty with urination (urinary hesitation or retention). Systemic anticholinergic effect, particularly in individuals with predisposing conditions.Use with caution in subjects with a history of urinary retention, prostatic hypertrophy, or bladder-neck obstruction.[6] Subjects should be monitored for signs of urinary retention. If symptoms develop, use should be discontinued immediately, and a healthcare provider consulted.[6][10]
Reduced efficacy over time. Potential tachyphylaxis or changes in subject's baseline condition.While long-term studies have shown sustained efficacy, individual responses can vary.[5] It is important to re-evaluate the subject's hyperhidrosis severity using standardized measures like the Hyperhidrosis Disease Severity Scale (HDSS) and gravimetric sweat production.[1][7]
Subject reports a generalized lack of sweating in hot environments. Systemic anticholinergic effect leading to decreased thermoregulation.Advise subjects to be cautious in hot or very warm environments to avoid heat illness (hyperpyrexia and heat stroke).[12] Use of the product should be avoided if the subject is not sweating under these conditions.[10][12]

Data on Long-Term Adverse Events

The following table summarizes the incidence of treatment-related treatment-emergent adverse events (TEAEs) from the 48-week ARGYLE open-label safety study.

Adverse ReactionSOFDRA (12.45%) (N=197) Frequency (%)
Systemic Anticholinergic Effects
Vision blurred19%
Dry mouth17%
Mydriasis5%
Dry eye4%
Urinary retention4%
Application Site Reactions
Application site pruritus15%
Application site pain15%
Application site dermatitis11%
Application site erythema8%
Application site irritation6%
Application site rash4%
Application site exfoliation3%
Application site folliculitis3%
Application site dryness2%
Other
Upper respiratory tract infection4%
Hypertension3%
Viral upper respiratory tract infection2%
Influenza2%
Headache2%

Data adapted from the ARGYLE open-label, long-term safety trial as reported in prescribing information.[6][12]

Experimental Protocols

Key Clinical Trial Methodologies

For researchers designing studies on this compound, the following elements from pivotal Phase 3 trials (CARDIGAN-1 & CARDIGAN-2) may be informative:

  • Study Design: Randomized, multicenter, quadruple-blinded, vehicle-controlled trials.[1]

  • Participant Population: Subjects aged nine years and older with a diagnosis of primary axillary hyperhidrosis for at least six months.[7]

  • Inclusion Criteria:

    • Gravimetric sweat production of at least 50 mg in each axilla over a 5-minute period.[7]

    • A score of ≥3 on the Hyperhidrosis Disease Severity Measure-Axillary 7-item (HDSM-Ax-7) scale.[7]

  • Exclusion Criteria:

    • Presence of skin conditions affecting the axillae.[1]

    • Use of cholinergic drugs within 28 days.[1]

    • Known hypersensitivity to glycopyrrolate or other anticholinergics.[1]

  • Primary Efficacy Endpoints:

    • Proportion of subjects with at least a 2-point improvement on the HDSM-Ax-7 scale from baseline.[1][7]

    • Mean change from baseline in gravimetric sweat production.[1]

  • Safety and Tolerability Assessments:

    • Monitoring and recording of all adverse events (AEs).[13]

    • Local tolerability assessments by both physician and patient, evaluating signs like erythema, scaling, and symptoms like burning or itching.[13]

    • Regular monitoring of vital signs and laboratory parameters (hematology, biochemistry, urinalysis).[13]

Visualizations

Sofpironium_Bromide_MoA cluster_neuron Sympathetic Nerve Terminal cluster_gland Eccrine Sweat Gland Cell ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds & Activates Sweat Sweat Production M3R->Sweat Stimulates Sofpironium This compound (Topical Application) Sofpironium->M3R Blocks Systemic Systemic Circulation Sofpironium->Systemic Systemic Absorption Metabolite Inactive Metabolite (BBI-4010) Systemic->Metabolite Rapid Metabolism OffTarget Off-Target Muscarinic Receptors (e.g., salivary glands, ciliary muscle, bladder) Systemic->OffTarget Binds to SideEffects Systemic Side Effects (Dry Mouth, Blurred Vision, Urinary Retention) OffTarget->SideEffects Leads to

Caption: Mechanism of Action and Pathway to Potential Side Effects of this compound.

Troubleshooting_Workflow cluster_local Local Application Site Reaction cluster_systemic Systemic Anticholinergic Effect Start Adverse Event (AE) Reported by Research Subject Categorize Categorize AE: Local vs. Systemic Start->Categorize Local_Assess Assess Severity & Application Technique (e.g., skin condition, application protocol adherence) Categorize->Local_Assess Local Systemic_Assess Assess Severity & Type (e.g., dry mouth, blurred vision, urinary symptoms) Categorize->Systemic_Assess Systemic Local_Action Action: - Reinforce proper application - Manage symptoms (e.g., moisturizers) - Consider discontinuation if severe Local_Assess->Local_Action End Document & Continue Monitoring Local_Action->End Systemic_Action Action: - Symptomatic relief (e.g., hydration) - Caution re: machinery/driving - Discontinue if severe or concerning (e.g., urinary retention) Systemic_Assess->Systemic_Action Systemic_Action->End

Caption: Troubleshooting Workflow for Adverse Events in this compound Research.

References

mitigating application site reactions like erythema and dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate application site reactions such as erythema and dermatitis during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of application site reactions like erythema and dermatitis in preclinical and clinical studies?

Application site reactions are frequently a result of the investigational product's formulation, the active pharmaceutical ingredient (API) itself, or the delivery system. Key contributing factors include:

  • Excipients: Certain components of the vehicle, such as solvents, preservatives, or penetration enhancers, can disrupt the skin barrier and cause irritation.[1][2]

  • pH: Formulations with a pH that significantly deviates from the skin's natural pH of around 5.5 can lead to irritation.[3]

  • API Irritancy: The pharmacological properties of the API itself may inherently cause local irritation.

  • Occlusion: The use of occlusive dressings or vehicles like ointments can increase the penetration of irritants and exacerbate reactions.[4]

  • Mechanical Irritation: The physical act of application, injection, or the presence of a transdermal patch can cause mechanical stress to the skin.[5]

  • Immune Response: Both non-immune-mediated irritant contact dermatitis (ICD) and immune-mediated allergic contact dermatitis (ACD) can manifest as erythema and dermatitis.[5][6]

Q2: What initial steps should be taken when an unexpected application site reaction is observed?

Upon observing a reaction, a systematic approach is crucial.

  • Document the Reaction: Record the severity of erythema, edema, and other clinical signs using a standardized scoring system. Note the time of onset and duration of the reaction.[7]

  • Assess Systemic Symptoms: Determine if the reaction is localized or accompanied by systemic symptoms, which could indicate a more severe allergic reaction.[8]

  • Review the Protocol: Double-check the experimental protocol to ensure correct dosage, application procedure, and site rotation were followed.

  • Consider stopping the application: For severe reactions, it may be necessary to halt the administration of the product.[8][9]

Q3: How can I differentiate between irritant contact dermatitis (ICD) and allergic contact dermatitis (ACD)?

While clinically similar, ICD and ACD have different underlying mechanisms.[10]

  • Irritant Contact Dermatitis (ICD): This is a direct, non-immune inflammatory reaction to a substance that damages the skin barrier. It can occur in any individual exposed to a sufficient concentration of an irritant for an adequate duration.[5]

  • Allergic Contact Dermatitis (ACD): This is a delayed-type IV hypersensitivity reaction that occurs in previously sensitized individuals. It involves an immune response mediated by T-cells.[11][12] Patch testing can be a valuable diagnostic tool to identify the causative allergen in suspected ACD.[13]

Troubleshooting Guides

Issue 1: Unexpected Erythema and Edema at the Application Site
Possible Cause Troubleshooting Step
Formulation Irritancy1. Review the excipient profile for known irritants. 2. Evaluate the pH of the formulation and adjust to be closer to the skin's natural pH (around 5.5).[3] 3. Consider reformulation with alternative, less irritating excipients.
API-Related Irritation1. Evaluate if the API concentration can be lowered while maintaining efficacy. 2. Explore encapsulation or complexation of the API to reduce direct contact with the skin.[14]
Application Technique1. Ensure proper, gentle application technique is used. 2. For injections, rotate application sites to prevent cumulative irritation.[8][9] 3. Avoid excessive rubbing of the application site.[8]
Occlusion Effects1. If using an occlusive dressing, assess if a less occlusive alternative can be used. 2. For ointments, consider a cream or lotion formulation which is less occlusive.[4]
Issue 2: Subject Reports of Stinging or Burning Upon Application
Possible Cause Troubleshooting Step
Solvent Effects1. High concentrations of alcohols or other solvents in the formulation can cause stinging. Consider reducing the concentration or using a less irritating solvent system. 2. Applying the product to slightly damp skin can sometimes exacerbate stinging; ensure the skin is dry before application.[4]
Acidic or Alkaline pH1. Measure the pH of the formulation. 2. Adjust the pH to be within a non-irritating range (typically 4.5-6.5).
Compromised Skin Barrier1. Assess the baseline skin condition of the subjects. Individuals with a compromised skin barrier may be more susceptible.[3] 2. Consider incorporating ingredients that support skin barrier function, such as ceramides (B1148491) or niacinamide.[3]

Data Presentation: Standardized Scoring of Skin Reactions

Quantitative assessment of application site reactions is critical for accurate data interpretation. The following table summarizes a commonly used visual scoring system, adapted from the Draize test.[7]

ScoreErythema and Eschar FormationEdema Formation
0 No erythemaNo edema
1 Very slight erythema (barely perceptible)Very slight edema (barely perceptible)
2 Well-defined erythemaSlight edema (edges of area well-defined by definite raising)
3 Moderate to severe erythemaModerate edema (raised approximately 1 mm)
4 Severe erythema (beet redness) to slight eschar formation (injuries in depth)Severe edema (raised more than 1 mm and extending beyond the area of exposure)

Experimental Protocols

Protocol 1: In Vivo Skin Irritation Assessment (Patch Test)

Objective: To evaluate the potential of a topical formulation to cause skin irritation.

Methodology:

  • Subject Selection: Select healthy subjects with no pre-existing skin conditions at the test site.

  • Test Site Preparation: Clean the application site (e.g., forearm or back) with a mild cleanser and allow it to dry completely.

  • Patch Application:

    • Apply a defined amount of the test formulation (e.g., 0.2 mL or 0.2 g) to an occlusive or semi-occlusive patch.

    • Apply the patch to the prepared test site. Include a negative control (vehicle alone) and a positive control (e.g., 0.5% sodium lauryl sulfate).

  • Exposure Duration: Leave the patches in place for a specified duration, typically 24 to 48 hours.[15]

  • Patch Removal and Scoring:

    • After the exposure period, carefully remove the patches.

    • Wait for a defined period (e.g., 30-60 minutes) to allow any immediate mechanical irritation from the patch to subside.

    • Visually score the application sites for erythema and edema at multiple time points (e.g., 1, 24, 48, and 72 hours after patch removal) using a standardized scoring system.[7]

  • Data Analysis: Calculate the mean irritation score for each test article and compare it to the controls.

Visualizations

Signaling_Pathway_Contact_Dermatitis cluster_irritant Irritant Contact Dermatitis (ICD) cluster_allergic Allergic Contact Dermatitis (ACD) Irritant Irritant (e.g., Chemical, Solvent) Disruption Skin Barrier Disruption Irritant->Disruption Direct Damage Keratinocytes Keratinocyte Activation Disruption->Keratinocytes Cytokines_ICD Release of Pro-inflammatory Cytokines (IL-1, TNF-α) Keratinocytes->Cytokines_ICD Inflammation Inflammation (Erythema, Edema) Cytokines_ICD->Inflammation Allergen Allergen (Hapten) Langerhans Langerhans Cell (Antigen Presenting Cell) Allergen->Langerhans Uptake TCell_Memory Memory T-Cell (Sensitization) Allergen->TCell_Memory Re-exposure TCell_Naive Naive T-Cell Langerhans->TCell_Naive Antigen Presentation TCell_Naive->TCell_Memory TCell_Effector Effector T-Cell TCell_Memory->TCell_Effector Cytokines_ACD Release of Cytokines (IFN-γ, IL-17) TCell_Effector->Cytokines_ACD Cytokines_ACD->Inflammation

Caption: Signaling pathways for Irritant and Allergic Contact Dermatitis.

Experimental_Workflow_Mitigation cluster_formulation Formulation Mitigation cluster_application Application Mitigation cluster_subject Subject Management Observe Observe Application Site Reaction Assess Assess & Score Severity (Erythema, Edema) Observe->Assess Troubleshoot Troubleshoot Cause Assess->Troubleshoot Formulation Formulation-Related Troubleshoot->Formulation Irritancy Application Application-Related Troubleshoot->Application Technique Subject Subject-Specific Troubleshoot->Subject Sensitivity Reformulate Reformulate: - Change Excipients - Adjust pH - Encapsulate API Formulation->Reformulate Vehicle Change Vehicle (e.g., Ointment to Cream) Formulation->Vehicle Technique Refine Application Technique Application->Technique Rotate Rotate Application Sites Application->Rotate Pretreat Pre-treatment (e.g., Moisturizer) Subject->Pretreat Manage Manage Symptoms: - Cool Compress - Topical Steroids Subject->Manage Reassess Re-evaluate Reaction Reformulate->Reassess Vehicle->Reassess Technique->Reassess Rotate->Reassess Pretreat->Reassess Manage->Reassess

Caption: Experimental workflow for mitigating application site reactions.

References

Validation & Comparative

A Comparative Guide: Sofpironium Bromide vs. Botulinum Toxin A for Axillary Hyperhidrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Primary axillary hyperhidrosis, characterized by excessive underarm sweating beyond thermoregulatory needs, poses a significant burden on patients' quality of life.[1][2] This guide provides an objective comparison of two distinct therapeutic agents: sofpironium bromide, a recently FDA-approved topical anticholinergic, and botulinum toxin A, an established injectable neurotoxin. We will delve into their mechanisms of action, compare their performance based on available clinical trial data, and detail the experimental protocols of pivotal studies.

Mechanism of Action: A Tale of Two Blockades

The physiological process of sweating is primarily initiated by the neurotransmitter acetylcholine, which is released from sympathetic cholinergic nerves and binds to muscarinic receptors on eccrine sweat glands.[3][4] Both this compound and botulinum toxin A effectively reduce sweat production by interrupting this signaling pathway, albeit through different mechanisms.

This compound: This agent is a "soft" anticholinergic drug that acts as a competitive antagonist of the muscarinic acetylcholine receptor subtype M3 (M3).[3][5][6] When applied topically, this compound selectively binds to and blocks these M3 receptors on the sweat glands in the axillary region.[3][5] This blockade prevents acetylcholine from activating the glands, thereby reducing sweat secretion.[3] this compound is designed with a retro-metabolic structure, allowing it to be rapidly metabolized into an inactive form once absorbed, which minimizes systemic anticholinergic side effects.[3][6][7]

Botulinum Toxin A: This neurotoxin targets the presynaptic nerve terminal of cholinergic neurons.[8][9] Upon intradermal injection, botulinum toxin A is taken up by these nerve endings. Inside the neuron, it cleaves a protein essential for the docking and fusion of acetylcholine-containing vesicles with the cell membrane. This action effectively inhibits the release of acetylcholine from the nerve terminals.[9] By preventing the release of this key neurotransmitter, botulinum toxin A creates a temporary and localized chemodenervation of the sweat glands, leading to a reduction in sweat production.[4][8]

Signaling Pathway Diagrams

sofpironium_bromide_pathway ach Acetylcholine (ACh) m3r Muscarinic M3 Receptor ach->m3r Binds to sweat_gland Eccrine Sweat Gland m3r->sweat_gland Activates sb This compound sb->m3r Inhibits sweat Sweat Production sweat_gland->sweat Leads to blocked Blocked

Caption: Mechanism of Action of this compound.

botulinum_toxin_a_pathway nerve Sympathetic Cholinergic Nerve Terminal ach_vesicle ACh Vesicle synapse Synaptic Cleft ach_vesicle->synapse ACh Release bota Botulinum Toxin A bota->nerve Enters bota->ach_vesicle Blocks Release sweat_gland_receptor ACh Receptor on Sweat Gland sweat Sweat Production sweat_gland_receptor->sweat Stimulates

Caption: Mechanism of Action of Botulinum Toxin A.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and botulinum toxin A for axillary hyperhidrosis are not yet available. Therefore, this comparison is based on data from their respective pivotal clinical trials against a vehicle or placebo.

Data Presentation

Table 1: Efficacy of this compound (12.45% Gel) in Primary Axillary Hyperhidrosis (Pooled Data from CARDIGAN I & II Phase 3 Trials) [7][10]

EndpointThis compound (n=353)Vehicle (n=348)P-value
≥2-point improvement in HDSM-Ax-7 *Significantly better than vehicle-< .0001
Reduction in Gravimetric Sweat Production (GSP) Greater reduction than vehicle-.0002

*Hyperhidrosis Disease Severity Measure-Axillary-7

In the pivotal Phase 3 trials (CARDIGAN I and II), this compound demonstrated statistically significant improvements in both the patient-reported HDSM-Ax-7 score and the objective measure of sweat production (GSP) compared to the vehicle gel.[7][10]

Table 2: Efficacy of Botulinum Toxin A in Primary Axillary Hyperhidrosis

EndpointBotulinum Toxin APlaceboP-value
Mean Sweat Production (mg/min) at Week 2 24 ± 27144 ± 113< .001
Reduction in Sweating 82-87%--
Duration of Effect 4 to 14 months--

Studies on botulinum toxin A have shown a substantial reduction in sweat production, with an 82-87% decrease observed.[11] The effects are noticeable within 2 to 4 days, with the full effect seen within two weeks.[11] The duration of dryness typically lasts from 4 to 12 months, with some studies reporting effects lasting up to 14 months.[11]

Safety and Tolerability

Table 3: Common Adverse Events

Adverse EventThis compoundBotulinum Toxin A
Systemic Dry mouth, blurred vision, mydriasis, urinary retention[5][6]Generally well-tolerated systemically
Local Application site pain, erythema, dermatitis, pruritus, irritation, exfoliation[5]Injection site discomfort, potential for temporary muscle weakness if diffused[6][11]

The "soft" nature of this compound is designed to limit systemic side effects; however, typical anticholinergic effects like dry mouth and blurred vision have been reported, though they are generally mild to moderate.[3][6][10] Local skin reactions at the application site are also among the common adverse events.[5] For botulinum toxin A, the primary side effect is discomfort at the injection site.[6] While systemic side effects are rare, diffusion into nearby muscles could cause temporary weakness.[11]

Experimental Protocols

This compound: CARDIGAN I & II Trials
  • Study Design: These were two identical, multicenter, randomized, double-blind, vehicle-controlled Phase 3 studies.[6][7]

  • Participants: Patients aged 9 years and older with a diagnosis of primary axillary hyperhidrosis, a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 at baseline, and a gravimetric sweat production of at least 50 mg per axilla over 5 minutes.[12][13]

  • Intervention: Participants were randomized in a 1:1 ratio to receive either this compound topical gel (12.45%) or a vehicle gel.[7] The gel was applied once daily to each axilla for 6 weeks.[7]

  • Primary Endpoints:

    • The proportion of patients with at least a 2-point improvement from baseline on the Hyperhidrosis Disease Severity Measure-Axillary-7 (HDSM-Ax-7) at the end of treatment.[7][10]

    • The change from baseline in gravimetric sweat production (GSP).[7][10]

  • Safety Assessment: Monitoring and recording of all adverse events, with a focus on local skin reactions and systemic anticholinergic effects.

Botulinum Toxin A: Representative Efficacy Trial
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]

  • Participants: Patients with primary axillary hyperhidrosis unresponsive to topical aluminum chloride therapy for over a year, with a baseline sweat production rate exceeding 50 mg per minute.[8]

  • Intervention: In each patient, one axilla was randomly injected with botulinum toxin A (e.g., 200 U in the described study) and the other with a placebo.[8] Injections were administered intradermally across 10-15 sites approximately 1-2 cm apart.

  • Primary Endpoint: The change in the rate of sweat production, measured by gravimetry, at specified time points post-injection (e.g., 2 weeks).[8]

  • Safety Assessment: Evaluation of local and systemic adverse events, including injection site reactions and muscle weakness.

Experimental Workflow Diagram

experimental_workflow screening Patient Screening (Primary Axillary Hyperhidrosis, Baseline Sweat Production & HDSS) randomization Randomization (1:1) screening->randomization treatment_sb Treatment Group: This compound Gel (Once daily for 6 weeks) randomization->treatment_sb Drug A Trial treatment_bota Treatment Group: Botulinum Toxin A Injection randomization->treatment_bota Drug B Trial control_sb Control Group: Vehicle Gel randomization->control_sb Drug A Trial control_bota Control Group: Placebo Injection randomization->control_bota Drug B Trial follow_up Follow-up Assessments (e.g., Weeks 2, 4, 6) treatment_sb->follow_up treatment_bota->follow_up control_sb->follow_up control_bota->follow_up endpoints Endpoint Analysis: - HDSM-Ax-7 / HDSS Score - Gravimetric Sweat Production - Adverse Events follow_up->endpoints

Caption: Generalized Clinical Trial Workflow.

Conclusion for the Research Professional

Both this compound and botulinum toxin A are effective treatments for primary axillary hyperhidrosis, operating through distinct mechanisms to inhibit cholinergic signaling at the sweat gland. This compound offers a topical, self-administered treatment option, which may be preferable for patients wishing to avoid injections.[6] Its development as a "soft" anticholinergic aims to balance efficacy with a manageable systemic side effect profile.[3]

Botulinum toxin A, administered via intradermal injections, provides a longer duration of effect, potentially lasting for many months, which can reduce the treatment burden.[11][[“]] However, it requires a healthcare professional for administration and is associated with injection-related discomfort.[6]

The choice between these therapies will depend on a variety of factors, including patient preference, the desired duration of effect, tolerance for injections versus daily topical application, and the specific side effect profiles of each agent. Future head-to-head comparative studies are warranted to provide a more direct assessment of their relative efficacy and safety.

References

Comparative Efficacy of Sofpironium Bromide and Topical Glycopyrrolate in the Treatment of Primary Axillary Hyperhidrosis

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of sofpironium bromide and topical glycopyrrolate, two anticholinergic agents indicated for the treatment of primary axillary hyperhidrosis. While direct head-to-head clinical trials are currently unavailable, this document synthesizes existing data from individual clinical studies to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.[[“]]

Mechanism of Action

Both this compound and topical glycopyrrolate function as competitive inhibitors of muscarinic acetylcholine receptors, primarily the M3 subtype, which are abundant on eccrine sweat glands.[2][3][4][[“]] By blocking the action of acetylcholine, the neurotransmitter that stimulates sweat production, these topical agents effectively reduce sweat output in the applied area.[3][6][7][8][9][10]

This compound: this compound is a "soft" anticholinergic agent designed with a retrometabolic drug design.[2][7] It is an ester analog of glycopyrrolate that is rapidly metabolized into a less active metabolite by plasma paraoxonase 1 (PON1) upon entering systemic circulation.[11][12] This design aims to minimize systemic anticholinergic side effects while maintaining local efficacy.[7][12]

Topical Glycopyrrolate: As a quaternary ammonium compound, glycopyrrolate has a highly polar structure that limits its passage across lipid membranes, including the blood-brain barrier.[3][6][8] This characteristic primarily confines its action to the periphery, reducing the likelihood of central nervous system side effects.[6][8] When applied topically, it provides a localized anticholinergic effect with minimal systemic absorption.[6][8]

Below is a diagram illustrating the signaling pathway and the inhibitory action of both drugs.

cluster_0 Sympathetic Nerve Terminal cluster_1 Eccrine Sweat Gland Cell cluster_2 Therapeutic Intervention ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Sweat Sweat Production M3R->Sweat Stimulates SB This compound SB->M3R Blocks TG Topical Glycopyrrolate TG->M3R Blocks cluster_0 Patient Recruitment cluster_1 Randomization cluster_3 Data Collection & Analysis P1 Screening & Enrollment (Inclusion/Exclusion Criteria) R1 Randomized Assignment P1->R1 G1 Daily Topical Application (this compound or Glycopyrrolate) R1->G1 Treatment Group G2 Daily Topical Application (Vehicle) R1->G2 Vehicle (Placebo) Group D1 Primary & Secondary Endpoint Measurement (e.g., HDSM-Ax, ASDD, GSP) G1->D1 G2->D1 A1 Statistical Analysis (Comparison between groups) D1->A1

References

Navigating the Topical Landscape for Hyperhidrosis: A Comparative Guide to Anticholinergic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and well-tolerated treatments for hyperhidrosis is ongoing. Topical anticholinergics have emerged as a promising therapeutic class, offering localized treatment with the potential for reduced systemic side effects. This guide provides a comprehensive comparison of the performance of key topical anticholinergics based on available clinical trial data, details their experimental protocols, and illustrates the underlying signaling pathway.

While direct head-to-head clinical trials comparing different topical anticholinergics are limited, a substantial body of evidence from placebo-controlled studies allows for a comparative assessment of their efficacy and safety.[[“]][[“]] The most extensively studied agents include glycopyrronium tosylate, sofpironium bromide, glycopyrronium bromide, and oxybutynin chloride.[3]

Quantitative Performance Analysis

To facilitate a clear comparison of the available topical anticholinergic treatments, the following tables summarize the quantitative data from key clinical trials.

Table 1: Efficacy of Topical Anticholinergics in Axillary Hyperhidrosis

DrugFormulationDosagePrimary Efficacy EndpointResponder Rate (Drug)Responder Rate (Placebo)Reduction in Sweat ProductionKey Clinical Trial(s)
Glycopyrronium tosylate 2.4% Pre-moistened toweletteOnce daily≥2-grade improvement on Hyperhidrosis Disease Severity Scale (HDSS)51.6% - 59.5%Not specified≥50% reductionATMOS-1 and ATMOS-2[[“]][[“]]
This compound 5% & 15% GelOnce daily≥1-point improvement on HDSM-Ax54% - 79% (5%)Not specified≥50% reductionPhase II & III trials[[“]]
Glycopyrronium bromide 1% & 2% Cream/SolutionNot specifiedReduction to HDSS score of 1Not specifiedNot specified>75% reductionPhase Ib & IIIa trials[3][5]
Oxybutynin chloride 10% GelTwice dailyImprovement in HDSSStatistically significant improvement vs. placeboNot specifiedNot specifiedPhase II trial[3]

HDSM-Ax: Hyperhidrosis Disease Severity Measure-Axillary

Table 2: Safety and Tolerability of Topical Anticholinergics

DrugCommon Adverse EventsSerious Adverse EventsDiscontinuation Rate due to Adverse EventsKey Clinical Trial(s)
Glycopyrronium tosylate 2.4% Dry mouth (16.9-24.2%), application site erythema (17%), application site burning/stinging (14.1%)[6]None reported[[“]]Low[[“]]ATMOS-1 and ATMOS-2[[“]]
This compound 5% & 15% Nasopharyngitis, application site reactions[[“]]No serious adverse events reported[[“]][[“]]Not specifiedPhase II & III trials[[“]]
Glycopyrronium bromide 1% & 2% Dry mouth (16.1%)[3]Not specifiedNot specifiedPhase Ib & IIIa trials[3]
Oxybutynin chloride 10% Minimal adverse events reported[3]Not specified25% (due to "sticky" nature of the gel in one study)[9]Phase II trial[3]

Experimental Protocols of Key Clinical Trials

Understanding the methodologies of the clinical trials is crucial for interpreting the comparative data. Below are the typical experimental designs for pivotal studies of topical anticholinergics.

A typical Phase III clinical trial for a topical anticholinergic in primary axillary hyperhidrosis is a multicenter, randomized, double-blind, vehicle-controlled study.

  • Participants: Patients aged 9 years or older with a baseline Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 and a gravimetrically measured sweat production of at least 50 mg in each axilla over a 5-minute period.

  • Intervention: Patients are randomized to receive either the active topical anticholinergic formulation or a vehicle (placebo) control, applied once daily to the axillae for a specified duration (e.g., 4 to 6 weeks).

  • Primary Outcome Measures:

    • The proportion of patients with at least a 2-grade improvement on the HDSS from baseline.

    • The mean change from baseline in gravimetric sweat production.

  • Secondary Outcome Measures:

    • Patient-reported outcomes, such as the Dermatology Life Quality Index (DLQI).

    • Safety and tolerability, assessed through the monitoring of adverse events.

Signaling Pathway of Topical Anticholinergics in Hyperhidrosis

Topical anticholinergics exert their effect by blocking the action of acetylcholine on muscarinic receptors in the eccrine sweat glands. This inhibition prevents the downstream signaling cascade that leads to sweat production.

Anticholinergic agents, such as glycopyrrolate and this compound, function by blocking muscarinic acetylcholine receptors, particularly the M3 subtype, on eccrine sweat glands.[[“]][[“]][[“]] This blockade prevents acetylcholine, released from sympathetic postganglionic neurons, from binding to these receptors and initiating the signaling cascade required for sweat secretion.[12][13] By competitively inhibiting this interaction, topical anticholinergics effectively reduce the stimulation of sweat glands and, consequently, decrease sweat production.[12]

Anticholinergic_Signaling_Pathway cluster_neuron Sympathetic Neuron cluster_gland Eccrine Sweat Gland Cell cluster_drug Pharmacological Intervention ACH_release Acetylcholine (ACh) Release M3_receptor Muscarinic M3 Receptor ACH_release->M3_receptor Binds to Signaling_Cascade Intracellular Signaling Cascade M3_receptor->Signaling_Cascade Activates Sweat_Production Sweat Production Signaling_Cascade->Sweat_Production Stimulates Anticholinergic Topical Anticholinergic Anticholinergic->M3_receptor Blocks

Caption: Anticholinergic mechanism of action in sweat glands.

Experimental Workflow of a Head-to-Head Clinical Trial

The following diagram illustrates a logical workflow for a head-to-head clinical trial comparing two different topical anticholinergic drugs.

H2H_Clinical_Trial_Workflow cluster_setup Trial Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Protocol Protocol Development (Inclusion/Exclusion Criteria) Ethics Ethics Committee Approval Protocol->Ethics Recruitment Patient Recruitment Ethics->Recruitment Screening Screening & Baseline Assessment (HDSS, Gravimetry) Recruitment->Screening Randomization Randomization Screening->Randomization Treatment Treatment Period (Drug A vs. Drug B vs. Placebo) Randomization->Treatment Double-blind FollowUp Follow-up Visits Treatment->FollowUp Data Data Collection (Efficacy & Safety) FollowUp->Data Analysis Statistical Analysis Data->Analysis Report Final Report & Publication Analysis->Report

Caption: Workflow for a head-to-head clinical trial.

References

A Researcher's Guide to the Statistical Analysis of the Hyperhidrosis Disease Severity Scale (HDSS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of hyperhidrosis clinical trials, the robust assessment of disease severity is paramount. The Hyperhidrosis Disease Severity Scale (HDSS) has emerged as a fundamental tool in this endeavor. This guide provides a comprehensive comparison of the HDSS with alternative scales, details appropriate statistical methodologies for its analysis, and presents the underlying physiological pathways of hyperhidrosis.

Understanding the Hyperhidrosis Disease Severity Scale (HDSS)

The HDSS is a self-administered, single-question diagnostic tool that provides a qualitative measure of the severity of a patient's hyperhidrosis based on its impact on their daily activities.[1] Its simplicity and ease of use have led to its widespread adoption in clinical practice and research. The scale consists of a single question with four possible responses, each corresponding to a score from 1 to 4.

Table 1: The Hyperhidrosis Disease Severity Scale (HDSS)

ScoreDescriptionSeverity Level
1My sweating is never noticeable and never interferes with my daily activities.Mild
2My sweating is tolerable but sometimes interferes with my daily activities.Moderate
3My sweating is barely tolerable and frequently interferes with my daily activities.Severe
4My sweating is intolerable and always interferes with my daily activities.Severe

A score of 1 or 2 is generally considered to indicate mild to moderate hyperhidrosis, while a score of 3 or 4 signifies severe hyperhidrosis.[1] A one-point improvement in the HDSS score has been correlated with a 50% reduction in sweat production, and a two-point improvement with an 80% reduction.[1]

Comparison with Alternative Hyperhidrosis Scales

While the HDSS is a valuable tool, other scales have been developed to provide a more multi-dimensional assessment of hyperhidrosis.

Table 2: Comparison of Hyperhidrosis Severity Scales

ScaleDescriptionKey Features
Hyperhidrosis Disease Severity Scale (HDSS) A single-item, 4-point ordinal scale assessing the impact of hyperhidrosis on daily activities.[1]Simple, rapid, and widely validated.[2][3]
Hyperhidrosis Quality of Life Index (HidroQoL©) An 18-item instrument with two subscales: daily life activities and psychosocial life domains.[4]Provides a more comprehensive assessment of quality of life. Validated using Rasch analysis and exploratory factor analysis.[4]
Hyperhidrosis Disease Severity Measure—Axillary (HDSM-Ax) An 11-item patient-reported outcome (PRO) scale for axillary hyperhidrosis, with each item rated on a 0-4 scale.[5]Offers a more granular quantification of symptom severity beyond the scope of the single-item HDSS.[5]

Statistical Analysis of HDSS Data

As the HDSS yields ordinal data, non-parametric statistical tests are the most appropriate methods for analysis. These tests do not assume a normal distribution of the data.

Table 3: Recommended Statistical Tests for HDSS Data

Statistical TestApplicationDescription
Mann-Whitney U Test (or Wilcoxon Rank-Sum Test) Comparing HDSS scores between two independent groups (e.g., a treatment group and a placebo group).[6][7][8]This test assesses whether the distributions of ranks in the two groups are systematically different.[6]
Wilcoxon Signed-Rank Test Comparing paired HDSS scores from the same group at two different time points (e.g., before and after treatment).[6][7][8][9]It evaluates the median of the differences between the paired observations.[9]
Kruskal-Wallis Test Comparing HDSS scores among three or more independent groups.A non-parametric alternative to the one-way ANOVA.
Spearman's Rank Correlation Assessing the association between HDSS scores and other ordinal or continuous variables (e.g., another quality of life scale or gravimetric sweat production).Measures the strength and direction of a monotonic relationship between two ranked variables.

Experimental Protocols

The validation and application of the HDSS and other scales involve specific methodologies to ensure the reliability and relevance of the collected data.

Protocol for Validation of a Hyperhidrosis Scale
  • Content Validation:

    • Conduct interviews and focus group discussions with patients diagnosed with hyperhidrosis to gather qualitative data on their experiences and the impact of the condition on their lives.[4]

    • Engage a panel of clinical experts (e.g., dermatologists) and patients to review the scale's items for relevance, clarity, and comprehensiveness.[4]

  • Psychometric Validation:

    • Administer the scale to a large, cross-sectional sample of patients with hyperhidrosis.[4]

    • Concurrently administer other validated scales, such as the Dermatology Life Quality Index (DLQI) and gravimetric measurements of sweat production, to assess convergent validity.[1]

    • Perform statistical analyses to evaluate the scale's properties:

      • Reliability: Assess internal consistency using Cronbach's alpha and test-retest reliability using the intraclass correlation coefficient.[4]

      • Construct Validity: Use methods like Rasch analysis or factor analysis to understand the underlying structure of the scale.[4]

      • Responsiveness: In a longitudinal study, evaluate the scale's ability to detect changes in disease severity over time or in response to treatment.[2][4]

Protocol for a Clinical Trial Utilizing the HDSS
  • Baseline Assessment: Administer the HDSS to all participants at the beginning of the trial to establish a baseline severity score.

  • Randomization: Randomly assign participants to treatment and control (e.g., placebo) groups.

  • Treatment Period: Administer the investigational treatment and placebo according to the study protocol.

  • Follow-up Assessments: Administer the HDSS at predefined follow-up time points (e.g., week 4, week 8, end of treatment).

  • Statistical Analysis:

    • To compare the change in HDSS scores from baseline between the treatment and placebo groups, use the Mann-Whitney U test on the change scores.

    • To assess the change in HDSS scores from baseline within each group, use the Wilcoxon signed-rank test.[10]

Signaling Pathway in Primary Hyperhidrosis

Primary hyperhidrosis is understood to be a neurogenic disorder characterized by an overactive sympathetic nervous system. The following diagram illustrates the key signaling pathway involved.

G cluster_cns Central Nervous System cluster_pns Peripheral Nervous System cluster_target Target Gland Hypothalamus Hypothalamus Medulla Medulla Hypothalamus->Medulla Cerebral Cortex Cerebral Cortex Cerebral Cortex->Hypothalamus Emotional/Stress Stimuli Spinal Cord (Lateral Horn) Spinal Cord (Lateral Horn) Medulla->Spinal Cord (Lateral Horn) Sympathetic Ganglia Sympathetic Ganglia Spinal Cord (Lateral Horn)->Sympathetic Ganglia Preganglionic Neuron Postganglionic Sympathetic Neuron Postganglionic Sympathetic Neuron Sympathetic Ganglia->Postganglionic Sympathetic Neuron Eccrine Sweat Gland Eccrine Sweat Gland Postganglionic Sympathetic Neuron->Eccrine Sweat Gland Release of Acetylcholine (ACh) Sweat Production Sweat Production Eccrine Sweat Gland->Sweat Production

Caption: Sympathetic nervous system pathway in primary hyperhidrosis.

Experimental Workflow for HDSS-Based Clinical Trial

The following diagram outlines a typical workflow for a clinical trial employing the HDSS as a primary endpoint.

G start Patient Recruitment (Primary Hyperhidrosis Diagnosis) baseline Baseline Assessment - Administer HDSS - Collect Demographics start->baseline randomization Randomization baseline->randomization treatment_arm Treatment Group (Investigational Drug) randomization->treatment_arm Group A control_arm Control Group (Placebo) randomization->control_arm Group B follow_up Follow-up Assessments (e.g., Weeks 4, 8, 12) - Re-administer HDSS treatment_arm->follow_up control_arm->follow_up end_of_study End of Study follow_up->end_of_study analysis Statistical Analysis - Mann-Whitney U Test - Wilcoxon Signed-Rank Test end_of_study->analysis

References

A Comparative Analysis of Sofpironium Bromide and Microwave Thermolysis for the Treatment of Primary Axillary Hyperhidrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Primary axillary hyperhidrosis, a condition characterized by excessive underarm sweating, significantly impacts a patient's quality of life. The demand for effective and well-tolerated treatments has driven the development of novel therapeutic approaches. This guide provides a detailed comparison of two distinct modalities: sofpironium bromide, a topical anticholinergic agent, and microwave thermolysis, a non-invasive energy-based device. This objective analysis is supported by experimental data from clinical trials to inform research and development in the field of hyperhidrosis.

Mechanism of Action

This compound: This topical treatment is a "soft" anticholinergic agent.[1] It works by competitively inhibiting acetylcholine at the muscarinic M3 receptors located on eccrine sweat glands.[2][3] This blockade prevents the signaling cascade that triggers sweat production.[1][2] this compound is designed with a retrometabolic drug design; it is intended to act locally and then be rapidly metabolized into an inactive form upon entering systemic circulation, thereby minimizing systemic anticholinergic side effects.[3]

Microwave Thermolysis: This procedure utilizes a handheld device to deliver precisely controlled microwave energy to the axillary region.[4] This energy generates localized heat at the dermal-hypodermal interface, where the eccrine and apocrine sweat glands reside, leading to their thermolysis (destruction by heat).[5][6] An integrated cooling system protects the superficial skin layers during the procedure.[5] The destruction of the sweat glands is considered permanent as they do not regenerate.[4]

Clinical Efficacy

The clinical efficacy of both treatments has been evaluated in several studies, primarily assessing reductions in sweat production and improvements in the Hyperhidrosis Disease Severity Scale (HDSS).

This compound: The efficacy of this compound gel has been demonstrated in two pivotal Phase 3, randomized, double-blind, vehicle-controlled trials: CARDIGAN I and CARDIGAN II.[7][8]

Microwave Thermolysis: The efficacy of microwave thermolysis has been assessed in various clinical studies, often with a focus on long-term outcomes after one or two treatment sessions.

Efficacy EndpointThis compound (15% Gel)Microwave Thermolysis
Primary Efficacy Measure CARDIGAN I: 49% of patients achieved a ≥2-point improvement in HDSM-Ax-7 score at Day 43.[7] CARDIGAN II: 64% of patients achieved a ≥2-point improvement in HDSM-Ax-7 score at Day 43.[7]In one study, 90.3% of subjects had an HDSS score of 1 or 2 at the 12-month follow-up.[9] Another study reported that 83.3% of treated underarms showed a 2-point improvement on the HDSS at 7 months.[10]
Sweat Reduction (Gravimetric) CARDIGAN I: Median reduction of 128 mg in Gravimetric Sweat Production (GSP) over 5 minutes.[7] CARDIGAN II: Median reduction of 143 mg in GSP over 5 minutes.[7]The average reduction in the amount of sweat produced was 82%.[10] One study showed a 90% decrease in sweat at 3 months with a high energy setting.[4]
Patient-Reported Improvement Approximately 85% of patients using the gel experienced a clinically meaningful improvement in their condition.[11]In a clinical study with 120 patients, 70% of recipients reported that their sweating no longer bothered them after 1.5 years.[10]

Safety and Tolerability

This compound: The most common adverse reactions are related to its anticholinergic mechanism and local application.

Adverse Event TypeThis compound (15% Gel) - Incidence ≥2%[8]
Systemic Anticholinergic Dry mouth (11.6% - 17.2%), Blurred vision (5.2% - 11.7%), Mydriasis (5.0% - 7.5%), Urinary retention/hesitation (1.2% - 3.3%)
Local Application Site Pain (6.4% - 10.0%), Erythema (5.2% - 7.8%), Pruritus (2.2% - 6.4%), Dermatitis (5.6% - 5.8%), Irritation (1.2% - 3.3%)

Most adverse events were reported as mild to moderate in severity and often transient.[8]

Microwave Thermolysis: Adverse events are typically localized to the treatment area and transient.

Adverse Event TypeMicrowave Thermolysis[9]
Common and Transient Swelling, Discomfort, Numbness, Redness, Bruising
Less Common Altered sensation in the skin of the arm (resolved in all subjects in one study)

Experimental Protocols

Hyperhidrosis Disease Severity Scale (HDSS)

The HDSS is a patient-reported outcome measure used to assess the severity of hyperhidrosis based on its impact on daily activities. It is a 4-point scale:

  • My sweating is never noticeable and never interferes with my daily activities.

  • My sweating is tolerable but sometimes interferes with my daily activities.

  • My sweating is barely tolerable and frequently interferes with my daily activities.

  • My sweating is intolerable and always interferes with my daily activities.

A score of 3 or 4 is considered severe hyperhidrosis.[1] A 1-point improvement is associated with a 50% reduction in sweat production, and a 2-point improvement with an 80% reduction.[1]

Gravimetric Sweat Production (GSP) Measurement

This compound (CARDIGAN Trials):

  • Patients were required to have a baseline GSP of at least 50 mg in each axilla, with a combined total of at least 150 mg over 5 minutes at room temperature (20°C to 25°C).

  • GSP is measured by placing a pre-weighed filter paper in each axilla for a 5-minute period.[1]

  • The filter paper is then re-weighed, and the change in weight determines the amount of sweat produced.[1]

Microwave Thermolysis Studies:

  • Subjects are at rest in a room with a normal temperature.[3]

  • The axillae are wiped dry.[3]

  • A pre-weighed filter paper (e.g., Whatman #541, 90 mm) is placed in each axilla for 5 minutes.[3]

  • The filter papers are re-weighed, and the difference in weight is calculated in milligrams.[3]

Visualizing the Pathways and Processes

Sofpironium_Bromide_Mechanism_of_Action cluster_neuron Sympathetic Neuron cluster_gland Eccrine Sweat Gland ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Sweat Sweat Production M3R->Sweat Activates Sofpironium This compound Sofpironium->M3R Blocks

Caption: Mechanism of action of this compound.

Hyperhidrosis_Clinical_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Check Informed_Consent->Inclusion_Exclusion Baseline_Assessments Baseline Assessments (HDSS, GSP, DLQI) Inclusion_Exclusion->Baseline_Assessments Randomization Randomization Baseline_Assessments->Randomization Treatment_Arm Active Treatment (e.g., this compound) Randomization->Treatment_Arm Control_Arm Control (e.g., Vehicle or Sham) Randomization->Control_Arm Follow_up_Assessments Follow-up Assessments (Efficacy & Safety) Treatment_Arm->Follow_up_Assessments Control_Arm->Follow_up_Assessments Data_Analysis Data Analysis Follow_up_Assessments->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for a hyperhidrosis clinical trial.

References

A Comparative Meta-Analysis of Sofpironium Bromide and Other Therapeutics for Primary Axillary Hyperhidrosis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of treatments for primary axillary hyperhidrosis, a condition characterized by excessive underarm sweating, sofpironium bromide has emerged as a novel topical anticholinergic agent. This guide provides a detailed comparison of the phase 3 clinical trial data for this compound with established alternatives, namely glycopyrronium tosylate and onabotulinumtoxinA, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacy, safety, and methodologies.

Efficacy and Safety: A Tabular Comparison

The following tables summarize the key quantitative outcomes from phase 3 clinical trials of this compound, glycopyrronium tosylate, and onabotulinumtoxinA, providing a clear comparison of their performance.

Table 1: Efficacy Outcomes of Phase 3 Clinical Trials

TreatmentTrial(s)Primary Efficacy Endpoint(s)Key Efficacy Results
This compound Gel, 15% CARDIGAN I & CARDIGAN II- ≥2-point improvement in Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7) score from baseline. - Change in gravimetric sweat production (GSP) from baseline.- CARDIGAN I: 49% of patients achieved a ≥2-point reduction in HDSM-Ax-7 score. Median reduction in GSP was 128 mg.[1] - CARDIGAN II: 64% of patients saw a ≥2-point reduction in HDSM-Ax-7 score. Median reduction in GSP was 143 mg.[1]
Glycopyrronium Tosylate Cloth, 2.4% ATMOS-1 & ATMOS-2- Responder rate on Axillary Sweating Daily Diary (ASDD) Item 2 (sweating severity). - Absolute change from baseline in axillary GSP.- Pooled data showed 59.5% of patients treated with glycopyrronium tosylate achieved an ASDD Item 2 response versus 27.6% with vehicle.[2][3] - Reduced sweat production from baseline was -107.6 mg/5 min for the treatment group versus -92.1 mg/5 min for vehicle.[2][3]
OnabotulinumtoxinA Injection Pivotal Trials- ≥2-point improvement on the Hyperhidrosis Disease Severity Scale (HDSS). - Reduction in axillary sweat production measured gravimetrically.- At 4 weeks, approximately 75% of treated patients achieved a ≥2-point improvement on the HDSS, compared to 25% in the placebo group.[4] - Treatment significantly reduced axillary sweat production compared with placebo, with effects lasting ≥6 months.[5]

Table 2: Safety and Tolerability Profiles from Phase 3 Clinical Trials

TreatmentTrial(s)Common Adverse Events (≥5% incidence)Serious Adverse Events
This compound Gel, 15% ARGYLE (Long-term safety)Dry mouth (16.8%), blurred vision (18.8%), application site pain (14.7%), pruritus (14.7%), dermatitis (9.1%), erythema (7.6%), mydriasis (5.1%).[6]No treatment-related serious adverse events were reported.[6][7]
Glycopyrronium Tosylate Cloth, 2.4% ARIDO (Long-term safety)Dry mouth (16.9%), blurred vision (6.7%), application site pain (6.4%), nasopharyngitis (5.8%), mydriasis (5.3%).[8][9]Most adverse events were mild to moderate and infrequently led to discontinuation.[2][10]
OnabotulinumtoxinA Injection Pivotal TrialsDiscomfort at injection site, headache.[1]No severe adverse events reported.[11]

Experimental Protocols: A Methodological Overview

Understanding the design of the clinical trials is crucial for interpreting the results. Below are the detailed methodologies for the key experiments cited.

This compound (CARDIGAN I & II Trials)
  • Study Design: These were multicenter, randomized, double-blind, vehicle-controlled studies.[1]

  • Participant Population: Male and female subjects aged 9 years or older with a diagnosis of primary axillary hyperhidrosis for at least 6 months, a Hyperhidrosis Disease Severity Measure-Axillary, 7-item scale (HDSM-Ax-7) score of 3 or greater, and a total sweat production of at least 150 mg from both axillae within 5 minutes.[1][12]

  • Intervention: Participants were randomized to receive either this compound 15% gel or a vehicle gel, applied once daily to both axillae for 6 weeks.[1]

  • Primary Outcome Measures: The co-primary endpoints were the proportion of subjects with at least a 2-point improvement in the HDSM-Ax-7 score from baseline to day 43, and the change in gravimetric sweat production (GSP) from baseline to day 43.[1][12]

Glycopyrronium Tosylate (ATMOS-1 & ATMOS-2 Trials)
  • Study Design: These were replicate, randomized, double-blind, vehicle-controlled, 4-week trials.[2][3]

  • Participant Population: Patients aged 9 years and older with primary axillary hyperhidrosis for more than 6 months, sweat production of >50 mg/5 min in each axilla, an Axillary Sweating Daily Diary (ASDD) sweating severity score of >4, and a Hyperhidrosis Disease Severity Scale (HDSS) grade of 3 or 4.[13]

  • Intervention: Patients were randomized in a 2:1 ratio to receive either glycopyrronium tosylate 3.75% (equivalent to 2.4% glycopyrronium) or a matched vehicle, applied once daily to a clean and dry axilla.[2][13]

  • Primary Outcome Measures: The coprimary endpoints were the responder rate (≥4-point improvement from Baseline) on Item 2 (sweating severity) of the ASDD and the absolute change from baseline in axillary gravimetric sweat production at Week 4.[2][3]

OnabotulinumtoxinA (Pivotal Trials)
  • Study Design: The clinical development program included two double-blind, placebo-controlled pivotal trials.[5][14]

  • Participant Population: Subjects with persistent bilateral primary axillary hyperhidrosis.[15]

  • Intervention: Participants were randomized to receive intradermal injections of onabotulinumtoxinA (typically 50 U per axilla) or placebo.[4]

  • Primary Outcome Measures: The primary efficacy measures were axillary sweat production measured gravimetrically and a 2-point or greater improvement on the 4-point Hyperhidrosis Disease Severity Scale (HDSS).[5][14]

Visualizing the Mechanisms and Processes

To further elucidate the underlying science and clinical trial frameworks, the following diagrams are provided.

Sofpironium_Bromide_Signaling_Pathway cluster_neuron Cholinergic Nerve Terminal cluster_gland Eccrine Sweat Gland ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds Sweat Sweat Production M3R->Sweat Activates SB This compound SB->Block Block->M3R Blocks Clinical_Trial_Workflow cluster_sofpironium This compound (CARDIGAN Trials) cluster_glycopyrronium Glycopyrronium Tosylate (ATMOS Trials) cluster_onabotulinumtoxina OnabotulinumtoxinA (Pivotal Trials) S_Screen Screening (HDSM-Ax-7 ≥ 3, GSP ≥ 150mg) S_Rand Randomization (1:1) S_Screen->S_Rand S_Treat 6-Week Treatment (Sofpironium 15% or Vehicle) S_Rand->S_Treat S_Assess Efficacy Assessment (Day 43) S_Treat->S_Assess G_Screen Screening (HDSS ≥ 3, GSP > 50mg/axilla) G_Rand Randomization (2:1) G_Screen->G_Rand G_Treat 4-Week Treatment (Glycopyrronium 2.4% or Vehicle) G_Rand->G_Treat G_Assess Efficacy Assessment (Week 4) G_Treat->G_Assess O_Screen Screening (Persistent Hyperhidrosis) O_Rand Randomization O_Screen->O_Rand O_Treat Single Treatment Session (OnabotulinumtoxinA or Placebo) O_Rand->O_Treat O_Assess Efficacy Assessment (Week 4 and beyond) O_Treat->O_Assess

References

Sofpironium Bromide Demonstrates Significant Quality of Life Improvements Over Placebo in Hyperhidrosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New analyses of pivotal clinical trial data reveal that sofpironium bromide, a novel topical anticholinergic agent, offers statistically significant and clinically meaningful improvements in quality of life for individuals with primary axillary hyperhidrosis compared to a placebo. The comprehensive data, drawn from large-scale, randomized controlled trials, underscores the therapeutic potential of this compound in addressing the burdensome symptoms of excessive underarm sweating.

Primary endpoints from the pivotal Phase 3 CARDIGAN I and CARDIGAN II studies, as well as other key clinical trials, consistently show that patients treated with this compound experienced substantial reductions in sweat production and disease severity, which translated into notable enhancements in their daily lives as measured by the Dermatology Life Quality Index (DLQI).

Quantitative Assessment of Efficacy

The following tables summarize the key quantitative outcomes from pivotal clinical trials comparing this compound with a placebo.

Table 1: Improvement in Hyperhidrosis Disease Severity Scale (HDSS)

Clinical TrialThis compound GroupPlacebo Groupp-value
CARDIGAN I 49.3% of patients achieved ≥2-point improvement[1][2]29.4% of patients achieved ≥2-point improvement[1][2]<0.001[1]
CARDIGAN II 63.9% of patients achieved ≥2-point improvement[1][2]47.0% of patients achieved ≥2-point improvement[1][2]0.003[1]
Japanese Phase 3 53.9% of patients achieved HDSS of 1 or 2 and ≥50% GSP reduction[3][4]36.4% of patients achieved HDSS of 1 or 2 and ≥50% GSP reduction[3][4]0.003[3]

Table 2: Reduction in Gravimetric Sweat Production (GSP)

Clinical TrialThis compound GroupPlacebo Groupp-value
CARDIGAN I & II (Pooled) Statistically significant greater reduction in sweat production[5]-0.0002[5]
Japanese Phase 3 Statistically significant greater reduction from baseline[4]-<0.001

Table 3: Improvement in Dermatology Life Quality Index (DLQI)

Clinical TrialThis compound GroupPlacebo Group
Systematic Review Finding Consistently greater reduction in mean DLQI score[6]-

Experimental Protocols

The data presented is primarily derived from the CARDIGAN I and CARDIGAN II Phase 3 clinical trials, which followed a robust and standardized methodology.

Study Design: The CARDIGAN trials were multicenter, randomized, double-blind, vehicle-controlled studies.[7][8]

Participant Population: The studies enrolled patients aged nine years and older with a diagnosis of primary axillary hyperhidrosis.[8][9]

Treatment Regimen: Participants were randomized to receive either this compound gel (15%) or a vehicle gel. The product was applied once daily to the axillae for a treatment period of six weeks.[7][8]

Efficacy Endpoints:

  • Co-Primary Endpoint 1: The proportion of subjects achieving at least a two-point improvement on the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax-7) scale from baseline to the end of treatment.[8][9]

  • Co-Primary Endpoint 2: The change in gravimetric sweat production (GSP) from baseline to the end of treatment.[8][9]

  • Secondary Endpoints: Included assessments of quality of life using the Dermatology Life Quality Index (DLQI).[10]

Safety Assessments: Safety and tolerability were monitored throughout the studies via the collection of adverse events, local skin responses, vital signs, and laboratory testing.[7]

Mechanism of Action and Experimental Workflow

To visually represent the underlying processes, the following diagrams illustrate the signaling pathway of this compound and the workflow of the pivotal clinical trials.

cluster_Neuron Sympathetic Neuron cluster_SweatGland Eccrine Sweat Gland Cell Nerve_Impulse Nerve Impulse ACh_Release Acetylcholine (ACh) Release Nerve_Impulse->ACh_Release M3_Receptor Muscarinic M3 Receptor ACh_Release->M3_Receptor ACh Binds Signaling_Cascade Intracellular Signaling Cascade M3_Receptor->Signaling_Cascade Sweat_Production Sweat Production Signaling_Cascade->Sweat_Production Sofpironium_Bromide This compound Sofpironium_Bromide->M3_Receptor Blocks Binding Patient_Screening Patient Screening & Enrollment (Primary Axillary Hyperhidrosis, Age ≥9) Baseline_Assessment Baseline Assessment (HDSS, GSP, DLQI) Patient_Screening->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Treatment_SB Treatment Group: This compound Gel (15%) Once daily for 6 weeks Randomization->Treatment_SB Treatment_Placebo Placebo Group: Vehicle Gel Once daily for 6 weeks Randomization->Treatment_Placebo Endpoint_Assessment End of Treatment Assessment (Week 6) (HDSS, GSP, DLQI) Treatment_SB->Endpoint_Assessment Treatment_Placebo->Endpoint_Assessment Follow_Up 2-Week Post-Treatment Follow-Up Endpoint_Assessment->Follow_Up Data_Analysis Data Analysis & Comparison Follow_Up->Data_Analysis

References

A Comparative Analysis of Sofpironium Bromide Efficacy in Primary Axillary Hyperhidrosis at Varying Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of sofpironium bromide at different concentrations for the treatment of primary axillary hyperhidrosis. The information is compiled from key clinical trials to support research and development efforts in this therapeutic area.

Executive Summary

This compound, a topical anticholinergic agent, has demonstrated significant efficacy in reducing sweat production in patients with primary axillary hyperhidrosis. Clinical trials have evaluated several concentrations, primarily 5%, 10%, and 15%, to determine the optimal balance of efficacy and tolerability. This guide synthesizes the available data on two key efficacy endpoints: the proportion of patients with a clinically significant improvement in the Hyperhidrosis Disease Severity Scale (HDSS) or the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax), and the reduction in gravimetric sweat production (GSP). The data indicates a dose-dependent response, with higher concentrations generally leading to greater efficacy.

Data Presentation: Efficacy of this compound by Concentration

The following table summarizes the key efficacy outcomes from various clinical studies of this compound at 5%, 10%, and 15% concentrations, compared to a vehicle control.

StudyConcentrationPrimary Efficacy EndpointResultCitation
Phase 2b 5%≥1-point improvement in HDSM-Ax70% of participants[1][2]
10%≥1-point improvement in HDSM-Ax79% of participants[1][2]
15%≥1-point improvement in HDSM-Ax76% of participants[1][2]
Vehicle≥1-point improvement in HDSM-Ax54% of participants[1][2]
Japan Phase 3 5%HDSS score of 1 or 2 AND ≥50% reduction in GSP53.9% of patients[3][4][5]
VehicleHDSS score of 1 or 2 AND ≥50% reduction in GSP36.4% of patients[3][4][5]
CARDIGAN I & II (Phase 3) 15%≥2-point improvement in HDSM-Ax-7Statistically significant improvement vs. vehicle (p < 0.0001)[6][7][8][9]
15%Reduction in GSPStatistically significant reduction vs. vehicle (p = 0.0002)[6][7][8][9]
ARGYLE (Long-Term Safety) 5%≥1-point improvement in HDSM-Ax86.1% of responders[10][11]
15%≥1-point improvement in HDSM-Ax85.8% of responders[10][11]
5%≥2-point improvement in HDSM-Ax69.4% of responders[10][11]
15%≥2-point improvement in HDSM-Ax61.9% of responders[10][11]

Experimental Protocols

Phase 2b Study
  • Objective: To evaluate the efficacy and safety of three different concentrations of this compound gel.

  • Design: A multicenter, randomized, double-blind, vehicle-controlled study.

  • Participants: Subjects with primary axillary hyperhidrosis.

  • Intervention: Patients were randomized to receive this compound gel at 5%, 10%, or 15%, or a vehicle gel, applied topically to the axillae once daily for 42 days.

  • Primary Endpoints: The percentage of participants with at least a 1-point improvement on the HDSM-Ax score.[2]

Japan Phase 3 Study
  • Objective: To confirm the efficacy and safety of 5% this compound gel.

  • Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.

  • Participants: 281 Japanese patients with primary axillary hyperhidrosis, an HDSS score of 3 or 4, and a gravimetric sweat production of at least 50 mg per axilla in 5 minutes.[3][4]

  • Intervention: Patients were randomized (1:1) to receive either 5% this compound gel or a vehicle gel, applied to the axillae for 42 days.[3]

  • Primary Endpoint: The proportion of patients achieving both an HDSS score of 1 or 2 and a 50% or greater reduction in GSP at the end of treatment.[4]

CARDIGAN I & II (Phase 3 U.S. Studies)
  • Objective: To evaluate the efficacy and safety of 15% this compound gel.

  • Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled pivotal Phase 3 studies.[6][8][9]

  • Participants: A total of 701 patients (350 in CARDIGAN I and 351 in CARDIGAN II) aged 9 years and older with primary axillary hyperhidrosis, a history of symptoms for at least 6 months, an HDSM-Ax-7 score of 3 or 4, and a minimum GSP of 50 mg in each axilla with a combined total of at least 150 mg.[6][9][12]

  • Intervention: Patients were randomized to receive either 15% this compound gel or a vehicle gel applied once daily.[9]

  • Co-Primary Endpoints: 1) The proportion of patients with at least a 2-point improvement in the HDSM-Ax-7 total score from baseline to the end of treatment. 2) The change in GSP from baseline.[9]

ARGYLE (Long-Term Safety Study)
  • Objective: To evaluate the long-term safety and efficacy of 5% and 15% this compound gel.

  • Design: A Phase 3, open-label, long-term safety study.[10]

  • Participants: 300 patients aged nine years and older with primary axillary hyperhidrosis.[10]

  • Intervention: Patients were randomized to receive either 5% or 15% this compound gel applied once daily for 48 weeks.[10]

  • Efficacy Assessments: Clinically meaningful improvement in axillary hyperhidrosis severity as measured by the HDSM-Ax.[11]

Mandatory Visualization

Signaling Pathway of this compound

This compound is an anticholinergic drug that functions as a competitive inhibitor of acetylcholine at muscarinic receptors.[13] In the eccrine sweat glands, the binding of acetylcholine to M3 muscarinic receptors is the primary signal for sweat production.[14][15] By blocking these receptors, this compound prevents the downstream signaling cascade that leads to sweat secretion.[16]

Sofpironium_Bromide_Mechanism_of_Action cluster_0 Sympathetic Nerve Terminal cluster_1 Eccrine Sweat Gland Cell cluster_2 Pharmacological Intervention Nerve_Impulse Nerve Impulse Acetylcholine_Release Acetylcholine (ACh) Release Nerve_Impulse->Acetylcholine_Release M3_Receptor M3 Muscarinic Receptor Acetylcholine_Release->M3_Receptor ACh binds to Sweat_Production Sweat Production M3_Receptor->Sweat_Production Activates Sofpironium_Bromide This compound Sofpironium_Bromide->M3_Receptor Blocks

Caption: Mechanism of action of this compound in reducing sweat production.

Typical Clinical Trial Workflow for this compound

The clinical development of this compound for primary axillary hyperhidrosis has followed a standard pathway for dermatological drugs, encompassing screening, a treatment period, and a follow-up phase to assess both efficacy and safety.

Clinical_Trial_Workflow Start Screening Screening & Baseline Assessment - Inclusion/Exclusion Criteria - Baseline HDSS/HDSM-Ax & GSP Start->Screening Randomization Randomization Screening->Randomization Treatment_Period Treatment Period (e.g., 6-48 weeks) - Daily Dosing - Efficacy & Safety Monitoring Randomization->Treatment_Period Treatment Arms (e.g., 5%, 15%, Vehicle) End_of_Treatment End of Treatment Assessment - Final HDSS/HDSM-Ax & GSP - Adverse Event Reporting Treatment_Period->End_of_Treatment Follow_Up Follow-Up Period (e.g., 4 weeks) End_of_Treatment->Follow_Up End Follow_Up->End

References

evaluating the safety profile of sofpironium bromide against other systemic anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed evaluation of the safety profile of sofpironium bromide, a novel topical anticholinergic, in comparison to established systemic anticholinergic agents used in the treatment of conditions such as primary axillary hyperhidrosis. The following analysis is based on a systematic review of publicly available clinical trial data, pharmacokinetic studies, and regulatory documents.

Executive Summary

This compound, a retrometabolic drug, is designed for localized activity with minimal systemic absorption. This design principle aims to reduce the incidence of systemic anticholinergics' characteristic adverse effects. Clinical trial data suggests that this compound is generally well-tolerated, with most adverse events being localized, mild-to-moderate, and transient. In contrast, systemic anticholinergics such as oral glycopyrrolate and oxybutynin are associated with a higher incidence of systemic side effects, including dry mouth, blurred vision, and constipation, due to their widespread distribution in the body.

Mechanism of Action: A Tale of Two Pathways

Anticholinergic drugs function by competitively antagonizing muscarinic acetylcholine receptors (mAChRs). In the context of hyperhidrosis, the M3 receptor subtype on eccrine sweat glands is the primary target.

This compound (Topical): Applied directly to the skin, this compound acts locally on the M3 receptors of the sweat glands, inhibiting sweat production at the site of application. Its retrometabolic design ensures that any drug that does enter systemic circulation is rapidly metabolized into a less active form, thereby minimizing systemic anticholinergics' adverse effects.[1][2][3]

Systemic Anticholinergics (Oral): When administered orally, drugs like glycopyrrolate and oxybutynin are absorbed into the bloodstream and distributed throughout the body. While they effectively block M3 receptors in sweat glands, they also antagonize muscarinic receptors in other organs, leading to a wider range of potential side effects.

cluster_sofpironium This compound (Topical) cluster_systemic Systemic Anticholinergics (Oral) Sofpironium Sofpironium M3_Receptor_Local M3 Receptor (Sweat Gland) Sofpironium->M3_Receptor_Local Blocks Systemic_Circulation_Low Minimal Systemic Circulation Sofpironium->Systemic_Circulation_Low Limited Absorption Sweat_Reduction_Local Reduced Sweating (Local) M3_Receptor_Local->Sweat_Reduction_Local Inactive_Metabolite Inactive Metabolite Systemic_Circulation_Low->Inactive_Metabolite Rapid Metabolism Oral_Drug Oral Glycopyrrolate/ Oxybutynin GI_Tract GI Tract Oral_Drug->GI_Tract Ingestion Systemic_Circulation_High Systemic Circulation GI_Tract->Systemic_Circulation_High Absorption M3_Receptor_Sweat M3 Receptor (Sweat Gland) Systemic_Circulation_High->M3_Receptor_Sweat M3_Receptor_Other M3 Receptors (Other Organs) Systemic_Circulation_High->M3_Receptor_Other Sweat_Reduction_Systemic Reduced Sweating M3_Receptor_Sweat->Sweat_Reduction_Systemic Side_Effects Systemic Side Effects (Dry Mouth, etc.) M3_Receptor_Other->Side_Effects

Figure 1: Comparative Mechanism of Action

Comparative Safety Profile: Adverse Event Data

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from clinical trials of this compound and oral systemic anticholinergics.

Table 1: this compound (Topical)

Adverse Event Incidence (%) Severity Notes
Local Site Reactions
Dermatitis 5.9 - 9.1 Mild to Moderate Primarily at the application site.
Erythema 4.9 - 7.6 Mild to Moderate Primarily at the application site.
Pruritus 5.9 - 14.7 Mild to Moderate Primarily at the application site.
Pain 3.9 - 14.7 Mild to Moderate Primarily at the application site.
Irritation 4.9 - 5.6 Mild to Moderate Primarily at the application site.
Systemic Anticholinergic Effects
Dry Mouth 8.8 - 16.8 Mild to Moderate Incidence decreased over time in long-term studies.
Blurred Vision 4.9 - 18.8 Mild to Moderate Incidence decreased over time in long-term studies.
Mydriasis 1.0 - 5.1 Mild to Moderate

| Urinary Retention/Hesitation | 1.0 - 3.6 | Mild to Moderate | |

Data compiled from Phase 3 long-term safety studies.

Table 2: Oral Systemic Anticholinergics (Oxybutynin and Glycopyrrolate)

Adverse Event Oxybutynin Incidence (%) Glycopyrrolate Incidence (%) Severity Notes
Systemic Anticholinergic Effects
Dry Mouth 43 - 47.8 >15 Mild to Severe Most frequently reported adverse event.
Constipation Up to 31 >15 Mild to Moderate
Blurred Vision Reported, % not specified Reported, % not specified Mild to Moderate
Drowsiness/Somnolence Up to 18 Reported, % not specified Mild to Moderate
Dizziness Reported as rare Reported, % not specified Mild to Moderate
Urinary Retention/Hesitation Reported as rare >15 Mild to Moderate
Headache Reported, % not specified >15 Mild to Moderate
Flushing Reported as rare >15 Mild to Moderate

| Nasal Congestion | Not specified | >15 | Mild to Moderate | |

Data compiled from various randomized controlled trials and retrospective studies.[4][5][6][7][8] It is important to note that direct head-to-head comparative trials are limited.

Pharmacokinetic Profile: A Measure of Systemic Exposure

Pharmacokinetic parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC) provide a quantitative measure of systemic drug exposure.

Table 3: Comparative Pharmacokinetic Parameters

Drug Formulation Cmax (ng/mL) AUC (hr·ng/mL) Notes
This compound 15% Topical Gel 2.71 45.1 Minimal systemic exposure with no evidence of accumulation.[1][9]
Oxybutynin Immediate-Release (IR) Oral 12.0 Not specified Rapid absorption and higher peak concentration compared to controlled-release.[10][11]
Oxybutynin Controlled-Release (OROS) Oral 4.2 Not specified Slower absorption and lower peak concentration.[10][11]

| Glycopyrrolate | Oral | Not specified | Not specified | Systemic absorption is generally low and variable. |

The data clearly indicates significantly lower systemic exposure with topical this compound compared to oral oxybutynin formulations. This pharmacokinetic profile underpins the observed differences in the safety profiles.

Experimental Protocols: A Look at the Methodology

The safety and efficacy of these anticholinergic agents have been evaluated in numerous clinical trials. Below is a generalized workflow representative of these studies.

This compound Phase 3 Program (e.g., CARDIGAN-1 & 2) [2]

  • Study Design: Multicenter, randomized, double-blind, vehicle-controlled.

  • Patient Population: Individuals aged 9 years and older with primary axillary hyperhidrosis, a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4, and gravimetrically measured sweat production of ≥50 mg per axilla in 5 minutes.

  • Intervention: Once-daily topical application of this compound gel (e.g., 15%) or vehicle gel for a specified duration (e.g., 6 weeks).

  • Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), local skin tolerability assessments (erythema, pruritus, etc.), vital signs, and clinical laboratory tests (hematology, chemistry, urinalysis).[12]

  • Efficacy Endpoints: Co-primary endpoints often include the proportion of patients with at least a 2-point improvement on the Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax) and the change in gravimetric sweat production from baseline.

Oral Anticholinergic Trials (Representative Protocol)

  • Study Design: Prospective, randomized, placebo-controlled.

  • Patient Population: Patients with primary hyperhidrosis (palmar, axillary, etc.).

  • Intervention: Oral administration of the anticholinergic drug (e.g., oxybutynin 5-10 mg daily) or placebo, often with a dose-titration period.[4][5]

  • Safety Assessments: Weekly or bi-weekly monitoring of adverse events through patient questionnaires and interviews, with a focus on systemic anticholinergic effects.

  • Efficacy Endpoints: Improvement in hyperhidrosis as measured by scales such as the HDSS and quality of life questionnaires (e.g., Dermatology Life Quality Index - DLQI).

cluster_workflow Representative Clinical Trial Workflow cluster_arms Screening Screening & Baseline (Inclusion/Exclusion Criteria, HDSS, Sweat Measurement) Randomization Randomization (1:1 or 2:1) Screening->Randomization Active_Drug Active Drug (e.g., this compound or Oral Anticholinergic) Randomization->Active_Drug Arm 1 Placebo Placebo/Vehicle Randomization->Placebo Arm 2 Treatment_Period Treatment Period (e.g., 6-12 weeks) Endpoint_Assessment Endpoint Assessment (HDSS, Sweat Measurement, Adverse Events) Treatment_Period->Endpoint_Assessment Active_Drug->Treatment_Period Placebo->Treatment_Period

Figure 2: Generalized Clinical Trial Workflow

Conclusion

The available evidence strongly suggests that this compound offers a favorable safety profile compared to systemic anticholinergics for the management of primary axillary hyperhidrosis. Its topical application and retrometabolic design lead to minimal systemic exposure, thereby reducing the incidence and severity of systemic anticholinergic adverse events that are commonly associated with oral therapies. While localized skin reactions can occur with this compound, these are generally manageable. For researchers and drug development professionals, the safety profile of this compound highlights the potential of targeted, localized therapies in minimizing off-target effects and improving patient tolerability.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sofpironium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of sofpironium bromide, aligning with best practices for laboratory safety and environmental responsibility. Adherence to these procedures is critical for maintaining a safe working environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), general laboratory safety precautions should always be observed.[1][2] Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[1][3][4] In case of accidental contact, wash the affected area with plenty of water.[3] For spills, absorb the material with an inert substance and collect it for disposal, ensuring adequate ventilation.[1][3]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by various federal and state agencies to protect public health and the environment.[5][6] The primary federal regulations in the United States are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] Additionally, healthcare facilities must often comply with the EPA's Subpart P regulations, which provide specific management standards for hazardous waste pharmaceuticals.[6][8] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable local, state, and federal regulations, which may be more stringent than federal guidelines.[5]

This compound Disposal Recommendations

The appropriate disposal method for this compound depends on the quantity of waste and the specific regulations applicable to your facility. The following table summarizes disposal recommendations based on available Safety Data Sheets (SDS).

QuantityRecommended Disposal MethodRegulatory Considerations
Small Quantities May be disposable with household waste, according to some supplier SDS.This approach should be verified with your institution's EHS department to ensure it aligns with local and state regulations. Not all jurisdictions permit the disposal of chemical waste in household trash.
Large Quantities/Bulk Material Should be offered to a licensed hazardous material disposal company.[4] Incineration in a permitted facility is a common and recommended practice for pharmaceutical waste.[4][6][7]Disposal must be conducted in accordance with all federal, state, and local environmental control regulations.[1][4] The disposal company must be licensed to handle chemical or pharmaceutical waste.
Contaminated Materials (e.g., PPE, labware) Dispose of as you would the this compound itself.[4]Follow institutional guidelines for disposing of chemically contaminated solid waste. This typically involves segregation into appropriately labeled waste containers.

Experimental Protocols

The provided search results do not contain specific experimental protocols for the disposal of this compound. The disposal procedures outlined are based on general chemical waste management principles and regulatory guidelines for pharmaceuticals.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS for Specific Guidance start->consult_ehs assess_quantity Assess Quantity of Waste consult_ehs->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity < Threshold large_quantity Large Quantity / Bulk assess_quantity->large_quantity >= Threshold check_local_reg Permitted by Local Regulations for Non-Hazardous Lab Waste? small_quantity->check_local_reg package_waste Package and Label for Chemical Waste Pickup large_quantity->package_waste dispose_trash Dispose with Designated Laboratory Solid Waste (if permitted) check_local_reg->dispose_trash Yes check_local_reg->package_waste No end End: Disposal Complete dispose_trash->end licensed_disposal Arrange for Pickup by Licensed Hazardous Waste Vendor package_waste->licensed_disposal incineration Transport to Permitted Facility for Incineration licensed_disposal->incineration incineration->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sofpironium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Sofpironium bromide, a potent anticholinergic agent. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.

This compound, while not classified as a hazardous substance by all suppliers, requires careful handling due to its pharmacological activity.[1][2] The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical management.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound, based on information from multiple safety data sheets. Consistent use of this equipment is the first line of defense against potential exposure.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[1][2]Protects eyes from accidental splashes or contact with airborne particles.
Hand Protection Protective, chemical-resistant gloves (e.g., nitrile).[1][2]Prevents skin contact and absorption. Gloves should be inspected before use and changed regularly.[3][4]
Body Protection Impervious clothing or a laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.[1][2][4]Provides a barrier against contamination of personal clothing and skin.
Respiratory Protection A suitable respirator should be used when there is a risk of inhaling dust or aerosols.[1][2] In situations with inadequate ventilation or during spill clean-up, a self-contained breathing apparatus may be necessary.[3][5]Minimizes the risk of respiratory tract irritation and systemic effects from inhalation.
Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a laboratory fume hood or an area with appropriate exhaust ventilation.[1][6]

    • Confirm the availability and functionality of an eye wash station and safety shower.[1][2]

    • Assemble all necessary PPE as outlined in the table above.

  • Handling the Compound:

    • Don all required PPE before handling the compound.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Minimize the formation of dust and aerosols.[1][2]

    • If weighing the solid form, do so in a contained environment to prevent dispersal.

  • Storage:

    • Keep the container tightly sealed when not in use.[1][2]

    • Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] Recommended storage temperature is often 4°C.[1][2]

Emergency Protocols: First Aid and Accidental Release

Immediate and appropriate action during an emergency can significantly reduce the risk of harm.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek prompt medical attention.[1][2]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1][2] Consult a physician if irritation persists.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][2] Seek medical attention.
Ingestion Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting.[1][2] Seek immediate medical attention.[3]
Accidental Release/Spill Evacuate personnel from the area.[1][2] Wear full personal protective equipment, including respiratory protection.[1][2] Absorb spills with an inert, non-combustible material (e.g., sand, diatomite) and collect for disposal.[1][2] Decontaminate the spill area with alcohol.[1][2]
Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste this compound: Dispose of excess or expired material through a licensed hazardous material disposal company.[3][6] Incineration in a suitably equipped facility is a recommended method.[3][6]

  • Contaminated Materials: All PPE (gloves, gowns, etc.) and materials used to clean up spills should be considered contaminated. Place these materials in a sealed, labeled container for hazardous waste disposal.[4]

  • Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[1][2][3]

Visualizing the Workflow: Handling and Disposal of this compound

The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Ensure Adequate Ventilation prep2 Verify Emergency Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Handle Compound prep3->handle1 handle2 Minimize Dust/Aerosols handle1->handle2 emergency_spill Accidental Spill handle1->emergency_spill emergency_exposure Personal Exposure handle1->emergency_exposure store1 Keep Container Sealed handle2->store1 After Use disp1 Segregate Waste handle2->disp1 Generate Waste store2 Store in Cool, Dry, Ventilated Area store1->store2 disp2 Dispose via Licensed Contractor disp1->disp2

Caption: A flowchart outlining the key stages of safe handling, from preparation and use to storage and disposal, including emergency contingencies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.